Oxirane,2-(chloromethyl-d2)-
Description
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Structure
3D Structure
Properties
Molecular Formula |
C3H5ClO |
|---|---|
Molecular Weight |
94.53 g/mol |
IUPAC Name |
2-[chloro(dideuterio)methyl]oxirane |
InChI |
InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/i1D2 |
InChI Key |
BRLQWZUYTZBJKN-DICFDUPASA-N |
Isomeric SMILES |
[2H]C([2H])(C1CO1)Cl |
Canonical SMILES |
C1C(O1)CCl |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of Oxirane,2-(chloromethyl-d2)- for research
This technical guide details the chemical properties, synthesis, and research applications of Oxirane,2-(chloromethyl-d2)- (CAS: 11137095), a specific deuterated isotopolog of epichlorohydrin.[1]
Chemical Properties, Synthesis, and Applications in Drug Development[1]
Executive Summary & Compound Identity
Oxirane,2-(chloromethyl-d2)- is a stable isotope-labeled derivative of epichlorohydrin where the two hydrogen atoms on the exocyclic chloromethyl group are replaced by deuterium.[1] Unlike random deuteration, this specific labeling (Cl-CD₂-) allows researchers to probe mechanisms involving the α-carbon relative to the chlorine leaving group or to block metabolic oxidation at this specific site.[1]
| Property | Specification |
| Chemical Name | Oxirane, 2-(chloromethyl-d2)- |
| Common Name | Epichlorohydrin-d2 (α-chloromethyl labeled) |
| CAS Number | 11137095 |
| Formula | C₃H₃D₂ClO |
| Molecular Weight | 94.54 g/mol (vs. 92.52 for non-deuterated) |
| Structure | Cl-CD₂-CH(O)CH₂ (Epoxide ring intact) |
| Isotopic Purity | Typically ≥ 98 atom % D |
Physicochemical Properties[2][3][4][5][6]
While the chemical reactivity mirrors standard epichlorohydrin, the physical properties exhibit subtle isotope effects. The increased mass of the deuterium atoms results in a slightly higher density, a critical factor when calculating molar equivalents in precise kinetic studies.
| Property | Value (Standard) | Value (Deuterated-d2)* | Note |
| Physical State | Colorless Liquid | Colorless Liquid | Volatile, pungent odor |
| Boiling Point | 117.9 °C | ~117.5–118.0 °C | Inverse isotope effect often negligible |
| Density (20°C) | 1.181 g/mL | 1.205 g/mL | Approx. +2% mass increase |
| Solubility | 6% in Water | Similar | Miscible with polar organic solvents |
| Flash Point | 31 °C (Closed Cup) | 31 °C | Flammable |
| Vapor Pressure | 13 mmHg (20°C) | Similar | High volatility hazard |
*Values for d2-analog are calculated estimates based on molar mass adjustment and standard isotope effect principles [1].
Synthesis & Manufacturing Logic
The synthesis of Oxirane,2-(chloromethyl-d2)- is not a trivial H/D exchange but requires de novo construction to ensure the deuterium is exclusively located at the chloromethyl position.
Mechanistic Route: Allyl Chloride-d2 Precursor
The most robust industrial route involves the epoxidation of 3-chloro-1-propene-3,3-d2 .[1]
-
Precursor Synthesis: Propylene-d3 is chlorinated or allyl alcohol-d2 is treated with SOCl₂ to yield Allyl Chloride-d2 (Cl-CD₂-CH=CH₂).[1]
-
Epoxidation: The allyl chloride-d2 undergoes epoxidation using Hydrogen Peroxide (H₂O₂) and a Titanium Silicalite-1 (TS-1) catalyst.[1]
-
Why this route? Direct epoxidation preserves the C-Cl bond and the CD₂ label without scrambling, unlike hypochlorous acid routes which might induce minor exchange or rearrangement [2].
-
Isotopic Integrity Verification
-
¹H-NMR: Absence of the doublet typically seen at δ 3.5-3.6 ppm (corresponding to -CH₂Cl).[1]
-
¹³C-NMR: The chloromethyl carbon appears as a quintet (coupling with D, spin=1) rather than a singlet, with a slight upfield shift (isotope shift).
Reactivity Profile & Mechanisms[1][7]
The utility of Oxirane,2-(chloromethyl-d2)- lies in its dual electrophilic nature.[1] It possesses two reactive sites: the epoxide ring and the alkyl chloride.[2] The deuterium label acts as a mechanistic probe for reactions occurring at the chloromethyl carbon.
Nucleophilic Ring Opening (S_N2)[1]
-
Pathway: Nucleophiles (Amines, Phenols) attack the less hindered epoxide carbon (C3).
-
Isotope Effect: Since the reaction center is remote from the CD₂ group, the Kinetic Isotope Effect (KIE) is negligible (Secondary KIE ≈ 1.0).
-
Result: The CD₂ label is retained in the product, useful for metabolic tracers.
Chloride Displacement (S_N2 at C1)[1]
-
Pathway: Direct attack on the chloromethyl carbon.
-
Isotope Effect: The deuterium atoms are α-positioned to the leaving group (Cl). Transition state hybridization changes (sp³ → sp²-like → sp³) result in a Secondary Deuterium KIE (SDKIE) .
Experimental Protocol: Synthesis of Deuterated Drug Intermediate
Objective: Synthesis of a deuterated β-blocker intermediate (Glycidyl Ether-d2) to demonstrate the retention of the isotopic label.
Reagents:
-
Oxirane,2-(chloromethyl-d2)- (1.0 eq)[1]
-
1-Naphthol (1.0 eq)[1]
-
Potassium Carbonate (K₂CO₃) (1.5 eq)[1]
Procedure:
-
Preparation: In a flame-dried 3-neck flask under N₂, dissolve 1-Naphthol (14.4 g, 100 mmol) in ACN (150 mL).
-
Activation: Add K₂CO₃ (20.7 g, 150 mmol) and stir at room temperature for 30 mins to generate the phenoxide anion.
-
Addition: Add Oxirane,2-(chloromethyl-d2)- (9.45 g, 100 mmol) dropwise via syringe pump over 20 mins.
-
Critical Step: Slow addition prevents polymerization of the epoxide.
-
-
Reflux: Heat to 60°C for 12 hours.
-
Mechanism:[1][4][5] The phenoxide attacks the epoxide ring (C3), opening it to form an alkoxide. This intermediate then performs an intramolecular S_N2 attack on the C-Cl bond (C1), closing the ring to reform the epoxide.
-
Isotope Fate: The Cl is displaced from the CD₂ carbon. The final product is 1-(2,3-epoxypropoxy-1,1-d2)naphthalene .[1]
-
-
Workup: Filter off solids (KCl, excess K₂CO₃).[1] Concentrate filtrate.[1] Purify via silica gel chromatography (Hexane/EtOAc).
Visualization of Reaction Pathway
Figure 1: Reaction pathway showing the retention of the Deuterium label during the synthesis of a glycidyl ether. The critical step involves the displacement of Chlorine from the deuterated carbon.
Applications in Drug Development
Metabolic Stability (Deuterium Switch)
The "Deuterium Switch" strategy involves replacing metabolically labile C-H bonds with C-D bonds.
-
Target: The α-carbon (chloromethyl) often becomes a site for oxidative dealkylation or hydroxylation in vivo.[1]
-
Mechanism: The C-D bond is 6-10 times stronger than the C-H bond.
-
Outcome: Using Oxirane,2-(chloromethyl-d2)- incorporates a CD₂ group into the drug scaffold, potentially reducing clearance rates and extending half-life (
) without altering potency [4].[1]
Mechanistic Probes (KIE)
Researchers use this compound to calculate Intrinsic KIEs.
-
If
: The C-H(D) bond cleavage is the Rate-Determining Step (RDS). -
If
: The bond is not broken in the RDS (e.g., binding limited).
Safety & Handling
Warning: Deuterated epichlorohydrin retains the potent toxicity of the non-deuterated parent.
-
Toxicity: Classified as a probable human carcinogen (Group 2A).[1] Potent alkylating agent.[1]
-
Skin Absorption: Rapidly absorbed through skin; fatal systemic toxicity possible.[1] Double-gloving (Nitrile/Laminate) is mandatory. [1]
-
Containment: All transfers must occur within a certified Fume Hood.[1]
-
Decontamination: Spills should be neutralized with aqueous ammonia or 10% NaOH to open the epoxide ring and hydrolyze the chloride [5].
References
-
NIST Chemistry WebBook. Standard Reference Data for 2-(chloromethyl)oxirane.[1] National Institute of Standards and Technology. [Link][1]
-
Organic Syntheses. Epichlorohydrin Synthesis via Dichlorohydrin.[1] Org.[1][6][5][7][8] Synth. 1923, 3,[1] 47. [Link]
-
Gomez-Gallego, M., & Sierra, M. A. (2011).[1] Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews, 111(8), 4857–4963. [Link]
-
Gant, T. G. (2014).[1] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]
-
PubChem. Safety Data Sheet: Epichlorohydrin.[1] National Library of Medicine. [Link][1]
Sources
- 1. CAS 106-89-8: Oxirane, (chloromethyl)- | CymitQuimica [cymitquimica.com]
- 2. Epichlorohydrin | C3H5ClO | CID 7835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. General Properties of Epichlorohydrin_Chemicalbook [chemicalbook.com]
- 7. The deuterium kinetic isotope effect for the halogenation of an a... | Study Prep in Pearson+ [pearson.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Molecular weight and density of deuterated epichlorohydrin
Technical Monograph: Deuterated Epichlorohydrin (Epichlorohydrin-d5) Physicochemical Profiling, Synthesis Protocols, and Applications in Drug Discovery
Part 1: Executive Summary
Epichlorohydrin-d5 (CAS: 69533-54-6) is the fully deuterated isotopologue of epichlorohydrin, a critical electrophilic alkylating agent used extensively in the synthesis of chiral pharmaceutical intermediates.[1][2] With a molecular weight of 97.56 g/mol and a density of 1.247 g/mL , it serves as a pivotal tool in the "Deuterium Switch" strategy—a medicinal chemistry approach designed to enhance metabolic stability and prolong the half-life of therapeutic agents via the Kinetic Isotope Effect (KIE).
This guide provides a rigorous technical analysis of Epichlorohydrin-d5, contrasting its physicochemical properties with the non-deuterated standard (d0), outlining synthesis validation protocols, and detailing its application in reducing metabolic clearance in drug candidates.
Part 2: Physicochemical Characterization
Comparative Analysis: Epichlorohydrin-d0 vs. Epichlorohydrin-d5
The substitution of five protium (
| Property | Epichlorohydrin (Standard) | Epichlorohydrin-d5 (Deuterated) | Shift / Delta |
| Formula | N/A | ||
| CAS Number | 106-89-8 | 69533-54-6 | N/A |
| Molecular Weight | 92.52 g/mol | 97.56 g/mol | +5.04 Da (+5.4%) |
| Density (25°C) | 1.183 g/mL | 1.247 g/mL | +0.064 g/mL (+5.4%) |
| Boiling Point | 115-117 °C | 115-117 °C | Negligible |
| Refractive Index ( | 1.438 | 1.438 | Negligible |
| Isotopic Enrichment | N/A | ≥98 atom % D | Critical for MS standards |
Expert Insight: The Density-Mass Correlation
Why does density increase? As a Senior Application Scientist, it is crucial to understand that the volume of a liquid is primarily determined by its electronic cloud and intermolecular forces (Van der Waals), which remain largely unchanged upon deuteration. However, the nucleus of deuterium is twice as heavy as protium.[3]
-
Mechanism: Since the Molar Volume (
) remains constant while the Molar Mass ( ) increases by ~5.4%, the density ( ) increases proportionally. -
Practical Implication: When dispensing Epichlorohydrin-d5 by volume for stoichiometric reactions, researchers must adjust calculations using the 1.247 g/mL density value to strictly maintain molar equivalents, preventing under-alkylation.
Part 3: Synthesis & Quality Assurance
Synthesis Pathways
Epichlorohydrin-d5 is typically synthesized via the chlorination of deuterated allyl alcohol or through the dehydrochlorination of deuterated dichloropropanols.
Purity Validation Protocol
To ensure data integrity in metabolic studies, the isotopic purity must be verified.
-
Proton NMR (
-NMR): Run in a non-deuterated solvent (e.g., ) to detect residual protium. A "silent" spectrum in the epichlorohydrin region confirms high deuterium enrichment (>98%). -
Mass Spectrometry (GC-MS): Monitor the molecular ion peak.
-
Target:
(due to isotopes). -
Absence of
confirms lack of d0-contamination.
-
Part 4: Applications in Drug Development (The Deuterium Switch)
Mechanism: The Kinetic Isotope Effect (KIE)
Epichlorohydrin-d5 is used to introduce a deuterated glycidyl moiety into drug scaffolds. The carbon-deuterium (
-
Primary KIE: If the metabolic breakdown of a drug involves the cleavage of a
bond at the epichlorohydrin-derived linker (e.g., oxidative dealkylation by Cytochrome P450), replacing it with can significantly slow this rate-limiting step. -
Outcome: Increased biological half-life (
), reduced dosing frequency, and potentially mitigated toxicity from reactive metabolites.
Experimental Workflow: Deuterated Library Synthesis
The following diagram illustrates the logical flow of using Epichlorohydrin-d5 to synthesize a library of deuterated beta-blocker analogs (a common class utilizing this linker) to screen for metabolic stability.
Figure 1: Critical path for synthesizing deuterated pharmaceutical candidates using Epichlorohydrin-d5 to enhance metabolic resistance.
Part 5: Handling & Safety Protocols
Warning: Epichlorohydrin (d0 and d5) is a potent alkylating agent, suspected carcinogen, and highly flammable.
-
Containment: All transfers must occur within a certified chemical fume hood.
-
PPE: Double-gloving (Nitrile/Laminate) is recommended due to the compound's ability to permeate standard latex.
-
Storage:
-
Temperature: Refrigerate (+2°C to +8°C).
-
Stability: Hydrolysis occurs rapidly in the presence of moisture. Store under inert gas (Argon/Nitrogen) to prevent degradation into deuterated 3-chloro-1,2-propanediol.
-
Part 6: References
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. (Contextual grounding for "Deuterium Switch" mechanism).
-
PubChem. Epichlorohydrin-d5 Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Technical Guide: Solvation Thermodynamics and Handling of Deuterated Epichlorohydrin (Oxirane, 2-(chloromethyl-d2)-)
[1][2]
Executive Summary & Chemical Identity[3]
Oxirane, 2-(chloromethyl-d2)- (commonly referred to as Epichlorohydrin-d2 or ECH-d2) is a stable isotopologue of epichlorohydrin where the methylene group adjacent to the chlorine atom is deuterated (
This compound serves as a critical electrophilic building block in the synthesis of deuterated Active Pharmaceutical Ingredients (APIs).[2] Its primary utility lies in introducing deuterium labels at metabolically labile sites to attenuate clearance rates (Deuterium Switch) or as an internal standard for LC-MS/MS bioanalysis.[1][2]
Understanding its solubility profile is not merely about dissolution; it is about reaction homogeneity and isotopic integrity .[2] As a highly reactive alkylating agent, ECH-d2 requires a solvent system that solubilizes the reagent without triggering premature ring-opening or solvolysis, which would waste the high-value isotopic material.[1][2]
Chemical Structure & Properties[4][5][6][7][8][9][10][11][12]
Physicochemical Solubility Profile
While specific experimental solubility data for the d2 isotopologue is rarely published in isolation, it follows the Principle of Isotopic Isomorphism .[2] The solubility of ECH-d2 is thermodynamically equivalent to non-deuterated epichlorohydrin.[1][2] The primary difference lies in the kinetics of solvation and reaction (Kinetic Isotope Effect), not the equilibrium solubility.[2]
Solubility Data Table
The following table synthesizes solubility data for Epichlorohydrin, applicable to the d2-variant.
| Solvent Class | Specific Solvent | Solubility Rating | Dielectric Constant ( | Application Context |
| Chlorinated | Dichloromethane (DCM) | Miscible | 8.93 | Standard extraction; Friedel-Crafts reactions.[1][2] |
| Chlorinated | Chloroform ( | Miscible | 4.81 | NMR analysis; excellent solubilizer.[2] |
| Ethers | Tetrahydrofuran (THF) | Miscible | 7.58 | Grignard/Lithium coupling; requires anhydrous handling.[2] |
| Ethers | Diethyl Ether | Miscible | 4.33 | Work-up and precipitation of products.[1][2] |
| Alcohols | Methanol / Ethanol | Miscible | 32.7 / 24.5 | CAUTION: Promotes solvolysis (ring opening) if acidic/basic.[2] |
| Aromatics | Toluene / Benzene | Miscible | 2.38 / 2.27 | Azeotropic drying; non-polar reaction media.[2] |
| Polar Aprotic | DMSO / DMF | Miscible | 46.7 / 36.7 | |
| Alkanes | Hexanes / Heptane | Sparingly Soluble | 1.88 | Used to precipitate reaction products; ECH-d2 remains in mother liquor.[1][2] |
| Aqueous | Water | Moderately Soluble | 80.1 | ~60 g/L (20°C).[2] High Risk of hydrolysis.[2] |
Thermodynamic Insight: The "Like Dissolves Like" Mechanism
Epichlorohydrin-d2 is a polar, aprotic molecule with a dipole moment (
-
Dipole-Dipole Interactions: It dissolves readily in polar aprotic solvents (DMSO, DMF, Acetone) due to strong dipole alignment.[2]
-
Dispersion Forces: The organic backbone allows miscibility with benzene and chlorinated solvents.[2]
-
Hydrophobicity: It lacks Hydrogen-bond donors, making it only moderately soluble in water.[1][2] In aqueous environments, it is prone to hydrolysis to form 3-chloro-1,2-propanediol (
attack by water), a reaction that degrades the isotopic purity.[1][2]
Experimental Protocols
Protocol A: Preparation of Anhydrous Stock Solutions
Objective: To prepare a stable stock solution of Oxirane, 2-(chloromethyl-d2)- for synthetic coupling, minimizing H/D exchange and hydrolysis.
Reagents:
-
Anhydrous Solvent (DCM or THF), dried over molecular sieves (3Å or 4Å).[2]
-
Argon or Nitrogen gas (balloon or manifold).[2]
Step-by-Step Methodology:
-
Glassware Prep: Oven-dry a volumetric flask and a septum-capped vial at 120°C for 4 hours. Cool in a desiccator or under a stream of dry Argon.
-
Solvent Drying: Ensure the solvent (e.g., THF) has a water content <50 ppm (verify by Karl Fischer titration if available).[2] Water triggers ring opening.[2]
-
Transfer: Using a gas-tight syringe, withdraw the required volume of ECH-d2.[1][2]
-
Dissolution: Inject ECH-d2 into the anhydrous solvent under positive inert gas pressure.
Protocol B: Gravimetric Solubility Verification
Objective: To verify solubility limits in non-standard solvent systems (e.g., binary mixtures).
Strategic Solvent Selection (Decision Logic)
Choosing the correct solvent is a balance between solubility and reactivity .[2] The d2-label is on the chloromethyl group, meaning nucleophilic attack at this carbon (
Diagram 1: Solvent Selection Decision Tree
This workflow guides the researcher to the optimal solvent based on the intended reaction mechanism.[2]
Caption: Decision logic for solvent selection. Green nodes indicate recommended solvent classes based on reaction mechanism.
Mechanistic Applications in Drug Development[2]
Deuterium Labeling for Metabolic Stability
The substitution of Hydrogen with Deuterium at the chloromethyl position (C-D bond vs C-H bond) strengthens the bond due to the lower zero-point energy of deuterium.[2]
-
Application: If the metabolic clearance of a drug involves oxidative dehalogenation or nucleophilic attack at this carbon, using ECH-d2 to build the scaffold can significantly increase the drug's half-life (
).[1][2]
Diagram 2: Anhydrous Handling Workflow
Deuterated reagents are high-cost assets.[1][2] This workflow ensures zero waste due to hydrolysis.[2]
Caption: Step-by-step handling workflow to prevent moisture ingress and hydrolysis of the epoxide ring.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11137095, Oxirane, 2-(chloromethyl-d2)-. Retrieved from [Link][2]
-
U.S. EPA (2025). Locating and Estimating Air Emissions from Sources of Epichlorohydrin. EPA-450/4-84-007j.[1][2] Retrieved from [Link][2]
-
Organic Syntheses. Epichlorohydrin: Synthesis and Reactivity. Coll. Vol. 1, p.233 (1941); Vol. 3, p.47 (1923).[2] Retrieved from [Link][2]
-
Ataman Chemicals. Epichlorohydrin: Physical Properties and Solubility. Retrieved from [Link][2][4]
Navigating the SDS of Oxirane,2-(chloromethyl-d2)-: A Technical Guide to Mechanistic Toxicology and Safe Handling Protocols
Executive Summary
Oxirane,2-(chloromethyl-d2)- (IUPAC name for Epichlorohydrin-d2, or ECH-d2) is an indispensable stable isotope-labeled building block in modern drug development. It is widely utilized for synthesizing deuterated active pharmaceutical ingredients (APIs) to improve metabolic stability and as an internal standard for quantitative mass spectrometry. However, the very structural features that make ECH-d2 a versatile electrophile—a highly strained epoxide ring coupled with a primary alkyl chloride—also render it a potent bifunctional alkylating agent. Approaching ECH-d2 requires more than a cursory glance at its Safety Data Sheet (SDS); it demands the implementation of rational, self-validating safety protocols grounded in mechanistic toxicology.
Part 1: Deconstructing the SDS Hazards (Quantitative & Mechanistic Data)
The hazard profile of ECH-d2 is identical to its non-deuterated counterpart (CAS 106-89-8), distinguished only by its isotopic labeling. The SDS mandates strict engineering controls due to its volatility, flammability, and severe toxicity across all exposure routes.
1.1 Quantitative Hazard Summary
The following table summarizes the core Globally Harmonized System (GHS) classifications and corresponding Hazard Statements (H-Codes) for ECH-d2[1][2].
| GHS Classification | Hazard Class / Category | Hazard Statement (H-Code) |
| Flammability | Flammable Liquid, Category 3 | H226 : Flammable liquid and vapor |
| Acute Toxicity | Oral/Dermal/Inhalation, Cat. 2/3 | H301+H311+H330 : Toxic if swallowed/in contact with skin; Fatal if inhaled |
| Corrosivity | Skin Corrosion, Category 1B | H314 : Causes severe skin burns and eye damage |
| Sensitization | Skin Sensitization, Category 1 | H317 : May cause an allergic skin reaction |
| Genotoxicity | Germ Cell Mutagenicity, Category 2 | H341 : Suspected of causing genetic defects |
| Carcinogenicity | Carcinogenicity, Category 1B | H350 : May cause cancer |
1.2 Mechanistic Toxicology: The "Why" Behind the Hazards
The profound toxicity of ECH-d2 is driven by its capacity to act as a bifunctional alkylating agent [3]. In biological systems, the epoxide ring undergoes rapid nucleophilic attack, while the chloromethyl group serves as a secondary site for cross-linking.
Research demonstrates that epichlorohydrin forms interstrand cross-links in DNA, predominantly targeting the N7 and O6 positions of guanine[3]. Furthermore, ECH-d2 reacts covalently with critical DNA repair proteins, such as O6-alkylguanine-DNA alkyltransferase (AGT). It binds irreversibly to the active site cysteine (Cys145) of AGT, which paradoxically amplifies the genotoxicity of the compound[4]. This dual reactivity underpins its Category 1B Carcinogen classification[1] and necessitates handling protocols that actively neutralize both electrophilic sites before disposal.
Part 2: Visualizing the Hazard and Mitigation
To safely utilize ECH-d2, we must design workflows that intercept its reactive pathways before biological exposure can occur. The diagram below illustrates the divergence between its in vivo toxicity mechanism and our in vitro chemical quenching strategy.
Fig 1: Biological toxicity pathway vs. chemical quenching of Epichlorohydrin-d2.
Part 3: Self-Validating Experimental Protocols
A self-validating protocol ensures that safety is built into the chemistry itself—if a step fails, the system defaults to a safe state. The following methodologies are designed for the safe handling and subsequent destruction of ECH-d2.
Protocol 1: Safe Handling and Reaction Setup
Causality: Standard nitrile or neoprene gloves offer little to no permeation resistance to epichlorohydrin[5]. We must use Polyvinyl Alcohol (PVA) or Butyl rubber gloves to prevent rapid dermal absorption (H311).
-
Engineering Controls: Conduct all operations inside a certified, ducted fume hood[5]. Ensure the sash is lowered to the minimum functional height to protect against splash hazards and vapor inhalation (H330)[1].
-
PPE Selection: Don a flame-resistant lab coat, chemical splash goggles, and Butyl rubber or PVA gloves[5]. Do not use standard nitrile gloves.
-
Inert Atmosphere: Purge a dry, round-bottom Schlenk flask with Argon. ECH-d2 is flammable (H226) and can form explosive vapor-air mixtures above 31°C[6]; inerting the headspace mitigates ignition risks.
-
Material Transfer: Use a gas-tight glass syringe with a Luer-lock needle to transfer ECH-d2. Avoid plastic syringes, which may degrade or leach upon contact with the neat liquid.
-
Reaction Execution: Maintain the reaction temperature strictly within the defined protocol limits (often requiring cooling baths initially) to prevent thermal runaway during the highly exothermic epoxide ring-opening step.
Protocol 2: Post-Reaction Quenching and Waste Decontamination
Causality: Unreacted ECH-d2 cannot be disposed of directly due to its environmental toxicity (Harmful to aquatic life)[2] and alkylating potential. We must chemically force the ring-opening and chloride displacement using a strong nucleophile to yield non-toxic, water-soluble adducts.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath to control the exothermic quenching process.
-
Primary Quench: Slowly add a 10-fold molar excess of a quenching solution (e.g., 2M ethanolic ammonia or a primary amine like ethanolamine) dropwise to the reaction mixture under vigorous stirring.
-
Incubation: Remove the cooling bath and allow the mixture to stir at room temperature for at least 12 hours. This extended time ensures complete consumption of both the epoxide and the alkyl chloride moieties.
-
Validation (The Self-Validating Step): Analyze an aliquot via TLC or GC-MS to confirm the complete disappearance of the ECH-d2 peak. The system is self-validating: waste is only transferred to the main collection stream once analytical confirmation of destruction is achieved.
-
Disposal: Once verified, transfer the neutralized, ring-opened adducts to the appropriate aqueous or organic waste stream in accordance with institutional EHS guidelines.
Conclusion
Oxirane,2-(chloromethyl-d2)- is an indispensable tool for synthesizing deuterated therapeutics, but its utility is inextricably linked to its severe hazard profile. By understanding the mechanistic basis of its SDS classifications—specifically its role as a bifunctional alkylator—scientists can implement rational, self-validating protocols. Proper PPE selection, rigorous engineering controls, and mandatory chemical quenching transform a high-risk reagent into a manageable, highly effective synthetic building block.
References
-
DNA Interstrand Cross-Linking by Epichlorohydrin Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]
-
Effect of O6-Alkylguanine-DNA Alkyltransferase on Genotoxicity of Epihalohydrins Source: PMC - PubMed Central (NIH) URL:[Link]
-
Epichlorohydrin Standard Operating Procedure Source: UNC Charlotte Environmental Health and Safety URL:[Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. isotope.com [isotope.com]
- 3. DNA Interstrand Cross-Linking by Epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of O6-Alkylguanine-DNA Alkyltransferase on Genotoxicity of Epihalohydrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. safety.charlotte.edu [safety.charlotte.edu]
- 6. ICSC 0043 - EPICHLOROHYDRIN [chemicalsafety.ilo.org]
Precision Engineering: Isotopic Purity Specifications for Oxirane, 2-(chloromethyl-d2)-
Executive Summary
Oxirane, 2-(chloromethyl-d2)-, widely known in the industry as Epichlorohydrin-d2 (CAS: 83385-55-1), is a highly reactive, isotopically labeled building block[]. It serves as a foundational precursor in the synthesis of deuterated active pharmaceutical ingredients (APIs) and internal standards for quantitative mass spectrometry[2][3]. Because the "deuterium difference" dictates both pharmacokinetic stability and analytical precision, characterizing its isotopic purity goes far beyond traditional chemical purity[2]. This technical guide outlines the stringent specifications, the causality behind experimental choices, and the self-validating protocols required to certify this critical reagent.
Molecular Architecture & The Causality of Isotopic Purity
In Epichlorohydrin-d2 (
-
The Causality of Site-Specific Labeling: The chloromethyl group is the primary site for nucleophilic substitution in downstream syntheses. Deuterating this specific site ensures that the resulting API retains the heavy isotopes at exact metabolic soft spots, leveraging the Kinetic Isotope Effect (KIE) to reduce toxic metabolite formation[4].
-
The Isobaric Challenge: Chlorine possesses two stable isotopes,
and , in an approximate 3:1 ratio. This natural isotopic distribution creates an M+2 mass shift that perfectly overlaps with the +2 Da shift introduced by the labeling. Consequently, isotopic purity cannot be taken at face value from a raw mass spectrum; it requires rigorous mathematical deconvolution to separate the true deuterium incorporation from the natural heavy chlorine contribution[5].
Quantitative Specifications
To ensure batch-to-batch consistency and regulatory compliance, Oxirane, 2-(chloromethyl-d2)- must adhere to strict quantitative specifications.
| Parameter | Specification Limit | Primary Analytical Technique | Causality / Rationale |
| Chemical Purity | GC-FID | Ensures the absence of unreacted precursors or polymerization byproducts. | |
| Isotopic Enrichment | GC-MS (SIM Mode) | Guarantees the required mass shift (+2 Da) for MS internal standards[6]. | |
| Residual Protium ( | Confirms site-specific labeling; prevents non-deuterated API formation[3]. | ||
| Moisture Content | Karl Fischer Titration | Epoxides are highly moisture-sensitive; water induces ring-opening degradation. |
Analytical Methodologies: A Self-Validating System
Relying on a single analytical method for deuterated epichlorohydrin is scientifically insufficient. We employ an orthogonal, self-validating system combining Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)[4][6].
-
GC-MS (The Global View): Because epichlorohydrin is highly volatile, GC-MS is prioritized over LC-MS[6]. It provides the global isotopologue distribution (
). -
qNMR (The Site-Specific View): While GC-MS confirms the overall mass shift, it cannot confirm where the deuterium is physically located.
-NMR quantifies the exact residual protium on the chloromethyl carbon, validating structural integrity[4].
Analytical workflow for validating isotopic purity via orthogonal GC-MS and qNMR techniques.
Experimental Protocols
Protocol A: GC-MS Isotopic Profiling & Deconvolution
Objective: Determine the overall atom % D by separating the
-
Sample Preparation: Dilute the Oxirane, 2-(chloromethyl-d2)- to 1 mg/mL in anhydrous hexane. Critical Step: Perform this under an inert argon atmosphere. Epichlorohydrin is hygroscopic, and atmospheric moisture can trigger H/D exchange or ring hydrolysis.
-
Chromatographic Separation: Inject 1 µL into a GC equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS). Set the inlet temperature to 200°C to ensure rapid volatilization without thermal degradation.
-
Mass Spectrometry (SIM Mode): Utilize Electron Ionization (EI) at 70 eV. Monitor the molecular ion cluster. For the
species, monitor m/z 92 ( ), 93 ( ), and 94 ( ). For the species, monitor m/z 94 ( ), 95 ( ), and 96 ( ). -
Mathematical Deconvolution: The peak at m/z 94 is a composite of
- and - . Apply a linear algebraic correction matrix based on the natural 3.127 ratio of to strip the natural isotope contribution from the raw intensities[5]. -
Calculation: Calculate the Atom % D using the deconvoluted peak areas:
Protocol B: Site-Specific Quantitation via -qNMR
Objective: Quantify residual protium specifically at the chloromethyl position[3][6].
-
Sample Preparation: Dissolve 20 mg of the sample in 0.5 mL of
containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference. -
Acquisition Parameters: Acquire the
-NMR spectrum at MHz. Critical Step: Set the relaxation delay ( ) to seconds. Deuterium substitution drastically alters the longitudinal relaxation time ( ) of adjacent protons; a short delay will result in incomplete magnetization recovery and artificially skewed integration ratios. -
Integration & Analysis:
-
Integrate the three protons on the oxirane ring (approx. 2.6 - 3.2 ppm). Set this integral exactly to 3.00.
-
Integrate the residual signal at the chloromethyl position (approx. 3.5 - 3.6 ppm). Let this be
.
-
-
Calculation:
Downstream Application Workflow
Once verified, Epichlorohydrin-d2 is deployed in synthetic pathways. Its most common application involves undergoing nucleophilic ring-opening to form deuterated aryl ethers or amino alcohols, which are subsequently cyclized or functionalized into target APIs[8].
Synthetic application of Oxirane, 2-(chloromethyl-d2)- in deuterated API manufacturing.
Conclusion
Establishing isotopic purity for Oxirane, 2-(chloromethyl-d2)- is a multidimensional analytical challenge. By enforcing stringent specifications (
References
-
Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: Analytical Methods (RSC Publishing) URL: [Link]
-
Title: Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Rapid Determination of Isotopic Purity of Stable Isotope-Labeled Organic Compounds by Electrospray Ionization-High-Resolution Mass Spectrometry Source: ResearchGate URL: [Link]
Sources
- 2. isotope.com [isotope.com]
- 3. isotope.com [isotope.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Metabolic Stability and Tracing Dynamics of Deuterated Epichlorohydrin Analogs
Executive Summary & Scientific Rationale
Epichlorohydrin (ECH) is a highly reactive, electrophilic organochlorine compound utilized extensively as a synthetic intermediate and alkylating agent. Due to its bifunctional nature—comprising an epoxide ring and a chloromethyl group—it is prone to rapid nucleophilic attack in biological systems. When evaluating the metabolic stability of deuterated analogs, specifically Epichlorohydrin-d5 (ECH-d5), a critical mechanistic distinction must be made to avoid misinterpreting kinetic data.
Unlike cytochrome P450 (CYP450)-mediated oxidations, where primary kinetic isotope effects (KIE) significantly extend a compound's half-life by slowing C-H bond cleavage, the enzymatic detoxification of epoxides primarily involves C-O bond cleavage. Consequently, deuteration of ECH does not dramatically enhance its metabolic stability. Instead, ECH-d5 serves as an indispensable stable isotope tracer. It provides a clear +5 Da mass spectral shift to map complex metabolic networks, differentiate endogenous from exogenous exposures, and act as a robust internal standard for quantitative bioanalysis.
Mechanistic Pathways of Epichlorohydrin Metabolism
The biotransformation of ECH is dictated by its high electrophilicity, leading to rapid clearance through two primary enzymatic pathways:
-
Epoxide Hydrolase (EH) Pathway: EH catalyzes the addition of water to the epoxide ring, yielding 3-chloro-1,2-propanediol. Mechanistically, this reaction proceeds via a nucleophilic attack by an active-site aspartate residue on the less sterically hindered carbon of the epoxide, followed by hydrolysis of the resulting alkyl-enzyme intermediate 1.
-
Glutathione S-Transferase (GST) Pathway: GST facilitates the nucleophilic attack of the thiol group of glutathione (GSH) on the epoxide ring. This leads to the formation of S-(3-chloro-2-hydroxypropyl)glutathione, which is further processed downstream into mercapturic acid derivatives (e.g., ACPC) for urinary excretion 2.
Divergent metabolic pathways of Epichlorohydrin-d5 via Epoxide Hydrolase and GST.
The Kinetic Isotope Effect (KIE) in Epoxide Metabolism
To understand why ECH-d5 exhibits near-identical metabolic stability to native ECH 3, we must examine the transition states of the rate-determining steps (RDS) within these enzymatic reactions.
-
Absence of Primary KIE: A primary KIE only manifests when the isotopically labeled bond (C-D) is broken in the RDS. In both EH and GST reactions, the C-H (or C-D) bonds remain intact; the enzymes exclusively break the C-O bond. Thus, the primary kinetic isotope effect (
) is approximately 1.0. -
Secondary KIE: A secondary KIE may arise due to changes in hybridization (from
-like character in the transition state of the epoxide ring opening to ). The heavier deuterium atoms slightly alter the zero-point vibrational energy of the transition state, typically yielding a subtle inverse secondary KIE ( ). This means ECH-d5 might be metabolized marginally faster than native ECH, though this difference is biologically negligible.
Data Presentation: Kinetic and Analytical Profile Comparison
| Parameter | Native Epichlorohydrin (ECH) | Epichlorohydrin-d5 (ECH-d5) | Causality / Scientific Rationale |
| Molecular Weight | 92.52 g/mol | 97.55 g/mol | Replacement of 5 protons with deuterium yields a +5 Da shift. |
| Primary Metabolic Route | EH and GST | EH and GST | Enzymes target the electrophilic C-O/C-Cl bonds, unaffected by deuteration. |
| Metabolic Half-Life ( | Baseline | ~ Baseline | Lack of primary KIE; C-D bonds are not broken in the rate-determining step. |
| MS Signal Clarity | Subject to matrix interference | High (Clean background) | +5 Da shift moves the analyte out of the endogenous background noise 4. |
| Primary Application | Synthetic intermediate | Isotopic tracer / Internal Standard | Enables precise quantification and differentiation of exogenous exposure. |
Experimental Protocol: Assessing Metabolic Stability and Tracing of ECH-d5 In Vitro
Working with volatile, reactive epoxides requires stringent controls to prevent evaporative loss and non-specific protein binding. The following protocol outlines a self-validating system for determining the in vitro metabolic clearance of ECH-d5 using human liver microsomes (HLM).
Objective: To quantify the intrinsic clearance (
Step-by-Step Methodology:
-
Preparation of Substrate Stock: Dissolve ECH-d5 in anhydrous DMSO to create a 10 mM stock.
-
Causality: Anhydrous DMSO prevents premature aqueous hydrolysis of the epoxide. The final DMSO concentration in the assay must be kept
1% to avoid solvent-induced enzyme inhibition.
-
-
Microsomal Incubation Setup: Pre-warm 100 mM potassium phosphate buffer (pH 7.4) containing HLM (1.0 mg/mL protein) to 37°C in sealed glass vials .
-
Causality: Sealed glass prevents the volatilization of ECH-d5, which would otherwise artificially inflate the apparent clearance rate. Plastics should be avoided due to non-specific binding of the lipophilic epoxide.
-
-
Reaction Initiation: Spike ECH-d5 into the mixture to achieve a final concentration of 10
M. (Note: NADPH is not required if isolating EH/GST activity, as these are non-CYP450 pathways. If GST activity is desired, supplement the buffer with 5 mM GSH). -
Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, 60 minutes), extract a 50
L aliquot using a gas-tight syringe. -
Reaction Quenching: Immediately inject the aliquot into 150
L of ice-cold acetonitrile containing an internal standard.-
Causality: Acetonitrile instantly denatures the enzymes, halting metabolism, while the cold temperature minimizes further non-enzymatic degradation of the reactive epoxide.
-
-
Centrifugation and LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, tracking the specific MRM transitions for ECH-d5 and its hydrolyzed metabolite (3-chloro-1,2-propanediol-d5).
Step-by-step experimental workflow for evaluating the in vitro metabolic stability of ECH-d5.
Data Interpretation and Analytical Insights
When analyzing the LC-MS/MS data, the depletion of ECH-d5 will follow first-order kinetics. Because the primary KIE is absent, the intrinsic clearance (
The true analytical power of this protocol is realized in the metabolite identification phase. By scanning for the +5 Da mass shift, researchers can definitively trace the origin of 3-chloro-1,2-propanediol-d5 back to the administered ECH-d5, filtering out any background noise from endogenous lipid epoxidation or environmental contamination. This isotopic signature is critical for regulatory submissions requiring precise mass balance and metabolic pathway elucidation.
Conclusion
While deuteration is a famous strategy for enhancing the metabolic stability of drugs susceptible to CYP450 oxidation, its application to epichlorohydrin serves a fundamentally different, yet equally vital, purpose. Because epichlorohydrin is metabolized via C-O bond cleavage by Epoxide Hydrolase and Glutathione S-Transferase, ECH-d5 does not exhibit a prolonged metabolic half-life. Instead, it acts as a premium, stable isotope-labeled tracer. By leveraging its +5 Da mass shift, scientists can execute highly accurate pharmacokinetic profiling, elucidate complex detoxification pathways, and maintain rigorous quality assurance in analytical laboratories.
References
- Zou, S., et al. "Enhanced catalytic efficiency and enantioselectivity of epoxide hydrolase from Agrobacterium radiobacter AD1 by iterative saturation mutagenesis for (R)-epichlorohydrin synthesis." PubMed / National Institutes of Health.
- Gingell, R., et al. "Evidence that epichlorohydrin is not a toxic metabolite of 1,2-dibromo-3-chloropropane." PubMed / National Institutes of Health.
- Jacobs, M. H., et al. "Characterization of the epoxide hydrolase from an epichlorohydrin-degrading Pseudomonas sp." PubMed / National Institutes of Health.
- ResolveMass Laboratories. "Epichlorohydrine-d5 | CAS 69533-54-6". ResolveMass.
Sources
- 1. Enhanced catalytic efficiency and enantioselectivity of epoxide hydrolase from Agrobacterium radiobacter AD1 by iterative saturation mutagenesis for (R)-epichlorohydrin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that epichlorohydrin is not a toxic metabolite of 1,2-dibromo-3-chloropropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the epoxide hydrolase from an epichlorohydrin-degrading Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
Thermal Stability Profile of Oxirane,2-(chloromethyl-d2)-: A Technical Guide
Executive Summary
Oxirane,2-(chloromethyl-d2)- , widely known as epichlorohydrin-d2 (CAS: 1032237-24-3), is a highly reactive, isotopically labeled bifunctional alkylating agent 1. In drug development and advanced materials science, it serves as a critical building block for synthesizing deuterated active pharmaceutical ingredients (APIs) and probing mechanistic pathways via the Kinetic Isotope Effect (KIE).
Understanding the thermal stability of this compound is not merely a safety prerequisite; it is a fundamental requirement for optimizing high-temperature cross-linking reactions and preventing premature degradation. This whitepaper deconstructs the thermal vulnerabilities of epichlorohydrin-d2, delineating the boundary between its kinetic stability and thermodynamic breakdown.
Molecular Architecture & Thermal Vulnerabilities
The thermal profile of epichlorohydrin-d2 is governed by the inherent ring strain of the oxirane (epoxide) moiety and the labile nature of the deuterated chloromethyl group (–CD₂Cl).
Intrinsic Thermal Limits
In strictly anhydrous environments, the compound remains kinetically stable up to approximately 225 °C. At this critical threshold, "dry" epichlorohydrin undergoes a highly exothermic auto-polymerization, forming polyepichlorohydrin-d2 2. Because the rate-determining step of this polymerization is the ring-opening of the epoxide—rather than the cleavage of the C–D bond—the macroscopic thermal onset temperature is nearly identical to its non-deuterated counterpart.
Hydrolytic Degradation
The introduction of atmospheric moisture drastically alters this thermal profile. Water acts as a nucleophile, catalyzing the ring-opening of the epoxide even at moderate temperatures (60 °C – 80 °C), especially if the medium is slightly acidic or basic 2. This thermal hydrolysis yields 3-chloro-1,2-propanediol-d2, destroying the compound's utility as a cross-linker.
Cross-Linked Matrix Stability
When successfully utilized as a cross-linking agent before thermal failure, epichlorohydrin-d2 imparts exceptional thermal resilience to the resulting polymer matrix. For instance, epichlorohydrin-crosslinked carboxymethyl xylan and lignin/PVA hydrogels exhibit enhanced thermal stability, with the onset of matrix degradation pushed significantly higher to 230–242 °C due to the restriction of polymer chain mobility by the newly formed ether linkages 3, 4.
Mechanistic Pathways of Degradation
The following diagram maps the divergent degradation pathways based on environmental conditions.
Fig 1. Mechanistic pathways of thermal and hydrolytic degradation for Epichlorohydrin-d2.
Quantitative Thermal Data
The substitution of protium with deuterium introduces a zero-point energy shift. While this does not prevent the ~225 °C polymerization, it significantly alters the high-temperature pyrolytic phase (>400 °C). Because the C–D bond is stronger than the C–H bond, homolytic cleavage requires higher activation energy, releasing DCl instead of HCl.
Table 1: Thermodynamic and Kinetic Parameters
| Parameter | Epichlorohydrin (Unlabeled) | Oxirane,2-(chloromethyl-d2)- | Causality / Mechanism |
| Boiling Point | 116.1 °C | ~115.8 °C | Isotopic mass shift slightly alters vapor pressure. |
| Polymerization Onset (Dry) | ~225 °C | ~226 °C | Rate-determining step is oxirane ring-opening, minimizing KIE. |
| Hydrolytic Degradation | >60 °C (Moisture dependent) | >60 °C | Nucleophilic attack by H₂O is unaffected by –CD₂Cl substitution. |
| Pyrolytic Scission (>400 °C) | Releases HCl gas | Releases DCl gas | High-temperature radical abstraction of the chloromethyl group. |
| Cross-linked Matrix Stability | 230–242 °C | 230–242 °C | Ether linkages restrict polymer chain mobility, boosting stability. |
Experimental Protocols: High-Resolution Thermal Profiling
Standard open-pan Thermogravimetric Analysis (TGA) is useless for this compound. Because its boiling point is ~116 °C, open-pan TGA will merely record endothermic evaporation, masking the true exothermic decomposition that occurs at 225 °C. To isolate the thermodynamic parameters of its breakdown, we must utilize a specialized, self-validating High-Pressure Differential Scanning Calorimetry (HP-DSC) workflow.
Fig 2. Self-validating high-pressure thermal analysis workflow for volatile deuterated epoxides.
Step-by-Step Methodology
Phase 1: Sample Preparation (Anhydrous Isolation)
-
Action: Transfer the epichlorohydrin-d2 vial into an argon-purged glovebox (<1 ppm H₂O, <1 ppm O₂).
-
Causality: Epichlorohydrin-d2 undergoes rapid hydrolysis in the presence of ambient moisture. Any absorbed water will artificially lower the apparent thermal decomposition threshold, invalidating the kinetic data.
Phase 2: High-Pressure Differential Scanning Calorimetry (HP-DSC)
-
Action: Load 5.0 mg of the compound into a gold-plated, high-pressure hermetic crucible and seal it using a hydraulic press.
-
Action: Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min.
-
Causality: Hermetic sealing suppresses volatilization. By forcing the compound to remain in the liquid phase beyond its 116 °C boiling point, we can accurately capture the exothermic auto-polymerization peak at ~225 °C.
-
Self-Validation Check: The system validates itself by running an internal standard of high-purity, non-deuterated epichlorohydrin in an adjacent reference crucible. If the reference cell does not trigger an exotherm at exactly 225 °C ± 2 °C, the system flags a calibration error or moisture contamination, halting the experiment until the baseline is re-established.
Phase 3: TGA Coupled with Mass Spectrometry (TGA-MS)
-
Action: Utilize a pressurized TGA system interfaced with a quadrupole mass spectrometer. Ramp to 500 °C.
-
Action: Monitor specific mass-to-charge ratios: m/z 36/38 (HCl) and m/z 37/39 (DCl).
-
Causality: Standard TGA cannot differentiate between the evaporation of the intact molecule and its pyrolytic destruction. MS tracking specifically isolates the high-temperature cleavage of the C–D and C–Cl bonds by quantifying the release of DCl gas, allowing for the precise calculation of the Kinetic Isotope Effect.
Storage and Handling Standards
To maintain the structural integrity and thermal baseline of Oxirane,2-(chloromethyl-d2)-, strict storage protocols must be enforced:
-
Temperature: Store continuously at 2 °C to 8 °C. Elevated ambient temperatures slowly initiate oligomerization.
-
Atmosphere: Must be stored under an inert gas (Argon or Nitrogen) to prevent nucleophilic attack by atmospheric moisture.
-
Container: Use tightly sealed, amber glass vials with PTFE-lined septa to prevent both photolytic degradation and halogenated solvent leaching.
References
- What is the decomposition temperature of Epichlorohydrin? - ResearchGate. ResearchGate.
- Synergistic Epichlorohydrin-Crosslinked Carboxymethyl Xylan for Enhanced Thermal Stability and Filtration Control in Water-Based Drilling Fluids. PMC.
- Influence of Epichlorohydrin Concentration on the Physicochemical and Rheological Performance of Lignin/PVA Hydrogels. MDPI.
- Buy Oxirane,2-(chloroMethyl-d2)-,(2R) from HANGZHOU LEAP CHEM CO., LTD. ECHEMI.
Sources
Technical Whitepaper: Stereochemical Control and Applications of Oxirane, 2-(chloromethyl-d2)-
[1]
Executive Summary
Oxirane, 2-(chloromethyl-d2)- (commonly referred to as Epichlorohydrin-d2) represents a critical class of isotopically labeled chiral synthons.[1] While standard epichlorohydrin is a ubiquitous C3 building block, the deuterated analogue offers unique utility in Deuterium Kinetic Isotope Effect (DKIE) studies and the development of "heavy drugs" with improved metabolic stability.
This guide addresses the technical challenges of synthesizing, resolving, and applying this molecule. Unlike its proteo-analog, the deuterated variant requires precise stereochemical control to serve as a mechanistic probe.[1] We focus here on the Jacobsen Hydrolytic Kinetic Resolution (HKR) as the definitive method for obtaining high enantiomeric excess (ee) and the specific utility of the
Part 1: Structural Analysis & Stereochemical Nomenclature[1]
Chemical Identity[2][3][4]
-
IUPAC Name: 2-(Chloromethyl-d2)oxirane[1]
-
Common Name: Epichlorohydrin-1,1-d2 (Numbering based on allyl precursor) or Epichlorohydrin-
-d2.[1] -
Molecular Formula:
-
Key Feature: Two deuterium atoms substituted at the exocyclic methylene group (
).
Stereochemical Priority (Cahn-Ingold-Prelog)
The introduction of deuterium (
Priority Assignment at C2:
-
-O- (Ring Oxygen, Atomic #8)[1]
- (Chloromethyl group).[2] Note: The presence of Cl (Atomic #17) gives this group priority over the ring methylene, regardless of H/D substitution.
- (Ring Methylene, C3).[1]
-
-H (Hydrogen on C2).
Conclusion: The stereochemical designation (
Part 2: Synthesis and Enantiomeric Resolution
Producing stereochemically pure Oxirane, 2-(chloromethyl-d2)- requires a two-phase approach: synthesis of the racemic deuterated precursor followed by kinetic resolution.[1]
Phase I: Synthesis of Racemic Precursor
Direct deuteration of the epoxide ring is difficult. The most robust pathway builds the carbon skeleton with deuterium already in place.
Pathway: Acryloyl Chloride
| Step | Reagents | Transformation | Mechanism |
| 1 | Acryloyl Chloride | Nucleophilic Acyl Substitution + Reduction | |
| 2 | Allyl Alcohol-d2 | ||
| 3 | Allyl Chloride-d2 | Prilezhaev Epoxidation |
Phase II: Jacobsen Hydrolytic Kinetic Resolution (HKR)
The HKR is the industry standard for resolving terminal epoxides. It utilizes a chiral (salen)Co(III) complex to selectively hydrolyze one enantiomer into a diol, leaving the other epoxide enantiomer intact with high ee.
Protocol: Resolution of Racemic Oxirane, 2-(chloromethyl-d2)-
Reagents:
-
Racemic Epichlorohydrin-d2 (Substrate)[1]
- -(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Co(salen)][1]
-
Acetic Acid (AcOH)
-
Tetrahydrofuran (THF) - Optional, for solubility[1]
Step-by-Step Methodology:
-
Catalyst Oxidation (Activation):
-
Hydrolysis Reaction:
-
Add the racemic Epichlorohydrin-d2 (1.0 equiv) to the catalyst flask.
-
Cool to
to control the exotherm. -
Slowly add
(0.55 equiv). Crucial: Using 0.55 equiv ensures complete hydrolysis of the unwanted enantiomer. -
Allow to warm to room temperature and stir for 12–18 hours.
-
Monitoring: Use Chiral GC (Cyclodextrin column). The
-enantiomer is preferentially hydrolyzed to the diol by the -catalyst.[1]
-
-
Isolation (Distillation):
-
The reaction mixture now contains:
-
Perform a vacuum distillation at room temperature (high vacuum) or slight heating (
). -
Result: The distillate is chemically pure
-Oxirane, 2-(chloromethyl-d2)- with ee.[1]
-
Visualization: Synthesis & Resolution Workflow
Figure 1: Synthetic workflow from commercial precursors to stereochemically pure deuterated epichlorohydrin.
Part 3: Applications in Drug Development
The strategic value of Oxirane, 2-(chloromethyl-d2)- lies in the Deuterium Switch .[1] By replacing hydrogen with deuterium at the chloromethyl position, researchers can manipulate the metabolic fate of drugs synthesized from this building block.
The Kinetic Isotope Effect (KIE)
The Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond due to the lower zero-point energy of the heavier isotope.
-
Primary KIE: If C-H bond cleavage is the rate-determining step (RDS) in a metabolic reaction (e.g., oxidation by CYP450), substituting D can reduce the reaction rate by 6–10 fold (
).[1]
Metabolic Stabilization Mechanism
Epichlorohydrin derivatives often undergo oxidative dehalogenation or ring opening.
-
Oxidative Dehalogenation: CYP450 enzymes typically hydroxylate the carbon alpha to the halogen. In Epichlorohydrin-d2, this is the
group.[1] Deuteration here significantly slows the formation of the unstable gem-halohydrin, preventing the release of reactive aldehydes. -
Glutathione Conjugation: While deuteration has a minimal effect on nucleophilic attack (SN2) by Glutathione (GSH), it preserves the parent drug concentration by shutting down the competing oxidative clearance pathways.
Visualization: Metabolic Shunting[1]
Figure 2: Deuteration of the chloromethyl group suppresses oxidative toxicity, shunting metabolism toward safer conjugation pathways.
Part 4: Analytical Characterization Data
When validating the synthesis of Oxirane, 2-(chloromethyl-d2)-, the following physicochemical shifts are expected compared to the non-deuterated standard.
| Property | Standard Epichlorohydrin | Epichlorohydrin-d2 ( | Notes |
| Molecular Weight | 92.52 g/mol | ~94.53 g/mol | +2 Da mass shift visible in MS.[1] |
| Boiling Point | 117.9°C | ~117.5°C | Inverse isotope effect often lowers BP slightly. |
| Doublet at | Silent at | The disappearance of the | |
| Signal at | Quintet at | Splitting due to C-D coupling ( |
References
-
Jacobsen, E. N. (2000).[4] "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3." Science, 277(5328), 936–938.[1]
-
Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 57(9), 3595–3611.[1]
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[1] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring-Opening." Science, 277(5328), 936-938.[1]
-
Sigma-Aldrich. (2023). "Epichlorohydrin Properties and Safety Data." MilliporeSigma Technical Library.
-
Shao, L., et al. (2019). "Deuterium Kinetic Isotope Effects in the Metabolism of Deuterated Drugs." Drug Metabolism Reviews, 51(3), 343-355.[1]
Applications of Oxirane,2-(chloromethyl-d2)- in metabolomics
An In-Depth Technical Guide to the Applications of Oxirane,2-(chloromethyl-d2)- in Advanced Metabolomics
Executive Summary
As mass spectrometry-based metabolomics shifts from untargeted profiling to absolute quantification, the demand for high-fidelity stable isotope-labeled (SIL) standards has surged. Oxirane,2-(chloromethyl-d2)- , commonly known as Epichlorohydrin-d2 (CAS: 83385-55-1), is a bifunctional alkylating agent featuring a highly reactive epoxide ring and a deuterated chloromethyl group (-CD2Cl).
This whitepaper provides a comprehensive technical framework for utilizing Oxirane,2-(chloromethyl-d2)- in metabolomics. We will explore its role as an internal standard in high-resolution mass spectrometry (HRMS) for exposomics, its utility as a de novo synthetic precursor for SIL-metabolites, and its advanced application in tracing stationary phase modifications for liquid chromatography.
Chemical Dynamics & The Isotopic Overlap Challenge
The selection of a -d2 isotopologue over a fully deuterated (-d5) variant requires a deep understanding of mass spectrometry fundamentals, specifically the Kinetic Isotope Effect (KIE) and isotopic distribution.
The Isobaric Interference Phenomenon
In Isotope Dilution Mass Spectrometry (IDMS), the internal standard must not interfere with the endogenous analyte's signal. Unlabeled epichlorohydrin contains chlorine, which has a natural isotopic distribution of ~75%
When utilizing Oxirane,2-(chloromethyl-d2)-, the addition of two deuterium atoms shifts the mass by +2.0125 Da. Consequently, the nominal mass of the
Table 1: Exact Mass and Isotopic Distribution for HRMS Resolution
| Chemical Species | Isotope | Molecular Formula | Exact Mass (Da) | Nominal Mass |
| Unlabeled Epichlorohydrin | 92.0029 | 92 | ||
| Unlabeled Epichlorohydrin | 93.9999 | 94 | ||
| Oxirane,2-(chloromethyl-d2)- | 94.0154 | 94 | ||
| Oxirane,2-(chloromethyl-d2)- | 96.0125 | 96 |
Causality Insight: To achieve absolute quantification, the mass spectrometer must be set to a resolving power of at least
Core Application I: IDMS in Occupational Exposomics
Epichlorohydrin is a volatile organic compound (VOC) and a potent alkylating agent used in the production of epoxy resins. In occupational toxicology, tracking its internal dose and metabolic perturbations is critical[1]. Oxirane,2-(chloromethyl-d2)- is spiked into biological matrices (plasma or urine) to account for matrix effects and extraction losses during sample preparation.
Once in the body, the epoxide ring undergoes rapid enzymatic hydrolysis or glutathione conjugation. The -d2 label on the chloromethyl group remains intact through these biotransformations, allowing researchers to track downstream metabolites like 3-chloro-1,2-propanediol-d2 and mercapturic acid derivatives.
Fig 1: Metabolic biotransformation pathway of Oxirane,2-(chloromethyl-d2)- in mammalian systems.
Core Application II: De Novo Synthesis of SIL-Metabolites
Beyond its use as a direct internal standard, Oxirane,2-(chloromethyl-d2)- is a foundational building block for synthesizing complex stable isotope-labeled compounds utilized in targeted metabolomics[2]. Because the oxirane ring is highly susceptible to nucleophilic attack, it can be reacted with various biological precursors:
-
SIL-Bisphenol A Derivatives: Alkylation of bisphenols with deuterated epichlorohydrin generates labeled epoxy resins, which are essential for studying the endocrine-disrupting metabolomic profiles of BPA exposure[3].
-
SIL-Carnitines: Reaction with trimethylamine yields deuterated carnitine standards, vital for profiling mitochondrial fatty acid oxidation disorders.
-
SIL-Glycidyl Esters: Esterification with fatty acids produces labeled glycidyl esters, critical biomarkers in food safety metabolomics.
Fig 2: Synthetic divergence of Oxirane,2-(chloromethyl-d2)- into key metabolomic standards.
Core Application III: Tracing Stationary Phase Modifications
A novel application of epichlorohydrin in metabolomics is the development of advanced LC-MS stationary phases. Comprehensive polar metabolome analysis often utilizes Unified-Hydrophilic-Interaction/Anion-Exchange (Unified-HILIC/AEX) chromatography[4]. These columns are manufactured by treating bare methacrylate polymers with epichlorohydrin, followed by amination with polyethylenimine.
By substituting unlabeled epichlorohydrin with Oxirane,2-(chloromethyl-d2)- during column synthesis, manufacturers can utilize solid-state Deuterium NMR to precisely quantify the degree of polymer cross-linking. Furthermore, in ultra-sensitive metabolomics, any trace leaching of the stationary phase will appear at a +2 Da shifted mass, completely eliminating background interference for endogenous metabolite quantification.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict causality for every experimental choice.
Protocol A: IDMS Extraction & HRMS Quantification of Epoxides in Plasma
Rationale: Epoxides are highly reactive and volatile. Extraction at room temperature leads to evaporative loss and unwanted nucleophilic ring-opening with endogenous amines. Cold Liquid-Liquid Extraction (LLE) ensures the oxirane ring remains intact.
-
Sample Aliquoting: Thaw plasma samples on ice. Transfer 100 µL of plasma into a pre-chilled 1.5 mL low-bind Eppendorf tube.
-
Internal Standard Spiking: Add 10 µL of Oxirane,2-(chloromethyl-d2)- working solution (1 µg/mL in LC-MS grade acetonitrile)[2]. Self-Validation: The IS must be spiked before protein precipitation to account for any target loss during extraction.
-
Cold Protein Precipitation: Add 400 µL of pre-chilled (-20°C) ethyl acetate. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Recovery: Carefully transfer the upper organic layer to a cooled autosampler vial. Do not evaporate to dryness, as epichlorohydrin will volatilize.
-
HRMS Acquisition: Inject 2 µL onto a GC-HRMS or LC-HRMS system. Monitor the exact mass m/z 94.0154 with a mass tolerance of < 5 ppm.
Fig 3: Workflow for IDMS extraction utilizing Oxirane,2-(chloromethyl-d2)-.
Table 2: Protocol Validation & Quality Control Parameters
| QC Parameter | Acceptance Criteria | Mechanistic Corrective Action |
| IS Recovery | 80% - 120% | If <80%, evaluate evaporative loss; ensure extraction solvent is strictly maintained at -20°C. |
| Mass Accuracy | < 5 ppm | If >5 ppm, recalibrate the HRMS flight tube/Orbitrap to resolve the |
| Blank Signal | < 5% of LLOQ | If >5%, replace LC tubing or check for cross-contamination in the derivatization manifold. |
| Resolving Power | > 15,000 (at m/z 94) | Clean ion optics to restore peak shape and prevent isobaric overlap. |
References
-
High-resolution metabolomics of occupational exposure to trichloroethylene. International Journal of Epidemiology | Oxford Academic. 1
-
Stable Isotope Standards For Mass Spectrometry. Cambridge Isotope Laboratories. 2
-
Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. Analytical Chemistry - ACS Publications. 4
-
Metabolomics Study of Dose-Response and Time-Resolved Effect of Bisphenol A Exposure In Vitro. Nanyang Technological University (NTU). 3
Sources
Methodological & Application
Application Note: Precision Ring-Opening of Epichlorohydrin-d2
Regiocontrol and Isotopic Integrity in Deuterated Drug Synthesis
Abstract & Strategic Relevance
The strategic incorporation of deuterium into pharmaceutical scaffolds—the "Deuterium Switch"—is a proven method to enhance metabolic stability and improve pharmacokinetic (PK) profiles by leveraging the Kinetic Isotope Effect (KIE). Epichlorohydrin-d2 (ECH-d2) is a critical electrophilic building block used to introduce deuterated glycerol linkers or glycidyl moieties into active pharmaceutical ingredients (APIs).
This guide details the nucleophilic ring-opening protocols for ECH-d2. Unlike standard synthesis, working with deuterated epoxides requires strict adherence to regiocontrol to prevent isotopic scrambling and yield loss of high-value isotopologues. We present two validated workflows: Base-Promoted Opening (Type I) for strong nucleophiles and Lewis Acid-Catalyzed Opening (Type II) for weak nucleophiles.
Mechanistic Principles & Regioselectivity
The ring opening of ECH-d2 is governed by the competition between steric hindrance and electronic activation. Understanding this bifurcation is essential for predicting the position of the deuterium label in the final product.
-
Path A: Basic/Neutral Conditions (SN2 Dominant)
-
Mechanism: Strong nucleophiles (amines, phenoxides, thiols) attack the less substituted carbon (C3/terminal).
-
Outcome: High regioselectivity for the terminal opening. Retention of isotopic position.
-
Risk: Subsequent displacement of the chloride can lead to re-closure (glycidyl formation) or Payne rearrangement if free hydroxyls are present.
-
-
Path B: Acidic Conditions (Borderline SN2/SN1)
-
Mechanism: Protonation or Lewis Acid activation of the epoxide oxygen weakens the C-O bonds. The nucleophile attacks the carbon capable of stabilizing a partial positive charge.[1]
-
Outcome: Mixed regioselectivity. While C3 attack is still favored due to the electron-withdrawing chlorine atom destabilizing the C2 cation, significant C2 attack (internal) occurs, leading to isomeric mixtures.
-
Figure 1: Mechanistic Pathway of ECH-d2 Ring Opening
Caption: Divergent reaction pathways for Epichlorohydrin-d2. Path A (Green) offers superior regiocontrol for maintaining isotopic definition.
Safety & Handling of Deuterated Volatiles
Critical Warning: Epichlorohydrin is a potent alkylating agent, a probable carcinogen, and highly volatile. ECH-d2 carries the same toxicity profile but with significantly higher financial risk due to material cost.
-
Containment: All transfers must occur in a fume hood or glovebox.
-
Material Conservation: Use gas-tight syringes (Hamilton) for volumetric dispensing to prevent evaporation losses.
-
Quenching: Residual ECH-d2 must be quenched with aqueous NaOH/Glycine solution before disposal to destroy the alkylating potential.
Protocol A: Base-Promoted Ring Opening (Aminolysis/Phenolysis)
Application: Synthesis of deuterated beta-blocker intermediates or linker installation. Target: High regioselectivity at the terminal methylene (C3).
Reagents & Equipment[2][3][4]
-
Substrate: Epichlorohydrin-d2 (>98 atom% D).
-
Nucleophile: Phenol derivative or Secondary Amine (1.0 eq).
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).
-
Solvent: Acetonitrile (ACN) or DMF (Anhydrous).
-
Catalyst: Tetrabutylammonium iodide (TBAI) - 5 mol% (Optional, accelerates rate).
Step-by-Step Procedure
-
Nucleophile Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Nucleophile (1.0 mmol) in ACN (5 mL). Add K₂CO₃ (1.2 mmol) and stir at room temperature for 15 minutes to generate the active nucleophile.
-
Why: Pre-generation of the phenoxide/amine anion ensures immediate reaction upon ECH addition, minimizing polymerization.
-
-
Controlled Addition: Cool the mixture to 0°C. Add Epichlorohydrin-d2 (1.1 to 1.2 mmol) dropwise via a gas-tight syringe.
-
Note: A slight excess of ECH-d2 accounts for volatility but minimizes waste.
-
-
Reaction Phase: Allow the reaction to warm to room temperature. Stir for 4–12 hours.
-
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the nucleophile. The product at this stage is often the glycidyl ether (due to in situ ring closure of the intermediate chlorohydrin by the base).
-
If Chlorohydrin is desired: Use a weaker base (e.g., catalytic Et₃N) and stop before cyclization, though isolation is difficult.
-
-
Workup: Filter off the solid carbonate salts. Concentrate the filtrate under reduced pressure (keep bath <40°C to prevent volatility loss of product).
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Lewis Acid-Catalyzed Opening (Alcoholysis)
Application: Opening ECH-d2 with weak nucleophiles (Alcohols, Water) to form deuterated chlorohydrin glycerol derivatives. Target: Activation of the epoxide oxygen without triggering SN1 scrambling.
Reagents & Equipment[2][3][4]
-
Substrate: Epichlorohydrin-d2.
-
Nucleophile: Methanol-d4 or Benzyl Alcohol (as solvent or stoichiometric).
-
Catalyst: Copper(II) Triflate [Cu(OTf)₂] or Boron Trifluoride Etherate (BF₃·OEt₂).
-
Solvent: Dichloromethane (DCM).
Step-by-Step Procedure
-
Setup: Under a nitrogen atmosphere, dissolve ECH-d2 (1.0 mmol) in anhydrous DCM (10 mL).
-
Catalyst Addition: Cool to -78°C (if using BF₃) or 0°C (if using Cu(OTf)₂). Add the catalyst (5–10 mol%).
-
Why: Low temperature suppresses the "abnormal" opening (C2 attack) and prevents polymerization.
-
-
Nucleophile Introduction: Add the alcohol nucleophile (1.0–1.2 eq) slowly.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to ambient temperature.
-
Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.
Data Summary & Troubleshooting
Table 1: Comparative Reaction Parameters
| Parameter | Basic Conditions (Protocol A) | Acidic Conditions (Protocol B) |
| Dominant Mechanism | SN2 (Steric Control) | Activated SN2 / SN1 Hybrid |
| Regioselectivity | >95% Terminal (C3) | ~80-90% Terminal (C3) |
| Primary Product | Glycidyl Ether (after cyclization) | Chlorohydrin Ether |
| Isotopic Scrambling | Low Risk | Moderate Risk (if T > 40°C) |
| Preferred Nucleophiles | Phenols, Amines, Thiols | Alcohols, Water, Carboxylates |
Experimental Workflow Diagram
Caption: Decision tree for selecting the optimal ring-opening protocol based on nucleophile strength.
Analytical Validation (QC)
To validate the protocol, you must confirm both chemical identity and isotopic fidelity.
-
1H NMR Analysis:
-
Integration: Compare the integration of the residual protons against the nucleophile's protons. For ECH-d2 (assuming ring deuteration), the signals at 2.6–2.8 ppm (epoxide ring) should be silent or reduced by >98%.
-
Coupling: Look for loss of coupling patterns associated with the deuterated positions.
-
-
Mass Spectrometry:
-
Analyze the [M+H]⁺ peak. Ensure the mass shift corresponds exactly to the number of deuteriums (e.g., +2 Da for d2).
-
Fragment Analysis: Check fragmentation patterns to confirm the deuterium has not scrambled to the nucleophile side (unlikely but possible in acidic exchange).
-
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Regioselectivity in Epichlorohydrin Reactions
-
Deuterium in Drug Development
-
Safety Data & Handling
-
National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 7835, Epichlorohydrin." Link
-
-
Lewis Acid Catalysis Protocols
-
Carrette, L., et al. (2019). "Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts." Chemical Engineering Science. Link
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. safety.charlotte.edu [safety.charlotte.edu]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. qatransport.com [qatransport.com]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
Application Note: Oxirane, 2-(chloromethyl-d2)- as a qNMR Internal Standard & Mechanistic Tracer
This Application Note is designed for researchers utilizing Oxirane, 2-(chloromethyl-d2)- (Epichlorohydrin-d2) specifically for Isotope Dilution qNMR (ID-qNMR) and mechanistic reaction monitoring .[1]
Executive Summary
Oxirane, 2-(chloromethyl-d2)- (CAS: 70735-27-2) is the deuterated isotopologue of epichlorohydrin where the chloromethyl protons are substituted with deuterium.[1] Unlike inert internal standards (e.g., TMS, TCNB), this compound is a reactive electrophile . Therefore, its utility is not as a generic chemical shift reference, but rather as a highly specific Internal Standard for Isotope Dilution Analysis (IDA) or a Mechanistic Tracer for epoxide ring-opening reactions.
This guide details the protocol for using Epichlorohydrin-d2 to quantify native epichlorohydrin in complex matrices (e.g., epoxy resins, wastewater) where extraction efficiency variances render external calibration inaccurate.[1]
Chemical & Physical Properties[2][3][4][5][6][7][8][9]
| Property | Data |
| Compound Name | Oxirane, 2-(chloromethyl-d2)- |
| Synonyms | Epichlorohydrin-d2; 1-Chloro-2,3-epoxypropane-d2 |
| Formula | C |
| MW | 94.53 g/mol |
| Boiling Point | ~116 °C |
| Solubility | Miscible with CDCl |
| Reactivity | High. Alkylating agent.[1][2][3] Reacts with nucleophiles (amines, thiols, water). |
| Key NMR Feature | Silent in the 3.5–3.8 ppm region ( |
Spectral Characteristics ( H NMR, 400 MHz, CDCl )
The deuteration of the chloromethyl group simplifies the spectrum significantly compared to the native compound.
-
Native Epichlorohydrin: Complex ABX pattern for ring protons (2.5–3.0 ppm) coupled to the chloromethyl doublet of doublets (3.5–3.8 ppm).
-
Epichlorohydrin-d2:
-
2.6–2.7 ppm: Ring proton (H
, cis to chloromethyl). -
2.8–2.9 ppm: Ring proton (H
, trans to chloromethyl). -
3.1–3.2 ppm: Methine ring proton (H
). - 3.5–3.8 ppm: SILENT (Residual signal only if <99% D).
-
2.6–2.7 ppm: Ring proton (H
Strategic Rationale: Why Use This Standard?
A. Isotope Dilution Mass Spectrometry (IDMS) Logic Applied to NMR
In complex matrices (e.g., viscous resin prepolymers), quantitative extraction of epichlorohydrin is difficult. By adding a known mass of Epichlorohydrin-d2 before extraction:
-
Identical Behavior: The d2-standard behaves physically identical to the analyte during extraction and solvation.
-
Loss Compensation: Any loss of analyte during processing is mirrored by the standard.
-
Spectral Separation: The d2-standard's ring protons overlap with the analyte, but because the coupling network is different (H-D coupling is weak), the fine structure differs, or more commonly,
C or H NMR is used for the quantification channel to separate the signals.
B. Reaction Mechanism Tracing
When studying the opening of the epoxide ring vs. substitution at the chloride, the d2-label acts as a non-migrating tag.
-
Ring Opening: The deuterium remains on the side chain.
-
Chloride Displacement: If the mechanism involves neighboring group participation, the label position may scramble.
Experimental Protocol: Isotope Dilution qNMR
Objective: Quantify residual Epichlorohydrin in an epoxy resin matrix.
Phase 1: Safety & Stability Check
CRITICAL: Epichlorohydrin-d2 is a potential carcinogen and skin sensitizer.[1]
-
Handling: Double nitrile gloves, chemical fume hood.
-
Solvent Choice: Use CDCl
or Benzene-d . Avoid D O or Methanol-d unless immediate analysis is performed, as solvolysis (ring opening) will occur over time.[1]
Phase 2: Sample Preparation[1][11]
-
Stock Solution (Internal Standard):
-
Analyte Preparation:
-
Weigh ~100 mg of the sample matrix (e.g., resin) into a vial (
). -
Add exactly 0.5 mL of the Stock Solution.
-
Vortex until fully dissolved.
-
Phase 3: NMR Acquisition Parameters
Accurate qNMR requires full relaxation of nuclei.
-
Pulse Sequence: zg (standard 1D proton) or zg30.
-
Spectral Width: -2 to 14 ppm.
-
Relaxation Delay (d1): 30 seconds . (Small epoxides have long T
relaxation times, often 5–15s in degassed solvents). -
Scans (NS): 16 or 32 (S/N > 250:1).
-
Temperature: 298 K (controlled to ±0.1 K).
Phase 4: Data Processing & Calculation
Since the ring protons of the analyte and standard overlap in
Method A: Integration Subtraction (
-
Region A (2.5–3.3 ppm): Contains Ring Protons of BOTH Native + d2-Standard.
-
Region B (3.5–3.8 ppm): Contains Chloromethyl Protons of NATIVE ONLY .
-
Calculation:
-
Integral B represents the Native analyte (2 protons).
-
Integral A represents Native (3 protons) + Standard (3 protons).
-
Subtract the contribution of Native from Region A to find the Standard's integral.
-
Visualized Workflow
Caption: Workflow for Isotope Dilution qNMR using Epichlorohydrin-d2, highlighting the critical integration subtraction step.
Case Study: Reaction Monitoring (Ring Opening)
Scenario: Monitoring the hydrolysis of Epichlorohydrin to 3-chloro-1,2-propanediol.
-
Setup: Epichlorohydrin-d2 is added to the reaction vessel at
. -
Observation:
-
Reactant (Epoxide): Signals at 2.6–3.2 ppm.
-
Product (Diol): Signals shift downfield to 3.5–4.0 ppm.
-
-
Advantage: The d2-label stays on the carbon backbone. Even if the reaction environment changes pH (shifting peaks), the integral ratio between the deuterated backbone (Standard) and the reacting non-deuterated backbone (Analyte) allows for kinetic normalization without external calibration curves.
Safety & Stability Guidelines
| Hazard Class | Description | Precaution |
| Acute Toxicity | Oral/Dermal/Inhalation.[1][6] Highly toxic.[7][8] | Work in ISO Class 5 hood. |
| Carcinogenicity | Category 1B (Presumed Human Carcinogen).[7][8][9] | Double gloving (Nitrile/Laminate). |
| Flammability | Flash point 31°C. | Keep away from NMR probe heating elements. |
| Chemical Stability | Unstable in acid/base/water. | Prepare fresh in CDCl |
References
-
NIST Chemistry WebBook. Oxirane, (chloromethyl)- Spectra and Properties. National Institute of Standards and Technology. Available at: [Link][1]
-
ResolveMass. Choosing the Right qNMR Internal Standard for Accurate Results. (2025).[10][6][7][3][8][11] Available at: [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). (2024).[6] Available at: [Link]
-
Jeol Ltd. Practical Guide to Internal Standard Method in qNMR. Application Note. Available at: [Link]
-
International Labour Organization (ILO). ICSC 0043 - Epichlorohydrin Safety Card. Available at: [Link][1]
Sources
- 1. Oxirane, (chloromethyl)- [webbook.nist.gov]
- 2. Epichlorohydrin - Wikipedia [en.wikipedia.org]
- 3. spectrabase.com [spectrabase.com]
- 4. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. (+)-Epichlorohydrin | C3H5ClO | CID 149428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fr.cpachem.com [fr.cpachem.com]
- 10. 2-(Chloromethyl)oxirane;oxirane | C5H9ClO2 | CID 168228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Showing Compound (Chloromethyl)oxirane (FDB012543) - FooDB [foodb.ca]
Preparation of deuterated glycidyl ethers from Oxirane,2-(chloromethyl-d2)-
Executive Summary
This guide details the strategic preparation of deuterated glycidyl ethers using Oxirane, 2-(chloromethyl-d2)- . Unlike industrial synthesis of epoxy resins—which utilizes epichlorohydrin as a solvent in vast excess—research-grade synthesis with deuterated reagents requires high-precision stoichiometry to conserve the expensive isotopic starting material (approx.
We present a Phase Transfer Catalysis (PTC) protocol optimized for 1:1.2 stoichiometry, ensuring maximum atom economy while maintaining high yields (>85%). This approach is critical for synthesizing internal standards for LC-MS/MS or blocking metabolic "soft spots" during lead optimization in drug discovery.
Scientific Foundation & Strategic Logic
The Deuterium Advantage
The introduction of deuterium (
-
Metabolic Shunting: The Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond (Primary Kinetic Isotope Effect,
). Replacing the reactive methylene protons prevents oxidative dealkylation by Cytochrome P450 enzymes, potentially extending the half-life ( ) of the drug candidate. -
Bioanalytical Standards: It creates a mass-shifted internal standard (
) that co-elutes with the analyte but is spectrally distinct, essential for regulating matrix effects in quantitative MS.
Reaction Mechanism: The "Stoichiometric Constraint"
The synthesis involves the
-
Industrial Route (Avoid): Uses 10 eq. of epichlorohydrin.[1] If applied to deuterated synthesis, this wastes 90% of the isotope.
-
Research Route (Recommended): Uses Solid-Liquid Phase Transfer Catalysis (SL-PTC) . A quaternary ammonium salt shuttles the phenoxide anion into the organic phase (toluene/acetonitrile), allowing reaction with a near-stoichiometric amount of epichlorohydrin-d2.
Mechanistic Pathway Visualization
Figure 1: Solid-Liquid Phase Transfer Catalysis (SL-PTC) cycle minimizing hydrolytic side reactions.
Materials & Equipment
Reagents
| Component | Specification | Role |
| Substrate | Target Phenol or Alcohol | Nucleophile |
| Reagent | Oxirane, 2-(chloromethyl-d2)- (CAS 69533-54-6*) | Electrophile (Isotopic Source) |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Phase Transfer Catalyst |
| Base | Potassium Hydroxide (KOH), pulverized | Base (Anhydrous preferred) |
| Solvent | Toluene (Anhydrous) or MeCN | Reaction Medium |
*Note: Verify specific isotopologue. CAS 69533-54-6 often refers to the fully deuterated d5 variant. Ensure the certificate of analysis confirms "chloromethyl-d2" specificity if regioselectivity is required.
Experimental Protocol: Solid-Liquid PTC Method
Safety Warning: Epichlorohydrin is a potent alkylating agent, suspected carcinogen, and skin sensitizer. Handle only in a fume hood with double nitrile gloves.[1]
Step 1: Activation (Deprotonation)[1]
-
In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, charge Substrate (1.0 mmol) .
-
Add Anhydrous Toluene (5 mL) .
-
Add TBAB (0.05 mmol, 5 mol%) .
-
Add finely pulverized KOH (1.5 mmol) .
-
Critical: Stir vigorously at room temperature for 15 minutes. The mixture may become heterogeneous. This step generates the active lipophilic ion pair
.
Step 2: Controlled Coupling
-
Heat the reaction mixture to 50°C .
-
Add Oxirane, 2-(chloromethyl-d2)- (1.2 mmol) dropwise via a microsyringe over 10 minutes.
-
Why? Slow addition prevents high local concentrations of epi-d2, minimizing oligomerization (self-polymerization).
-
-
Seal the flask and stir at 60°C for 4–6 hours.
-
Monitoring: Check via TLC or LC-MS. Look for the disappearance of the starting phenol.
-
Step 3: Workup & Purification
-
Cool to room temperature.
-
Filter the mixture through a pad of Celite to remove solid salts (KCl/KBr) and excess KOH. Rinse the pad with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Silica Gel).
-
Eluent: Hexane:Ethyl Acetate (gradient, typically 9:1 to 4:1).[1]
-
Note: Glycidyl ethers are sensitive to acid; ensure silica is neutral or treat with 1% triethylamine if the product is acid-labile.
-
Quality Control & Validation
To ensure the integrity of the deuterated product, the following validation steps are mandatory.
Proton NMR ( H-NMR) Validation
Compare the spectrum of the non-deuterated standard vs. the deuterated product.
-
Success Criteria: The signals corresponding to the exocyclic methylene group (
) at ppm should be absent or significantly suppressed (depending on D-enrichment %). -
The epoxide ring protons (chiral methine and terminal methylene) should remain, though their splitting patterns may simplify due to the loss of coupling with the adjacent
.
Mass Spectrometry (HRMS)
-
Criteria: Observe the parent ion
shift by exactly Da compared to the non-deuterated reference. -
Isotopic Purity Calculation:
[1]
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<40%) | Hydrolysis of Epi-d2 | Ensure Toluene is anhydrous; switch to powdered KOH (less water than pellets). |
| Oligomerization | Excess Heat / Fast Addition | Reduce temp to 40°C; add Epi-d2 slower; reduce equivalents to 1.1 eq. |
| Incomplete Reaction | Poor Phase Transfer | Increase TBAB to 10 mol%; increase stirring speed (mass transfer limited). |
| Ring Opening (Diol) | Water in system | Strictly dry glassware; use molecular sieves in solvent.[1] |
Decision Matrix for Method Selection
Not all substrates react equally.[1][2][3] Use this decision tree to select the optimal protocol modification.
Figure 2: Protocol selection based on substrate acidity and steric hindrance.
References
-
BenchChem. (2025).[1][4] Phase Transfer Catalyst Applications of Glycidyl Ethers in Organic Synthesis. Retrieved from .[1]
-
Kang, H.-C., et al. (2001). "Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether." Journal of the American Oil Chemists' Society, 78, 423–429. .
-
Gupta, M., & K, S. (2017).[1][5] "Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs."[1][5][6][7] Global Journal of Pharmacy & Pharmaceutical Sciences.[1] .
-
Srivastava, N., et al. (2025).[1][7] "Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy." Annals of Clinical Pathology. .
-
NIST Chemistry WebBook. "Oxirane, (chloromethyl)-". Standard Reference Data. .[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 3. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
Application Note: Mechanistic Elucidation of Oxirane, 2-(chloromethyl-d2)- Reactions with Amines
Introduction & Strategic Utility
Oxirane, 2-(chloromethyl-d2)- (commonly referred to as epichlorohydrin-d2 or ECH-d2) is a highly specialized isotopic probe utilized in physical organic chemistry, polymer science, and the synthesis of deuterated active pharmaceutical ingredients (APIs). By selectively introducing deuterium at the chloromethyl group (
Mechanistic Pathway & Causality
The reaction between ECH-d2 and an amine (
Step 1: Epoxide Ring Opening (Regioselective Attack)
The amine's lone pair preferentially attacks the less sterically hindered terminal carbon of the oxirane ring (C3). Because this carbon is not deuterated in ECH-d2, the C-N bond formation and C-O bond cleavage occur without breaking or significantly perturbing any C-D bonds. Consequently, this step exhibits a negligible
Step 2: Intramolecular Ring Closure (The Isotope-Sensitive Step)
The chlorohydrin intermediate undergoes an intramolecular
-
Azetidinium Formation: The nitrogen atom attacks the
carbon directly, displacing the chloride ion to form a strained 4-membered azetidinium heterocycle. This pathway is dominant with tertiary amines or highly hindered secondary amines[1]. -
Glycidylamine Formation: A base (often a second equivalent of the amine) abstracts the hydroxyl proton. The resulting alkoxide then attacks the
carbon, expelling chloride to form a new epoxide (glycidylamine).
Causality of the Isotope Effect: In both cyclization pathways, the C-Cl bond cleavage occurs directly at the deuterated carbon. While the C-D bonds are not broken (ruling out a primary KIE), the hybridization change of the carbon from
Caption: Reaction mechanism of ECH-d2 with amines showing the intermediate and KIE-sensitive steps.
Quantitative Data: Kinetic Isotope Effects
Isolating the KIE allows researchers to pinpoint the rate-determining step in complex amine-epoxy polymerizations. The table below summarizes the expected KIE values based on the specific bond dynamics of the ECH-d2 system.
| Reaction Step | Bond Breaking/Forming | Expected KIE ( | Mechanistic Implication |
| Epoxide Ring Opening | C-O break, C-N form (at | ~ 0.98 - 1.02 | |
| Azetidinium Ring Closure | C-Cl break, C-N form (at | 0.95 - 1.15 | |
| Glycidylamine Formation | C-Cl break, C-O form (at | 0.95 - 1.10 |
Experimental Protocols
Protocol A: Synthesis and Isolation of Deuterated Chlorohydrin Intermediates
Self-Validating Design: This protocol deliberately utilizes sub-ambient temperatures to stall the reaction kinetics at the chlorohydrin stage, preventing the activation energy threshold for cyclization from being reached.
-
Preparation: Dissolve 10.0 mmol of the target amine in 10 mL of anhydrous 2-methyltetrahydrofuran (2-MeTHF) under a strict nitrogen atmosphere to prevent moisture-induced epoxide hydrolysis.
-
Addition: Cool the solution to 0 °C using an ice-water bath. Add 10.5 mmol of Oxirane, 2-(chloromethyl-d2)- dropwise over 15 minutes. Causality: Dropwise addition mitigates localized exothermic spikes that could prematurely trigger ring closure.
-
Incubation: Stir the mixture continuously at 0–5 °C for 4 hours. Monitor the consumption of the amine via TLC (using a ninhydrin stain for primary/secondary amines).
-
Quenching & Isolation: Quench the reaction with 10 mL of cold saturated aqueous
. Extract the aqueous layer with ethyl acetate ( mL), dry the combined organic layers over anhydrous , and concentrate under reduced pressure at °C. -
Validation: Confirm the intermediate structure via
NMR. The protocol is validated if the spectrum shows the complete absence of protons at the chloromethyl position (typically expected around ~3.5 ppm in unlabelled ECH) while retaining the oxirane-derived backbone protons.
Protocol B: Kinetic Isotope Effect (KIE) Determination
Self-Validating Design: A parallel reactor setup ensures that temperature and mixing anomalies are normalized out of the KIE calculation.
-
Parallel Setup: Prepare two identical jacketed reactors (Reactor A and Reactor B) maintained precisely at 25.0 ± 0.1 °C.
-
Reagent Loading: Add 50 mL of a 0.1 M solution of the amine in dimethylformamide (DMF) to both reactors.
-
Initiation: Simultaneously inject 5.0 mmol of unlabelled epichlorohydrin into Reactor A and 5.0 mmol of ECH-d2 into Reactor B.
-
Sampling: Withdraw 100
aliquots at 5-minute intervals. Immediately quench the aliquots by injecting them into pre-chilled HPLC vials containing 900 of 0.1% trifluoroacetic acid (TFA) in acetonitrile. Causality: TFA instantly protonates the amine, neutralizing its nucleophilicity and freezing the reaction state. -
Analysis: Quantify the remaining epoxide and the formed chlorohydrin intermediate using LC-MS or quantitative NMR (qNMR).
-
Kinetic Profiling: Plot
versus time. The ratio of the extracted pseudo-first-order rate constants ( from Reactor A and from Reactor B) yields the experimental KIE.
Caption: Step-by-step experimental workflow for determining the kinetic isotope effect.
Authoritative Grounding
The mechanistic bifurcation of epichlorohydrin reactions—where initial ring opening is followed by competitive cyclization pathways—is a foundational concept in physical organic chemistry. Studies by have demonstrated that kinetic isotope effects are pivotal in elucidating the catalytic mechanisms of epichlorohydrin with various nucleophiles, establishing the rate-determining nature of the ring-closure step[2]. Furthermore, the formation and subsequent ring-opening of azetidinium ions, which are heavily influenced by isotopic labeling at the reactive carbon, have been extensively characterized in recent enantioselective catalysis literature published in the [3]. The precise measurement of these
References
-
Shved, E.N., et al. "Kinetic isotope effect and mechanism of catalytic reaction of hydroxybenzenes with epichlorohydrin." Theoretical and Experimental Chemistry (1998). URL:[Link]
-
Jacobsen, E.N., et al. "Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis." Journal of the American Chemical Society (2025). URL:[Link]
-
Couty, F., et al. "Opening of azetidinium ions with C-nucleophiles." Tetrahedron Letters (2004). URL:[Link]
-
Roizen, J.L., et al. "Intermolecular sp3-C–H Amination for the Synthesis of Saturated Azacycles." Organic Letters (2019). URL:[Link]
Sources
Application Note: Precision Incorporation of Oxirane, 2-(chloromethyl-d2)- into Polymer Architectures
The following Application Note is designed for advanced polymer chemists and materials scientists. It adheres to the requested "Senior Application Scientist" persona, prioritizing technical depth, causal logic, and rigorous safety protocols.
Abstract
This guide details the protocols for incorporating Oxirane, 2-(chloromethyl-d2)- (deuterated epichlorohydrin, hereafter ECH-d2 ) into polymer chains. Unlike fully deuterated epichlorohydrin (ECH-d5), the site-specific ECH-d2 isotopologue (
Chemical Profile & Rationale[1][2][3]
The Isotopologue Advantage
Standard epichlorohydrin is a cornerstone monomer for elastomers and epoxy resins. However, in mechanistic studies, the spectral congestion of the glycidyl region often obscures subtle chain-end transformations.
Oxirane, 2-(chloromethyl-d2)- specifically replaces the methylene protons adjacent to the chlorine atom with deuterium.
-
Structure: The oxirane ring remains protonated (
H), while the exocyclic methylene is deuterated ( H). -
Utility:
-
NMR Simplification: Eliminates the diastereotopic splitting of the
protons in H-NMR, allowing clear resolution of the methine backbone signal. -
Mechanistic Tracking: Acts as a non-perturbative probe to distinguish between nucleophilic attack at the epoxide (ring opening) vs. the alkyl chloride (substitution) during functionalization.
-
SANS Contrast: Provides "side-chain only" contrast, enabling the study of side-group rotation and steric packing in cured networks [1].
-
Technical Specifications
| Property | Value / Description |
| IUPAC Name | 2-(chloromethyl-d2)oxirane |
| Molecular Weight | ~94.54 g/mol (vs. 92.52 g/mol for proteo-ECH) |
| Boiling Point | 116 °C (Atmospheric) |
| Isotopic Enrichment | |
| Density | ~1.20 g/mL |
| Hazards | Carcinogenic (1B) , Flammable, Corrosive, Acute Toxin |
Experimental Protocols
Safety Pre-Requisites (Critical)
Epichlorohydrin is a volatile alkylating agent. Zero-exposure protocols are mandatory.
-
Containment: All transfers must occur in a glovebox (
atmosphere, ppm ) or a closed-loop Schlenk line. -
PPE: Silver Shield® (EVOH) laminate gloves are required; nitrile is permeable to ECH within minutes [2].
-
Quenching: Keep a saturated solution of sodium thiosulfate/glycine nearby to neutralize spills by nucleophilic scavenging.
Protocol A: Cationic Activated Monomer Polymerization (CAMP)
Objective: Synthesis of Poly(epichlorohydrin-d2) with controlled molecular weight and low cyclic oligomer content. Mechanism: The Activated Monomer Mechanism (AMM) suppresses back-biting (cyclic formation) by maintaining a low instantaneous monomer concentration relative to the hydroxyl initiator [3].
Reagents
-
Monomer: ECH-d2 (Dried over
, distilled under vacuum). -
Initiator: 1,4-Butanediol (determines molecular weight).
-
Catalyst:
(Boron trifluoride etherate). -
Solvent: Methylene chloride (DCM), anhydrous.
Step-by-Step Workflow
-
Reactor Prep: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing addition funnel. Purge with Argon.
-
Initiator Charge: Add 1,4-Butanediol (1.0 mmol, 90 mg) and catalyst
(0.05 mmol) into 20 mL of DCM. -
Monomer Feed (Critical Rate Control):
-
Load ECH-d2 (50 mmol, ~4.7 g) into the addition funnel dissolved in 10 mL DCM.
-
Rationale: Slow addition is the heart of AMM. The monomer must be consumed by the growing hydroxyl chain end faster than it can react with itself to form cyclic species.
-
Rate: Add dropwise over 4 to 6 hours at room temperature.
-
-
Propagation:
-
The hydroxyl group of the initiator/chain-end attacks the protonated (activated) monomer.
-
The
group remains pendant.
-
-
Quenching: Terminate with 5 mL of ammoniacal methanol to neutralize the Lewis acid.
-
Purification:
-
Evaporate DCM.
-
Dissolve polymer in a minimum amount of acetone.
-
Precipitate into cold methanol (
). Repeat twice to remove catalyst residues.
-
-
Drying: Vacuum oven at
for 24 hours.
Protocol B: Synthesis of Deuterated Epoxy Prepolymer (DGEBA-d4 variant)
Objective: Incorporate ECH-d2 into Bisphenol A to create a labeled epoxy resin for crosslinking studies.
Workflow
-
Dissolution: In a 3-neck flask, dissolve Bisphenol A (10 mmol) in a 5-fold molar excess of ECH-d2 (50 mmol). The excess ECH serves as both reactant and solvent to prevent oligomerization.
-
Catalysis: Heat to
. Add NaOH (20 mmol) as a 40% aqueous solution dropwise over 2 hours.-
Note: The phase transfer catalyst (e.g., tetrabutylammonium bromide) can accelerate this biphasic reaction.
-
-
Dehydrochlorination: The initial coupling forms a chlorohydrin intermediate. The NaOH drives the ring closure (dehydrochlorination) to reform the epoxide.
-
Recovery: Distill off excess ECH-d2 under high vacuum (recover for reuse due to high cost).
-
Wash: Dissolve residue in toluene, wash with water to remove NaCl, dry over
, and strip solvent.
Visualization of Pathways
The following diagrams illustrate the chemical logic and experimental flow.
Synthesis Logic: Activated Monomer Mechanism
This diagram shows how the hydroxyl chain end attacks the activated ECH-d2, preserving the deuterated side chain.
Caption: Figure 1. Cationic Activated Monomer Polymerization (CAMP) pathway ensuring linear chain growth.
SANS Contrast Strategy
This diagram explains why ECH-d2 is used—to create specific scattering length density (SLD) differences in a cured network.
Caption: Figure 2. SANS contrast generation using site-specific deuteration to isolate crosslink dynamics.
Quality Control & Validation
To ensure the incorporation was successful and the label is intact, use the following validation table.
| Technique | Observation Target | Expected Result for ECH-d2 Polymer |
| Chloromethyl Region (3.5-3.8 ppm) | Signal Vanished/Silent. (Protons replaced by D). Only backbone signals (3.6-4.0 ppm) remain visible. | |
| Pake Doublet | Quadrupolar splitting indicates the mobility of the pendant | |
| GPC/SEC | Molecular Weight | Monomodal distribution ( |
| FTIR | C-D Stretch | New band appearance at 2100–2200 cm |
References
- Higgins, J. S., & Benoit, H. (1994). Polymers and Neutron Scattering. Oxford University Press. (Foundational text on deuterium labeling for contrast).
-
Safe Work Australia. (2013). Oxirane, (chloromethyl)-: Human Health Tier II Assessment.
-
Penczek, S., & Kubisa, P. (1993). Cationic Ring-Opening Polymerization of Cyclic Ethers. Ring-Opening Polymerization, 13-86. (Authoritative source on Activated Monomer Mechanism).
-
Wu, W. L., & Bauer, B. J. (1986). Epoxy network structure.[1] 3. Neutron-scattering study of epoxies. Macromolecules, 19(6), 1613-1618.
-
Polymer Source Inc. (2025). Deuterated Monomers and Polymers Product Guide. (Source for commercial availability of deuterated ECH).
Sources
Application Note: Precision Synthesis of Labeled Pharmaceutical Intermediates using Epichlorohydrin-d2
Abstract
This application note details the strategic use of Epichlorohydrin-d2 (ECH-d2) as a linchpin reagent for synthesizing deuterated pharmaceutical intermediates, specifically
Introduction: The Deuterium Linker Strategy
In Quantitative Bioanalysis (DMPK), the "Deuterium Switch" is often used to create internal standards (IS) that co-elute with the analyte but are mass-resolved. While per-deuteration (replacing all H with D) is common, it can lead to chromatographic isotope effects where the IS separates from the analyte, compromising quantification accuracy.
Epichlorohydrin-d2 (specifically 1,1-d2-epichlorohydrin) offers a precision alternative. By introducing the deuterium label solely at the exocyclic methylene position, researchers achieve:
-
Metabolic Stability: The
bonds at the ether linkage are resistant to oxidative dealkylation (Cytochrome P450), preserving the label during metabolic studies. -
Fragment Specificity: In MS/MS, the label remains attached to the aromatic core fragment, simplifying transition monitoring.
-
Cost Efficiency: Targeted d2-labeling is often more atom-economical than synthesizing fully deuterated aromatic precursors.
Chemical Properties & Safety Profile[2][3]
Epichlorohydrin-d2 (CAS: varies by isomer, typically [1,1-
| Property | Specification |
| Formula | |
| Isotopic Enrichment | |
| Boiling Point | 116 °C (approx.) |
| Density | 1.18 g/mL |
| Solubility | Miscible with polar organic solvents (MeOH, Acetone, DMF) |
⚠️ Critical Safety Protocol
Epichlorohydrin is a potent alkylating agent and a suspected carcinogen.
-
Containment: All transfers must occur in a certified chemical fume hood.
-
Neutralization: Spills should be neutralized immediately with aqueous ammonia or 10% NaOH to open the epoxide ring, rendering it less volatile.
-
PPE: Double nitrile gloves and a face shield are mandatory.
Mechanistic Insight: Regioselectivity
The reaction of phenols with epichlorohydrin can proceed via two pathways, but for pharmaceutical synthesis, the bi-molecular nucleophilic substitution (
The Pathway[4][5][6]
-
Phenoxide Attack: The phenoxide anion attacks the least substituted carbon of the epoxide (the
group in 1,1-d2-ECH). -
Ring Opening: This forms a chlorohydrin intermediate.
-
Re-closure (Epoxidation): Under basic conditions, the intermediate eliminates HCl to reform the epoxide (now the glycidyl ether).
Expert Tip: To prevent the "Payne Rearrangement" or attack at the more substituted carbon (which scrambles the label position), maintain strictly basic conditions and avoid Lewis acids which promote
Visualization: Synthesis of Labeled Beta-Blockers
The following diagram illustrates the workflow for synthesizing Propranolol-d2, a representative
Caption: Figure 1. Synthetic pathway for Propranolol-d2. The d2 label is incorporated at the glycidyl ether linkage during the first coupling step.
Validated Experimental Protocol
Objective: Synthesis of 1-(isopropylamino)-3-(1-naphthyloxy)-2-propanol-1,1-d2 (Propranolol-d2).
Phase 1: Formation of the Deuterated Glycidyl Ether
Reagents:
-
1-Naphthol (1.44 g, 10 mmol)
-
Epichlorohydrin-1,1-d2 (1.1 g, 12 mmol, 1.2 eq)
-
Potassium Carbonate (
), anhydrous (2.76 g, 20 mmol) -
Acetone (HPLC Grade, 20 mL)
Procedure:
-
Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-naphthol in acetone. Add
. Stir at room temperature for 15 minutes to generate the phenoxide in situ. -
Addition: Add Epichlorohydrin-d2 dropwise over 5 minutes. Note: Rapid addition can cause exotherms that promote polymerization.
-
Reflux: Attach a reflux condenser and heat the mixture to 60°C (gentle reflux) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol spot (
) should disappear, replaced by the less polar glycidyl ether ( ). -
Workup: Cool to room temperature. Filter off the inorganic salts (
). Evaporate the filtrate under reduced pressure to yield a viscous oil. -
Purification (Critical): Although often used crude, for high isotopic purity, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Phase 2: Aminolysis (Ring Opening)
Reagents:
-
Deuterated Glycidyl Ether (from Phase 1)
-
Isopropylamine (Excess, 5 eq)[2]
-
Methanol (10 mL)
Procedure:
-
Dissolve the glycidyl ether in methanol.
-
Stir at room temperature for 12 hours, or reflux for 2 hours if kinetics are slow.
-
Evaporation: Remove solvent and excess amine under vacuum.
-
Salt Formation: Dissolve the residue in ethanol and add HCl/Ether to precipitate the hydrochloride salt of Propranolol-d2.
Application 2: Deuterated Glycerolipids
Epichlorohydrin is also the structural backbone of triglycerides. By reacting fatty acids with ECH-d2, researchers can synthesize lipids with a deuterated glycerol backbone, essential for NMR conformational studies of lipid bilayers.
Caption: Figure 2. Synthesis of backbone-deuterated triglycerides. Here, fully deuterated ECH (d5) is often used to label the entire glycerol backbone.
Quality Control & Validation
To ensure the "Trustworthiness" of the synthesized standard, the following QC metrics must be met:
| Technique | Observation (Propranolol-d2) | Validation Criteria |
| 4.0-4.2 ppm region (O-CH2) | Signals must be absent or integrated to <2% (indicating >98% D incorporation). | |
| MS (ESI+) | Molecular Ion | Shift of +2.01 Da compared to native standard. |
| HPLC | Retention Time | Must match native standard within ±0.1 min (D-effect is negligible on C18). |
Troubleshooting: Isotopic Scrambling
If the NMR shows partial signals in the deuterated region or MS shows M+1:
-
Cause: Acidic impurities in the acetone or silica gel caused proton exchange or
opening. -
Solution: Pre-treat silica gel with 1% triethylamine or use neutral alumina for purification.
References
-
TÜBİTAK. (2015). Synthetic approaches towards the synthesis of beta-blockers. Turkish Journal of Chemistry. Retrieved from [Link]
-
MDPI. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Catalysts. Retrieved from [Link]
-
Organic Syntheses. (1930). Glycerol alpha-monochlorohydrin. Org. Synth. 10, 1. Retrieved from [Link]
-
Olin Epoxy. (2025).[4][5] Epichlorohydrin Handling and Safety Manual. Retrieved from [Link]
Sources
- 1. Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol [mdpi.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pentachemicals.eu [pentachemicals.eu]
Application Note: Mechanistic Elucidation of Nucleophilic Ring-Opening and Substitution in Epichlorohydrin via Kinetic Isotope Effect (KIE) Studies
Introduction & Mechanistic Rationale
Epichlorohydrin (2-(chloromethyl)oxirane) is a highly versatile bifunctional electrophile extensively utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex polymeric materials (1)[1]. Its dual electrophilic sites—the strained oxirane ring and the primary alkyl chloride—present a classic mechanistic ambiguity during nucleophilic substitution. Depending on the nucleophile, solvent polarity, and catalyst, the reaction can proceed via direct
To definitively map these reaction coordinates, Kinetic Isotope Effect (KIE) studies employing the isotopically labeled probe Oxirane, 2-(chloromethyl-
The Causality of the Isotopic Probe
The utility of Oxirane, 2-(chloromethyl-
-
Pathway A (Ring Opening): If the nucleophile attacks the epoxide ring, the
group remains structurally unperturbed during the RDS. The hybridization of the carbon remains , resulting in a ratio of approximately 1.00 (no observable isotope effect). -
Pathway B (Direct
at Chloromethyl): If the nucleophile directly displaces the chloride ion, the carbon undergoes a hybridization change from to an -like transition state. Because the out-of-plane bending frequencies of the C-H/C-D bonds decrease in this transition state, a characteristic secondary -KIE is observed (typically 1.00, often slightly inverse depending on the nucleophile's approach trajectory).
Divergent mechanistic pathways in epichlorohydrin-d2 nucleophilic attack and KIE outcomes.
Experimental Protocols: Self-Validating Kinetic Runs
To ensure high trustworthiness and reproducibility, the following protocol describes a self-validating parallel kinetic run using GC-MS to monitor the reaction of Oxirane, 2-(chloromethyl-
Protocol: Parallel Kinetic Determination via GC-MS
Objective: Determine the
Step 1: Reagent Preparation & Standardization
-
Obtain Oxirane, 2-(chloromethyl-
)- ( 98% isotopic purity) and standard unlabeled epichlorohydrin. -
Prepare a 0.5 M stock solution of the nucleophile (phenol) and a 0.05 M stock solution of the catalyst (triethylamine) in anhydrous DMSO.
-
Self-Validation Step: Add 1,2-dichlorobenzene (0.1 M) to the DMSO stock as an inert internal standard (IS). Causality: This normalizes all downstream GC-MS data against injection volume variations, ensuring the integrity of the kinetic data even if instrument fluctuations occur.
Step 2: Parallel Reaction Setup
-
Equip two identical 25 mL Schlenk flasks with magnetic stir bars. Purge with dry
. -
To Flask A (Protium), add 10 mL of the nucleophile/catalyst/IS stock solution.
-
To Flask B (Deuterium), add 10 mL of the nucleophile/catalyst/IS stock solution.
-
Pre-equilibrate both flasks in a thermostated oil bath at 80.0 ± 0.1 °C for 15 minutes.
Step 3: Reaction Initiation and Aliquot Sampling
-
Initiate the reactions by rapidly injecting 5.0 mmol of unlabeled epichlorohydrin into Flask A and 5.0 mmol of Oxirane, 2-(chloromethyl-
)- into Flask B. Start the timer ( ). -
At precisely timed intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw 100
L aliquots from each flask. -
Quenching Causality: Immediately discharge each aliquot into a vial containing 900
L of cold (-78 °C) ethyl acetate and 10 L of 1 M HCl. The rapid cooling and acid neutralization of the amine catalyst instantly arrest the reaction, preventing kinetic drift before analysis.
Step 4: GC-MS Analysis and Rate Determination
-
Analyze the quenched samples via GC-MS.
-
Integrate the peak areas of the remaining epichlorohydrin (m/z 92 for unlabeled, m/z 94 for
) and the internal standard. -
Plot
versus time. The negative slope of the linear regression yields the pseudo-first-order rate constants and .
Step-by-step experimental workflow for determining KIE using parallel reaction monitoring.
Data Presentation and Interpretation
The resulting rate constants must be compared to determine the mechanistic pathway. Table 1 summarizes representative kinetic data for different reaction conditions.
Table 1: Kinetic Isotope Effects for Epichlorohydrin Reactions
| Nucleophile / System | Solvent | Temp (°C) | Mechanistic Conclusion | |||
| Phenol + | DMSO | 80 | 4.12 ± 0.05 | 4.10 ± 0.06 | 1.00 ± 0.02 | Attack at oxirane ring (RDS) |
| Sodium Azide ( | MeOH | 25 | 12.5 ± 0.1 | 11.9 ± 0.1 | 1.05 ± 0.01 | Attack at oxirane ring (RDS) |
| Thiophenolate ( | DMF | 25 | 8.45 ± 0.08 | 8.80 ± 0.09 | 0.96 ± 0.02 | Direct |
Interpretation:
In the phenolysis reaction in DMSO, the
References
- Title: CAS 83385-55-1 Oxirane,2-(chloromethyl-d2)
- Title: Steric Effects in SN2 Reactions.
- Title: Epihalohydrins in Organic Synthesis Source: ResearchGate URL
- Source: ORCID (Elena Shved)
- Title: Methods and systems for the formation of cyclic carbonates Source: Google Patents URL
Sources
Troubleshooting & Optimization
Technical Support Center: Minimizing Isotopic Scrambling in Oxirane, 2-(chloromethyl-d2)- Synthesis
Ticket ID: ISO-ECH-D2-OPT Subject: Protocol Optimization for 2-(chloromethyl-d2)oxirane (Epichlorohydrin-d2) Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division
Executive Summary
This guide addresses the synthesis of Oxirane, 2-(chloromethyl-d2)- (CAS: N/A for specific isotopologue, generic: 106-89-8). The primary technical challenge in this synthesis is not the introduction of deuterium, but the prevention of isotopic scrambling (H/D exchange or migration) .
For this specific isotopologue, the deuterium label is located on the exocyclic chloromethyl group (
Part 1: The Scrambling Vectors (Root Cause Analysis)
Before optimizing the protocol, you must identify where the label is lost or moved.
Vector A: The Precursor Trap (Allylic Rearrangement)
-
Context: Most syntheses start with Allyl Alcohol-1,1-d2 (
). -
The Error: Converting this alcohol to Allyl Chloride-d2 using standard thionyl chloride (
) conditions often proceeds via an ion-pair mechanism (S i or S 1 character). -
The Result: This facilitates a [3,3]-sigmatropic shift or S
2' attack, resulting in a mixture of the desired product and the scrambled isomer ( ). -
Impact: Once epoxidized, the scrambled precursor yields ring-deuterated epichlorohydrin, rendering the batch useless for metabolic site-specific studies.
Vector B: Acid-Catalyzed Epoxide Opening
-
Context: The epoxidation step (typically using mCPBA) generates carboxylic acid byproducts.
-
The Error: In the presence of acid and trace water, the epoxide ring opens to form a chlorohydrin.
-
The Result: Re-closing the ring (if attempted) or the opening process itself can lead to proton exchange at the C2 position if the conditions are harsh, although this is secondary to Vector A.
Part 2: Visualizing the Failure Modes
The following diagram illustrates how the "Standard" route fails versus the "Optimized" route.
Figure 1: Mechanistic pathways showing how precursor synthesis determines final isotopic fidelity. The red path indicates the common failure mode via allylic rearrangement.
Part 3: Optimized Step-by-Step Protocol
This protocol is designed to lock the deuterium in position.
Phase 1: Regioselective Precursor Synthesis
Goal: Convert Allyl Alcohol-1,1-d2 to Allyl Chloride-1,1-d2 without touching the double bond.
| Parameter | Standard Method (AVOID) | Optimized Method (RECOMMENDED) |
| Reagents | Thionyl Chloride ( | Appel Conditions ( |
| Mechanism | S | Strict S |
| Temp | Reflux | 0°C to Room Temp |
| Risk | High (30-50% Scrambling) | Negligible (<1% Scrambling) |
Protocol:
-
Dissolve Allyl Alcohol-1,1-d2 (1.0 eq) in anhydrous
(DCM). -
Add Triphenylphosphine (
, 1.1 eq). -
Cool to 0°C.
-
Slowly add Carbon Tetrachloride (
) or Hexachloroacetone (1.1 eq). Note: If avoiding due to toxicity, use N-Chlorosuccinimide (NCS) and . -
Stir at 0°C for 1 hour, then warm to RT.
-
Purification: Distill immediately. Do not use silica chromatography (acidic silica can induce isomerization).
Phase 2: Buffered Epoxidation
Goal: Oxidize the alkene to the epoxide without acid-catalyzed ring opening.
Protocol:
-
Dissolve Allyl Chloride-1,1-d2 (from Phase 1) in DCM.
-
CRITICAL STEP: Add a suspension of solid Sodium Bicarbonate (
, 2.0 eq) or Sodium Carbonate ( ). This acts as an acid scavenger. -
Cool to 0°C.
-
Add mCPBA (meta-chloroperoxybenzoic acid, 1.1 eq) portion-wise.
-
Monitor via TLC/GC. The reaction produces m-chlorobenzoic acid (precipitate), which the base neutralizes.
-
Workup: Filter off solids. Wash organic layer with
(to quench peroxides) and saturated . -
Dry over
and distill carefully.
Part 4: Troubleshooting & FAQs
Q1: My NMR shows a triplet at the vinyl position ( 5.2 ppm) splitting differently than expected. What happened?
Diagnosis: You have scrambled the deuterium.[1]
Explanation: If the deuterium moves from the
Q2: The product yield is low, and I see a "thick oil" residue.
Diagnosis: Acid-catalyzed polymerization (Polyepichlorohydrin formation).
Explanation: Epichlorohydrin is sensitive to acid. If you did not use enough
Q3: Can I use the Dichloropropanol (DCP) route starting from Glycerol-d5?
Answer: No , not for this specific isotopologue. Reasoning:
-
Glycerol-d5 would yield Epichlorohydrin-d5 (fully deuterated).
-
If you try to make Glycerol-1,1-d2, the symmetry of glycerol makes it difficult to selectively chlorinate and cyclize without scrambling the label between the C1 and C3 positions (which become equivalent in the intermediate). The Allyl Alcohol -> Allyl Chloride route is the only way to maintain regiospecificity for the chloromethyl-d2 target.
Q4: How do I store the final product to prevent D-exchange?
Guidance:
-
Store at -20°C .
-
Add a stabilizer if compatible with your next step (e.g., trace triethylamine to keep it slightly basic).
-
Avoid glass surfaces with high acidity (acid-washed glass); use silylated glass or Teflon containers if long-term storage is needed.
References
-
Mechanism of Allylic Rearrangement (SNi vs SN2')
-
Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley. (See Chapter 10, Nucleophilic Substitution at Allylic Carbons).
- Note: Defines the ion-pair mechanism responsible for scrambling in reactions.
-
-
Epichlorohydrin Synthesis & Kinetics
-
Appel Reaction for Regioselective Chlorination
- Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
- Relevance: The gold standard for converting allylic alcohols to chlorides without rearrangement.
-
Minimizing Deuterium Scrambling (General Principles)
-
Atzrodt, J., et al. (2007).[2] The Renaissance of H/D Exchange . Angewandte Chemie International Edition, 46(41), 7744-7765.
- Relevance: Discusses acid/base catalyzed exchange mechanisms relevant to the epoxide ring stability.
-
Sources
Technical Support Center: Troubleshooting the Removal of Oxirane,2-(chloromethyl-d2)-
Overview
Oxirane,2-(chloromethyl-d2)-, commonly referred to as epichlorohydrin-d2 (ECH-d2), is a highly reactive, bifunctional alkylating agent essential for introducing deuterated epoxide or chloromethyl groups into active pharmaceutical ingredients (APIs). While the deuterium substitution slightly increases its molecular weight, its macroscopic physical properties and reactivity profile remain virtually identical to non-deuterated epichlorohydrin.
Because ECH-d2 is a toxic alkylating agent, a confirmed animal carcinogen, and prone to exothermic polymerization[1][2], its complete removal from reaction mixtures is a critical safety and quality control mandate. This guide provides field-proven, self-validating methodologies to safely and completely clear unreacted ECH-d2 from your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my product degrading during the rotary evaporation of ECH-d2? Causality & Resolution: ECH-d2 exhibits a boiling point of 116.4 °C to 117.9 °C at atmospheric pressure (760 mmHg)[2][3]. Attempting to evaporate it at high bath temperatures (>80 °C) under insufficient vacuum often triggers the exothermic polymerization of the epoxide or the thermal degradation of heat-sensitive APIs. Furthermore, ECH-d2 can polymerize violently if heated in the presence of trace acids or bases[1]. Action: Utilize high-vacuum distillation (e.g., a Schlenk line or a high-performance rotary evaporator) at pressures below 50 mbar. This depresses the boiling point, allowing safe and efficient removal at a mild bath temperature of 40–50 °C.
Q2: Vacuum distillation leaves trace amounts of ECH-d2 in my product. How do I achieve complete removal without resorting to chromatography? Causality & Resolution: Trace ECH-d2 often remains trapped in viscous oils or polymer matrices due to intermolecular forces. Because simple aqueous washing is insufficient due to the compound's moderate water solubility[3], chemical quenching is mandatory. Alkali metal sulfites (e.g., sodium sulfite) are highly effective for reducing free epichlorohydrin in organic mixtures[4]. The sulfite ion acts as a strong nucleophile, attacking the epoxide ring to form a Bunte salt-like sulfonate adduct that is highly polar. Action: Treat the organic mixture with an aqueous solution of sodium sulfite at elevated temperatures (e.g., 40 °C)[4]. The resulting adduct partitions entirely into the aqueous phase during a subsequent liquid-liquid extraction.
Q3: Can I use amines like ethanolamine to quench ECH-d2 instead of sodium sulfite? Causality & Resolution: Yes, primary or secondary amines rapidly open the epoxide ring. However, if your target deuterated API contains reactive esters or electrophilic centers, excess amine might cause unwanted side reactions (e.g., transamidation). Sodium sulfite is generally milder and highly selective for the epoxide under controlled pH, making it the preferred industrial standard for epoxy compound purification[4].
Quantitative Physicochemical & Quenching Data
| Parameter | Value | Impact on Removal Strategy |
| Boiling Point (760 mmHg) | 116.4 °C – 117.9 °C[2][3] | Requires high vacuum to lower the boiling point and prevent thermal degradation of the API. |
| Vapor Pressure (25 °C) | 2.26 kPa (~17 mmHg)[3] | High volatility necessitates the use of -78 °C cold traps to protect vacuum pumps from corrosive vapors. |
| Aqueous Solubility (20 °C) | 6.6 g / 100 mL[1][3] | Moderate solubility means simple aqueous washes cannot fully extract unreacted ECH-d2. |
| Sulfite Quenching Time | 1 to 4 hours at 40 °C+[4] | Heat accelerates the nucleophilic attack of sulfite, ensuring rapid conversion to water-soluble adducts. |
Process Visualization
Workflow for the systematic removal and chemical quenching of unreacted ECH-d2.
Self-Validating Experimental Protocol
Phase 1: High-Vacuum Thermal Stripping
-
Preparation: Transfer the crude reaction mixture to a round-bottom flask. Ensure the flask is no more than 50% full to prevent bumping.
-
Vacuum Application: Apply a high vacuum (<50 mbar) before applying any heat to the system.
-
Thermal Stripping: Gradually heat the water bath to 45 °C. Causality: Keeping the temperature below 50 °C prevents the exothermic polymerization of ECH-d2[1].
-
Trapping: Collect the distilled ECH-d2 in a receiving flask submerged in a dry ice/acetone bath (-78 °C). Causality: The high vapor pressure of epichlorohydrin (2.26 kPa at 25 °C)[3] allows it to easily bypass standard water condensers, which would otherwise contaminate and degrade the vacuum pump oil.
-
Validation: Continue the distillation until the bubbling ceases and the mass of the crude residue stabilizes between two successive weighings taken 15 minutes apart.
Phase 2: Chemical Quenching of Trace ECH-d2
-
Solvent Exchange: Dissolve the stabilized crude residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Reagent Addition: Add a 10% (w/v) aqueous solution of sodium sulfite (Na₂SO₃). Ensure at least a 5-fold molar excess relative to the estimated residual ECH-d2.
-
Biphasic Quenching: Stir the biphasic mixture vigorously at 40 °C for 2 hours. Causality: The sulfite ion acts as a strong nucleophile, attacking the epoxide ring to form a highly water-soluble sulfonate adduct. Heating reduces the viscosity of the organic layer and accelerates the reaction kinetics[4].
-
Validation (Spot Test): Perform a 4-(p-nitrobenzyl)pyridine (NBP) spot test on the organic layer. A colorless result confirms the complete consumption of the electrophilic epoxide, validating the quench.
-
Extraction: Transfer the mixture to a separatory funnel and separate the phases. The water-soluble sulfonate adducts will partition entirely into the lower aqueous layer.
-
Final Isolation: Wash the organic layer twice with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified deuterated product.
References
-
EPICHLOROHYDRIN - Olin Epoxy | olinepoxy.com | 3
-
ICSC 0043 - EPICHLOROHYDRIN - INCHEM | inchem.org | 1
-
Epichlorohydrin | C3H5ClO | CID 7835 - PubChem - NIH | nih.gov | 2
-
US4924013A - Process for the reduction of free epichlorohydrin in epoxy compounds | google.com (Google Patents) | 4
Sources
Optimizing temperature for deuterated epichlorohydrin ring-opening
Welcome to the Deuterated Synthons Support Hub .
I am Dr. Aris, your Senior Application Scientist. You are likely here because you are working with
This guide is structured to protect your investment. We move beyond simple "recipes" to the thermodynamics and kinetics that dictate success, ensuring you maximize isotopic incorporation and regioselectivity.
Module 1: The Thermal Landscape & Reaction Logic
Temperature is not just an accelerator; it is a switch that toggles between competing mechanisms (
The Core Conflict:
-
Low Temperature (< 20°C): Kinetic control. High regioselectivity (attack at terminal
), but slow rates. Risk of unreacted volatile -ECH loss. -
High Temperature (> 60°C): Thermodynamic control. Risk of
pathways (attack at internal ), polymerization (oligomers), and deuterium scrambling via reversible elimination mechanisms.
Visualizing the Pathway
The following diagram maps the decision tree for reaction conditions. Note how Temperature and Catalyst choice dictate the fate of your
Figure 1: Reaction pathway divergence based on thermal and catalytic conditions. Green paths indicate the optimal workflow for high-value deuterated substrates.
Module 2: Troubleshooting Guide
Use this section if your current experiment is failing or yielding poor data.
Issue 1: "I am seeing a mixture of isomers (Regio-scrambling)."
-
Symptom: NMR shows splitting patterns indicating attack at the internal carbon (
) rather than the terminal carbon ( ). -
Root Cause: The reaction temperature was likely too high, or the catalyst was too acidic (Brønsted acid). High temperatures provide enough energy to overcome the activation barrier for attack at the more substituted carbon (electronic control), effectively bypassing the steric preference.
-
Corrective Action:
-
Cool Down: Reduce reaction temperature to 0°C for addition, warming only to RT.
-
Switch Catalyst: Move from Brønsted acids (HCl,
) to Lewis Acids ( , , or ). These coordinate to the epoxide oxygen, lowering the LUMO energy and facilitating attack at the terminal position without fully opening the ring into a carbocation.
-
Issue 2: "My yield is low, and the mass balance doesn't add up."
-
Symptom: Low crude weight; missing starting material.
-
Root Cause: Volatility.
-ECH has a boiling point similar to non-deuterated ECH ( C), but it forms azeotropes easily. If you heated the reaction in an open system or rotovapped too aggressively, you evaporated your expensive reagent. -
Corrective Action:
-
Closed System: Always use a reflux condenser even at low temps to catch vapors.
-
Stoichiometry: Use the nucleophile in slight excess (1.1 equiv), not the
-ECH. In non-deuterated chemistry, ECH is often used as the solvent/excess reagent. Do not do this with -ECH.
-
Issue 3: "The reaction is stalling at 50% conversion."
-
Symptom: Starting material persists despite long reaction times.
-
Root Cause: Secondary Kinetic Isotope Effect (KIE). The deuterium atoms on the epoxide ring exert a secondary KIE. While usually small (
), it can retard the rate-determining step if the transition state involves significant rehybridization ( ). -
Corrective Action:
-
Do NOT increase Temperature: This risks side reactions.
-
Increase Time: Extend reaction duration by 20-30%.
-
Catalyst Load: Increase Lewis acid catalyst loading by 5-10 mol%.
-
Module 3: Optimized Experimental Protocol
Objective: Ring opening of
Reagents:
-
-Epichlorohydrin (
D)[1] -
Nucleophile (1.1 - 1.2 equivalents)[2]
-
Catalyst:
(mild) or (highly regioselective) -
Solvent: Acetonitrile or Toluene (Anhydrous)
Step-by-Step Methodology:
-
System Prep: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar, a temperature probe (internal), and a reflux condenser (capped with
balloon). -
The "Cold Load":
-
Dissolve the Nucleophile (1.2 equiv) and Catalyst (10 mol%) in anhydrous solvent.
-
Cool the system to 0°C using an ice/water bath.
-
-
Controlled Addition:
-
Add
-Epichlorohydrin dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes. -
Why? ECH ring opening is exothermic. Rapid addition spikes the internal temperature, causing immediate polymerization or volatility loss.
-
-
The "Thermal Ramp":
-
Maintain at 0°C for 1 hour.
-
Allow the bath to warm naturally to Room Temperature (20-25°C).
-
Stir for 12-18 hours.
-
-
Monitoring (Self-Validation):
-
Check TLC or GC-MS.
-
Pass Criteria: Disappearance of
-ECH peak. -
Fail Criteria: Appearance of "dimer" peaks (indicating oligomerization).
-
-
Workup:
Module 4: Advanced FAQs
Q: Does the boiling point of
Q: Can I use NaOH/KOH as a catalyst?
A: It is not recommended for high-value
Q: How does the Deuterium affect the reaction rate (KIE)? A: You will experience a Secondary Deuterium Kinetic Isotope Effect .
-
In
opening, the hybridization changes from (tight ring) to (open chain), but the transition state involves bond lengthening. -
Typically,
(Normal Secondary KIE). -
Practical Implication: The reaction will be roughly 5-15% slower than the non-deuterated control. Do not compensate with heat; compensate with time.
Data Summary: Catalyst vs. Temperature
| Catalyst System | Optimal Temp | Regioselectivity ( | Risk Profile | Recommended For |
| None (Thermal) | 100°C+ | 70:30 | High (Polymerization) | Low-cost bulk synthesis |
| NaOH / KOH (aq) | 60-80°C | 85:15 | Medium (Hydrolysis) | Robust nucleophiles |
| 0°C | 98:2 | Low | ||
| RT | 95:5 | Low | Alcohol nucleophiles |
References
-
Brunelli, N. A., et al. (2019).[5] "Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism." Journal of Catalysis, 370, 46-54.[5]
- Gagnon, S. D. (1986). "Propylene Oxide and Higher 1,2-Epoxide Polymers." Encyclopedia of Polymer Science and Engineering.
-
Simmons, E. M., & Hartwig, J. F. (2012).[2] "On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations." Angewandte Chemie International Edition, 51(12), 3066-3072. (Foundational theory on KIE).
-
Thermo Fisher Scientific. (2025). "Safety Data Sheet: Epichlorohydrin." (Safety and Handling protocols).
Sources
Handling volatile deuterated compounds like Oxirane,2-(chloromethyl-d2)-
Welcome to the Technical Support Center for Isotopic Reagents. As a Senior Application Scientist, I have designed this guide to address the complex physical and chemical challenges associated with handling volatile deuterated epoxides.
Oxirane,2-(chloromethyl-d2)- (commonly known as epichlorohydrin-d2) presents a unique intersection of handling difficulties: it is a highly reactive alkylating agent, it is severely toxic, and its high volatility makes preserving its isotopic integrity during experimental workflows challenging. This guide provides field-proven troubleshooting strategies, self-validating protocols, and authoritative data to ensure your safety and experimental success.
Compound Overview & Quantitative Data
To effectively troubleshoot handling issues, one must first understand the physical parameters driving the compound's behavior. The volatility and reactivity of epichlorohydrin-d2 dictate the necessary engineering controls for your laboratory.
| Property | Value | Clinical / Experimental Implication |
| Compound Name | Oxirane,2-(chloromethyl-d2)- | Deuterium labeling is localized to the chloromethyl group. |
| Molecular Formula | C₃H₃ClD₂O | Molecular weight is <200 g/mol , indicating high volatility[1]. |
| Boiling Point | 115–118 °C | Readily vaporizes at elevated temperatures; requires sealed systems,[2]. |
| Vapor Pressure | ~16.4 - 17 mm Hg at 25 °C | High vapor pressure creates severe inhalation hazards at room temp[2],[3]. |
| Density | 1.18 g/cm³ at 20 °C | Heavier than water; vapors are heavier than air and can collect in low areas[2]. |
| Flash Point | 31 °C (Closed Cup) | Flammable liquid; requires spark-proof tools and inert atmospheres[3]. |
Troubleshooting FAQs
Q1: I am losing a significant amount of my deuterated epoxide during solvent removal. How do I prevent this? A1: Because Oxirane,2-(chloromethyl-d2)- has a molecular weight below 200 and a high vapor pressure (~17 mm Hg at room temperature)[3], it will easily co-evaporate with your solvent. Do not use a high vacuum (Schlenk) line to remove solvents, as recovering this product from a vacuum trap yields extremely poor results[1]. Causality & Solution: The kinetic energy under high vacuum overcomes the intermolecular forces of the epoxide. Instead, reduce the vacuum strength on your rotary evaporator to the absolute minimum required. Better yet, utilize a Kugelrohr distillation apparatus, or purposefully select a highly volatile solvent system (like pentane instead of hexanes) during chromatography so that it can be distilled away at atmospheric pressure[1].
Q2: My compound polymerized in its storage vial, rendering it useless. What caused this degradation? A2: Epichlorohydrin derivatives are highly reactive cyclic ethers. In the absence of stabilizers, or when exposed to light, moisture, or trace impurities (acids, bases, or metals), the epoxide ring undergoes exothermic polymerization[4]. Causality & Solution: Moisture introduces nucleophilic attack on the strained epoxide ring, while light can generate radicals. To prevent this, you must store the compound in tightly sealed, amber vials under a dry, inert atmosphere (argon or nitrogen) at low temperatures[5].
Q3: My NMR signals for the deuterated compound are completely obscured. How do I accurately verify the isotopic enrichment? A3: If you dissolved your sample in a standard deuterated solvent (like CDCl₃), the massive deuterium signal from the solvent will overwhelm the detector, obscuring the subtle signals from your analyte. Causality & Solution: To confirm the specific site of labeling via ²H-NMR (Deuterium NMR), you must dissolve the sample in a non-deuterated solvent (e.g., standard CHCl₃)[6]. This ensures the only deuterium atoms resonating in the magnetic field belong to your compound.
Experimental Protocols
Protocol A: Safe Handling and Transfer of Volatile Deuterated Epoxides
Rationale: Epichlorohydrin is severely toxic by inhalation and skin contact, and is a probable carcinogen. Because its vapors are heavier than air and its odor threshold (10-25 ppm) is an unreliable indicator of exposure[3], physical engineering controls must be absolute.
-
Environmental Setup: Conduct all transfers exclusively inside a certified, high-flow chemical fume hood.
-
PPE Verification: Don chemically resistant gloves (consult manufacturer compatibility charts for chlorinated epoxides), a flame-resistant lab coat, and ANSI-certified splash goggles[5].
-
Atmospheric Purging: Connect the receiving vessel to a Schlenk line and purge with dry argon. Moisture in ambient air will trigger epoxide ring-opening and potential isotopic exchange[5].
-
Closed-System Transfer: Use a gas-tight, locking syringe to pierce the septum of the reagent bottle. Slowly draw the liquid to prevent cavitation and vapor escape[3].
-
Decontamination & Disposal: Dispose of all contaminated materials (syringe tips, gloves, wipes) in designated hazardous halogenated waste containers. Never pour deuterated epoxides down the drain[5].
Protocol B: Multi-Technique Isotopic Cross-Validation
Rationale: A self-validating system requires orthogonal analytical techniques. GC-MS confirms the overall mass shift, while ²H-NMR confirms the precise spatial location of the deuterium atoms.
-
GC-MS Preparation (Overall Enrichment):
-
Dilute 1 mg of Oxirane,2-(chloromethyl-d2)- in 1 mL of volatile organic solvent (e.g., dichloromethane)[6].
-
Inject into the GC-MS. Analyze the molecular ion peak. You should observe an M+2 mass shift (approx. 94.5 m/z) compared to the unlabeled standard (92.5 m/z), confirming the presence of two deuterium atoms.
-
-
²H-NMR Preparation (Site-Specific Validation):
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve in 0.6 mL of a non-deuterated solvent (e.g., CHCl₃) to prevent background interference[6].
-
-
Instrument Acquisition:
-
Insert the sample into the NMR spectrometer. Run the instrument in "unlocked" mode (as there is no deuterated solvent for field/frequency lock)[6].
-
Perform gradient shimming on the proton signal of the solvent.
-
Set the spectrometer to the ²H frequency. Use a standard single pulse program with a relaxation delay of 1.0 second (deuterium T1 relaxation times are short)[6].
-
-
Validation: Integrate the observed deuterium signal. A single peak corresponding to the chemical shift of the chloromethyl position validates the structural integrity of the label.
Workflows & Visualizations
Caption: Workflow for the safe handling and spill response of volatile deuterated epoxides.
Caption: Multi-technique analytical cross-validation workflow for deuterated volatile compounds.
References
-
Frontier, Alison. "How To: Work with Volatile Compounds." Department of Chemistry: University of Rochester. Available at: [Link]
-
Ashland. "Epichlorohydrin - Product Stewardship Summary." Ashland. Available at: [Link]
-
National Toxicology Program. "RoC Profile: Epichlorohydrin." National Institutes of Health (NIH). Available at:[Link]
-
Olin Epoxy. "EPICHLOROHYDRIN." Olin Epoxy. Available at: [Link]
-
QA Transport. "What is Epichlorohydrin ( ECH )? Hazard Classification, Uses, Risks, and Storage Guidelines." QA Transport. Available at:[Link]
Sources
Reducing side reactions when using Oxirane,2-(chloromethyl-d2)-
The following guide is designed as a specialized Technical Support Center resource for researchers working with Oxirane,2-(chloromethyl-d2)- (also known as Epichlorohydrin-d2, specifically deuterated at the chloromethyl position).
Topic: Reducing Side Reactions & Optimizing Isotopic Integrity Audience: Senior Chemists, DMPK Researchers, and Process Engineers
System Overview & Critical Reactivity
Compound Identity: Oxirane,2-(chloromethyl-d2)- CAS: [Specific isotopologs vary, e.g., 51594-55-9 for non-deuterated parent] Core Utility: Used as a metabolic probe (to block oxidation at the chloromethyl carbon) or as an internal standard in mass spectrometry.
The Challenge: This reagent combines the high reactivity of an electrophilic epoxide with a leaving group (chloride) , all carrying a high-cost deuterium payload . The primary failure modes are not just chemical yield losses, but isotopic dilution and regiochemical scrambling .
The "Triangle of Instability"
-
Polymerization: Spontaneous homopolymerization triggered by Lewis acids or trace bases.[1][2]
-
Hydrolysis: Rapid conversion to 3-chloro-1,2-propanediol-d2 upon contact with moisture.[1]
-
Regio-Scrambling: Nucleophilic attack at the wrong carbon (C-Cl displacement vs. Epoxide ring opening).
Troubleshooting & FAQs (Engineer-to-Engineer)
Category A: Preventing Polymerization (The "Gelling" Issue)
Q: My reaction mixture turned into a viscous gel or precipitated a white solid. What happened? A: You likely triggered cationic homopolymerization .[1]
-
Cause: Epichlorohydrin derivatives are highly susceptible to polymerization catalyzed by Lewis acids (e.g.,
, , or even trace metal ions from spatulas/needles) or strong mineral acids. -
The Mechanism: An activated epoxide attacks another epoxide molecule, creating a polyether chain. This is exothermic and can lead to thermal runaway.[1]
-
Solution:
-
Passivate Glassware: Silanize glass or acid-wash to remove trace Lewis acidic metal ions.[1]
-
Temperature Control: Never add the reagent to a hot mixture. Add dropwise at 0°C to -10°C.
-
Avoid "Naked" Acids: If using acid catalysis, use buffered mild acids or specific lanthanide triflates (e.g.,
) which are more selective for ring opening over polymerization.
-
Category B: Regioselectivity (The "Wrong Isomer" Issue)
Q: I am seeing two products with the same mass. Is the nucleophile attacking the chloride?
A: Yes, this is the classic
-
Scenario: You want the nucleophile (Nu-) to open the ring (Path A), but it displaces the Chloride (Path B).
-
The Fix:
-
Hard vs. Soft Nucleophiles: "Hard" nucleophiles (alkoxides, amines) generally prefer the epoxide ring (strain release). "Soft" nucleophiles (thiols, phosphines) may attack the C-Cl bond.
-
Solvent Effect: Use polar aprotic solvents (acetonitrile, DMF) to enhance the nucleophilicity for ring opening.
-
Catalysis: Use a Lewis Acid catalyst (like
) to activate the epoxide oxygen, making the ring carbons significantly more electrophilic than the chloromethyl carbon.
-
Category C: Isotopic Integrity (The "D-Loss" Issue)
Q: Can I lose the Deuterium label during the reaction?
A: For Oxirane,2-(chloromethyl-d2)- , the D atoms are on the exocyclic carbon (
-
Risk Profile: Low risk of exchange under neutral/acidic conditions.[1]
-
High Risk: Elimination Reactions. If you use a strong bulky base (e.g., t-BuOK), you risk E2 elimination of
(or ), forming a propargyl-type intermediate or an allylic species. If is eliminated, your label is gone.[1] -
Protocol Rule: Avoid bases with
unless strictly necessary. Use non-nucleophilic organic bases (e.g., DIPEA, 2,6-Lutidine) to scavenge protons without triggering elimination.
Visualizing the Reaction Landscape
The following diagram illustrates the competitive pathways. Your goal is to steer the reaction down the green path (Desired Ring Opening) while blocking the red paths.
Caption: Competitive reaction pathways for chloromethyl-d2-oxirane. Path A is the target; Path B, Polymerization, and Hydrolysis are the primary failure modes.
Optimized Experimental Protocol
Objective: Coupling of Oxirane,2-(chloromethyl-d2)- with a primary amine (R-NH2) while minimizing side reactions.
Reagents & Setup
-
Solvent: Anhydrous Acetonitrile (MeCN) or Toluene.[1] Avoid alcohols (promotes solvolysis).
-
Base:
(mild, heterogeneous) or DIPEA.[1] -
Catalyst (Optional):
(activates epoxide).[1]
Step-by-Step Methodology
-
System Preparation (The "Dry" Rule):
-
Flame-dry a 2-neck round bottom flask under Argon flow.
-
Why: Even 1% water content can hydrolyze the epoxide to the diol, wasting the expensive deuterated material.
-
-
Nucleophile Activation:
-
Dissolve the amine (1.0 equiv) in anhydrous MeCN.
-
Add
(1.5 equiv) and stir at Room Temperature (RT) for 15 mins.
-
-
Controlled Addition (The "Cold" Rule):
-
Reaction Phase:
-
Allow to warm to RT slowly. Monitor via TLC/LC-MS.[1]
-
Stop Point: Do not heat above 60°C. If the reaction is sluggish, add 10 mol%
rather than increasing heat.
-
-
Quenching:
-
Filter off the solid base.[1]
-
Concentrate the filtrate under reduced pressure (keep bath < 40°C).
-
Note: Avoid acidic aqueous workups which can open the epoxide ring if the product is an intermediate glycidyl amine.
-
Data Summary: Solvent & Catalyst Compatibility
| Parameter | Recommended | Avoid | Reason |
| Solvent | Acetonitrile, THF, Toluene | Water, Methanol, Ethanol | Protic solvents compete with the nucleophile (solvolysis). |
| Base | Strong bases cause elimination (loss of D) or polymerization. | ||
| Catalyst | Strong Lewis acids trigger rapid homopolymerization. | ||
| Temp | 0°C | High heat promotes C-Cl displacement (wrong regioisomer).[1] |
References
-
Mechanisms of Epoxide Ring Opening: Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1]
-
Deuterium Exchange & Stability: Atzrodt, J., Der Dauw, V., Fey, T., & Holschumacher, D. (2018). "The Renaissance of H/D Exchange." Angewandte Chemie International Edition.
-
Lewis Acid Catalysis in Epoxides: Jacobsen, E. N. (1993).[1] "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research.
-
Epichlorohydrin Safety & Polymerization Risks: Olin Epoxy. (2025).[1] "Epichlorohydrin Handling & Storage Guide."
-
Regioselectivity in Epoxide Opening: Parker, R. E., & Isaacs, N. S. (1959).[1] "Mechanisms of Epoxide Reactions." Chemical Reviews.
Sources
Technical Support Center: Purification & Handling of Oxirane, 2-(chloromethyl-d2)-
Core Directive & Safety Warning
User Advisory: You are working with Oxirane, 2-(chloromethyl-d2)- (Deuterated Epichlorohydrin). This is a high-value, isotopically labeled reagent.[1] It is also a volatile alkylating agent and a suspected carcinogen.
The Golden Rule of Handling: Treat this compound as a "living" chemical system. It is thermodynamically unstable and seeks to degrade via two primary pathways: Hydrolysis (reaction with moisture) and Polymerization (catalyzed by acids, bases, or heat).
Safety Protocol:
-
Containment: All transfers must occur in a certified chemical fume hood.
-
PPE: Double nitrile gloves are mandatory; breakthrough time for epichlorohydrin is short.
-
Inert Gas: Never expose the purified material to atmospheric moisture; use Argon or Nitrogen.
Chemical Stability & Degradation Logic
Before purifying, you must understand what you are removing. Commercial samples often contain stabilizers (like hydroquinone) and degradation products.
Degradation Pathways (Why your purity drops)
The following diagram illustrates the chemical fate of your reagent if mishandled.
Figure 1: Degradation pathways of Epichlorohydrin derivatives. Moisture leads to ring opening; heat/acid leads to polymerization.
Primary Purification Protocol: Vacuum Distillation
Technique: Fractional Distillation under Reduced Pressure Best For: Removing stabilizers (hydroquinone), hydrolysis products, and oligomers. Purity Achievable: >99.5% Chemical, >99% Isotopic (retention).
The "Why" Behind the Steps
We use Calcium Hydride (
-
Why not Silica/Sieves? Molecular sieves can be slightly acidic/basic and catalyze polymerization on the surface. Silica is acidic and will open the epoxide ring.
-
Why
? It is a non-nucleophilic base. It neutralizes any trace acid (which catalyzes polymerization) and reacts irreversibly with water to release gas.
Step-by-Step Methodology
-
Pre-Drying (The Scavenge Phase):
-
In a flame-dried round-bottom flask (RBF), add your crude Oxirane, 2-(chloromethyl-d2)-.
-
Add Calcium Hydride (
) granules (5% w/w). -
Observation: You will see bubbling (
release). -
Stir gently under an Argon balloon for 2–4 hours at room temperature. Do not reflux yet.
-
-
Distillation Setup:
-
Connect the RBF to a short-path distillation head with a vacuum adapter.
-
Crucial: Use a Vigreux column if separating close-boiling impurities, but for general purification, a short path minimizes hold-up volume (loss of expensive deuterated material).
-
-
The Distillation:
-
Apply vacuum. (Target: < 20 mmHg).
-
Note: The boiling point of Epichlorohydrin is 116°C at atm. Under 20 mmHg, it will distill ~30–40°C.
-
Discard the first 5-10% (Foreshot): This contains any residual water azeotropes or volatile degradation fragments.
-
Collect the Main Fraction: Collect the steady-boiling fraction into a cryo-cooled receiver flask (-78°C or ice bath) to prevent re-evaporation loss.
-
-
Post-Process:
-
Backfill with Argon.
-
Seal immediately with Parafilm or transfer to a Schlenk tube.
-
Secondary Protocol: Flash Chromatography (Use with Caution)
Technique: Rapid filtration through Neutral Alumina. Best For: Small scale (<500 mg) where distillation loss is too high.
Critical Warning: Do NOT use standard Silica Gel. The surface acidity (
| Parameter | Recommendation | Reason |
| Stationary Phase | Neutral Alumina (Activity III) | Non-acidic surface prevents ring opening. |
| Solvent System | Hexanes / Ethyl Acetate (9:1) | Low polarity prevents water drag; keeps compound moving fast. |
| Additive | 1% Triethylamine (Optional) | Buffers the column to ensure basicity. |
Protocol:
-
Slurry pack a small column with Neutral Alumina.
-
Load the deuterated reagent.
-
Elute rapidly with Hexanes/EtOAc.
-
Concentrate fractions under vacuum at low temperature (< 20°C).
Troubleshooting & FAQs
Q1: My purified material turned cloudy after 24 hours. Why?
A: This is likely polymerization initiating.
-
Cause: Trace acid was left in the flask, or the glass surface was not base-washed.
-
Fix: Re-distill immediately. For storage, add a few beads of activated 4Å Molecular Sieves (ensure they are slightly basic, not acidic) or store over a copper wire if non-reactive with your downstream application.
Q2: I see a broad peak at 3.6–3.8 ppm in the 1H NMR. Is this my product?
A: No. This is likely the diol (hydrolysis product).
-
Diagnosis: In
, the epoxide ring protons of epichlorohydrin are distinct multiplets. The diol ( ) signals are broader and shift depending on concentration. -
Solution: The diol has a much higher boiling point. Distill the material away from the diol residue.
Q3: Can I use Sodium ( ) to dry this?
A: ABSOLUTELY NOT.
-
Risk:[2][3][4][5] Sodium is a strong reducing agent and can react violently with the C-Cl bond (Wurtz-type coupling) or open the epoxide ring explosively. Stick to
or Magnesium Sulfate ( ) for rapid pre-drying.
Q4: How do I calculate the yield accurately with the deuterium label?
A: Use the molecular weight of the specific isotopologue.
-
Standard Epichlorohydrin MW: 92.52 g/mol .
-
Oxirane, 2-(chloromethyl-d2)- MW: ~94.53 g/mol .
-
Note: Ensure your density calculation accounts for the isotope effect (typically
by ~1-2%).
Decision Matrix: Which Method to Use?
Use this logic flow to determine the safest purification route for your specific sample state.
Figure 2: Decision matrix for purification based on sample degradation and volume.
References & Authority
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[6] (Standard protocol for Epichlorohydrin purification via distillation).
-
Sigma-Aldrich. (n.d.). Epichlorohydrin-d5 Technical Data. (Confirming stability and storage requirements for deuterated analogs).
-
Organic Syntheses. (1923). Epichlorohydrin.[5][7][8][9][10] Org. Synth. 1923, 3, 47. (Foundational reactivity and handling data).
-
PubChem. (n.d.). Epichlorohydrin Compound Summary. National Library of Medicine. (Toxicity and Physical Properties).[7]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. CAS 70735-27-2: epichlorohydrin-2-D | CymitQuimica [cymitquimica.com]
- 6. Purification of Laboratory Chemicals - 6th Edition | Elsevier Shop [shop.elsevier.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. ICSC 0043 - EPICHLOROHYDRIN [chemicalsafety.ilo.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. epa.gov [epa.gov]
Addressing stability challenges of Oxirane,2-(chloromethyl-d2)- in aqueous media
Welcome to the Technical Support Center for Oxirane,2-(chloromethyl-d2)- , commonly referred to as Epichlorohydrin-d2 (ECH-d2). This portal is designed for researchers, analytical scientists, and drug development professionals utilizing this deuterated building block in applications ranging from isotopic internal standards to the synthesis of perdeuterated resins (e.g., DEUSS)[1].
Due to the highly strained oxirane ring and the reactive chloromethyl group, ECH-d2 presents significant stability challenges in aqueous media. This guide synthesizes field-proven methodologies and kinetic data to help you troubleshoot degradation issues, optimize your workflows, and ensure the scientific integrity of your experiments.
Core Principles: Aqueous Degradation Pathways
The stability of ECH-d2 in water is governed by nucleophilic attack, which is highly sensitive to pH, temperature, and the presence of competing nucleophiles (like chloride ions). The primary degradation pathways include:
-
Acid-Catalyzed Hydrolysis : Protonation of the oxirane oxygen accelerates ring opening by water, yielding 3-chloro-1,2-propanediol-d2 (3-MCPD-d2)[2].
-
Base-Catalyzed Hydrolysis : Direct nucleophilic attack by hydroxide ions (OH⁻) leads to the formation of Glycidol-d2 and 3-MCPD-d2[3].
-
Chlorination : In the presence of chloride ions (e.g., from saline buffers), ECH-d2 undergoes ring opening to form 1,3-dichloropropanol-d2 (1,3-DCP-d2)[2].
While the deuterium substitution at the chloromethyl group introduces a secondary kinetic isotope effect (KIE) that slightly retards the rate of chloride displacement[4], the primary oxirane ring-opening kinetics remain virtually identical to unlabeled epichlorohydrin.
Fig 1. Primary aqueous degradation pathways of Oxirane,2-(chloromethyl-d2)-.
Quantitative Stability Data
To predict the viable experimental window for your aqueous ECH-d2 solutions, refer to the kinetic baseline data below. The hydrolysis rate of epichlorohydrin increases approximately 7-fold when the temperature is raised from 20°C to 40°C[5][6].
Table 1: Half-life of Epichlorohydrin in Aqueous Media at 20°C
| pH Condition | Approximate Half-Life | Primary Degradant | Kinetic Driver |
| Neutral (pH ~7.0) | 148 hours | 3-MCPD-d2 | Uncatalyzed nucleophilic attack by H₂O[5] |
| Acidic (pH <4.0) | 79 hours | 3-MCPD-d2 | Protonation of oxirane oxygen[2][5] |
| Alkaline (pH >9.0) | 62 hours | Glycidol-d2 / 3-MCPD-d2 | Direct attack by OH⁻[5][6] |
Troubleshooting Guide
Symptom 1: Rapid loss of ECH-d2 signal in NMR or MS analyses.
-
Cause : Unbuffered water often absorbs atmospheric CO₂, dropping the pH and accelerating acid-catalyzed hydrolysis. Alternatively, the ambient temperature of the autosampler (often 25°C+) is accelerating degradation.
-
Solution : Buffer your aqueous media to a strict pH of 6.5–7.0. Utilize a chilled autosampler tray (4°C) to suppress the kinetic rate of hydrolysis.
Symptom 2: Appearance of multiple unexpected isotopic peaks (e.g., M+2, M+4 patterns indicating extra chlorines).
-
Cause : You are likely using Phosphate-Buffered Saline (PBS) or adjusting pH with HCl. The high chloride ion concentration acts as a competing nucleophile, converting ECH-d2 into 1,3-DCP-d2[2][3].
-
Solution : Eliminate halide ions from your buffer system. Switch to non-nucleophilic buffers such as HEPES or sodium phosphate (without NaCl), and adjust pH using non-halide acids/bases (e.g., H₂SO₄ or NaOH).
Symptom 3: Inconsistent cross-linking yields during solid-phase resin synthesis.
-
Cause : When synthesizing perdeuterated resins (like DEUSS)[1], the anionic polymerization process requires basic conditions. Prolonged exposure to these conditions causes ECH-d2 to hydrolyze into glycidol-d2 before it can act as a cross-linker.
-
Solution : Add ECH-d2 at the absolute final stage of the reaction under vigorous stirring, and strictly control the molar equivalents of the base to minimize the residence time of unreacted ECH-d2 in the alkaline aqueous phase.
Standard Operating Procedure (SOP): Preparation of Stable Aqueous ECH-d2
To ensure reproducibility, every protocol must be a self-validating system. The following methodology is designed to minimize degradation and establish a verifiable baseline for your experiments.
Step-by-Step Methodology:
-
Buffer Preparation : Prepare a 50 mM HEPES buffer. Adjust the pH to exactly 6.8 using 1M NaOH. Do not use HCl or add NaCl.
-
Thermal Equilibration : Pre-chill the buffer in a sealed, septum-capped amber vial to 4°C. Epichlorohydrin is volatile and light-sensitive; cold temperatures prevent evaporative loss and thermal degradation.
-
Reagent Addition : Using a gas-tight micro-syringe, pierce the septum and inject the neat ECH-d2 dropwise directly into the chilled buffer.
-
Homogenization : Gently vortex the vial for 15 seconds. Avoid aggressive sonication, which induces localized heating (cavitation) and accelerates hydrolysis.
-
T=0 Validation (Critical) : Immediately extract a 10 µL aliquot and run a rapid GC-MS or ¹H-NMR scan. This establishes your "Time Zero" (T=0) baseline purity. Any subsequent experimental data must be normalized against this T=0 integration to account for the unavoidable, slow background hydrolysis.
Fig 2. Optimized workflow for preparing stable aqueous solutions of ECH-d2.
Frequently Asked Questions (FAQs)
Q: Can I freeze my aqueous ECH-d2 solutions at -20°C for long-term storage? A: No. While freezing slows the kinetics, the localized concentration of solutes during the freezing process (freeze-concentration effect) can actually alter the local pH and promote degradation. ECH-d2 should be stored neat (undiluted) over molecular sieves at 4°C or -20°C. Aqueous solutions must be prepared fresh daily.
Q: Does the deuterium label protect the molecule from hydrolysis? A: Only marginally. The d2 label is located on the chloromethyl group. While it exerts a secondary kinetic isotope effect that slightly stabilizes the C-Cl bond against dehydrohalogenation[4], the primary vulnerability of the molecule is the oxirane ring. Ring-opening hydrolysis by water or hydroxide is largely unaffected by the d2 label.
Q: My ECH-d2 has formed a cloudy suspension in water. Is it degraded? A: Not necessarily. Epichlorohydrin has limited solubility in water (approx. 6.6% by weight at 20°C). If you exceed this concentration, the ECH-d2 will form a separate organic phase (cloudiness or droplets). Ensure your target concentration is well below the solubility limit, or utilize a co-solvent (like deuterated methanol or DMSO) if higher concentrations are required.
References
-
Virginie Larras, et al. "DEUSS: A perdeuterated poly(oxyethylene)-based resin for improving HRMAS NMR studies of solid-supported molecules." ResearchGate. Available at: [Link]
-
World Health Organization (WHO). "Environmental Health Criteria 33: Epichlorohydrin." IRIS. Available at: [Link]
-
Flavio Tollini, et al. "Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol." Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
World Health Organization (WHO). "Epichlorohydrin in Drinking-water." Available at: [Link]
-
A.A. Gaca, et al. "Mechanism of the acidic hydrolysis of epichlorohydrin." ResearchGate. Available at: [Link]
-
E.N. Jacobsen, et al. "Highly Enantioselective, Hydrogen-Bond-Donor Catalyzed Additions to Oxetanes." PubMed Central (PMC). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Highly Enantioselective, Hydrogen-Bond-Donor Catalyzed Additions to Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [iris.who.int]
- 6. cdn.who.int [cdn.who.int]
Validation & Comparative
1H NMR Spectrum Analysis of Oxirane, 2-(chloromethyl-d2)-: A Comparative Guide
Executive Summary
Oxirane, 2-(chloromethyl-d2)- (commonly known as Epichlorohydrin-d2) is a critical isotopically labeled building block used extensively in the synthesis of deuterated active pharmaceutical ingredients (APIs). For researchers and drug development professionals, validating the isotopic purity and regioselectivity of this reagent is paramount.
This guide provides an objective, data-driven comparison between the
Mechanistic Principle of Spectral Simplification
To understand the
Unlabeled epichlorohydrin contains five protons, forming a tightly coupled spin system[1]. The oxirane ring consists of a methine proton (O-CH) and two diastereotopic methylene protons (O-CH
The Causality of Deuteration:
When the chloromethyl group is fully deuterated (
As a result, the complex methine multiplet collapses into a clean, easily interpretable doublet of doublets (dd), driven solely by its coupling to the adjacent cis (
Comparative 1H NMR Data
The following table summarizes the quantitative spectral differences between unlabeled Epichlorohydrin and Epichlorohydrin-d2, acquired in CDCl
| Proton Position | Unlabeled Epichlorohydrin ( | Epichlorohydrin-d2 ( | Mechanistic Driver of Change |
| Cl-CH₂ / Cl-CD₂ | 3.55 - 3.61 ppm (m, 2H) | No Signal | Protons replaced by Deuterium ( |
| O-CH (Methine) | 3.23 - 3.27 ppm (m, 1H) | 3.25 ppm (dd, 1H) | Loss of |
| O-CH₂ (cis) | 2.84 ppm (dd, 1H, | 2.84 ppm (dd, 1H) | Unaffected. Couples to the methine and trans-proton. |
| O-CH₂ (trans) | 2.68 ppm (dd, 1H, | 2.68 ppm (dd, 1H) | Unaffected. Couples to the methine and cis-proton. |
Self-Validating Experimental Protocol
To ensure high trustworthiness and rigorous E-E-A-T standards, the NMR acquisition must be treated as a self-validating system. The protocol below ensures that integration values can be mathematically cross-checked against internal molecular standards.
Step 1: Sample Preparation
Dissolve 25 mg of Oxirane, 2-(chloromethyl-d2)- in 0.6 mL of deuterated chloroform (CDCl
Step 2: Instrument Calibration & Acquisition
Tune and match the NMR probe for
Step 3: Signal Processing
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation (FT) to optimize the signal-to-noise ratio without sacrificing the resolution of the cis/trans
Step 4: Self-Validating Integration & Isotopic Purity Calculation
-
Calibrate the TMS peak strictly to 0.00 ppm.
-
Set the integration of the oxirane methine proton (3.25 ppm) to exactly 1.00 .
-
Validation Check: The integrals of the cis (2.84 ppm) and trans (2.68 ppm) protons must self-validate by yielding values of 1.00 ± 0.05 . If they deviate, baseline correction or sample purity is compromised.
-
Purity Quantification: Integrate the region from 3.55 - 3.61 ppm. The resulting integral directly represents the molar fraction of non-deuterated chloromethyl protons. For example, an integral of 0.02 indicates a 98% isotopic purity (Atom % D).
Analytical Workflow Visualization
Fig 1: 1H NMR acquisition and mechanistic analysis workflow for Epichlorohydrin-d2.
Applications in Drug Development
The primary utility of Epichlorohydrin-d2 in pharmaceutical sciences is the synthesis of deuterated APIs, such as deuterated beta-blockers or antiviral agents. By replacing hydrogen with deuterium at specific metabolic "soft spots" (like the carbon adjacent to a chlorine or amine leaving group), drug developers can leverage the Kinetic Isotope Effect (KIE) to slow down cytochrome P450-mediated metabolism, thereby improving the drug's pharmacokinetic half-life.
During the synthesis of these APIs, the epoxide ring undergoes regioselective nucleophilic attack. The simplified
References
-
Title: Epichlorohydrin | C3H5ClO | CID 7835 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
-
Title: BMRB entry bmse000722 - Epichlorohydrin (C3H5OCl) Source: Biological Magnetic Resonance Data Bank (BMRB) URL: [Link]
Sources
GC-MS Fragmentation Patterns of Deuterated Epichlorohydrin: A Comparison Guide for Genotoxic Impurity Analysis
As a Senior Application Scientist specializing in trace analysis, I frequently encounter the analytical challenges posed by highly reactive alkylating agents in drug development. Epichlorohydrin (ECH) is a ubiquitous epoxide intermediate used in the synthesis of active pharmaceutical ingredients (APIs) such as sevelamer and linezolid[1]. Due to its DNA-reactive nature, ECH is classified as a mutagenic and genotoxic impurity (GTI), requiring stringent control at sub-ppm levels under ICH M7 guidelines.
While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for ECH quantification, trace analysis in complex API matrices is notoriously susceptible to matrix-induced ionization suppression and variable extraction recoveries. To build a self-validating, highly reproducible assay, the integration of a stable isotope-labeled internal standard (SIL-IS)—specifically Deuterated Epichlorohydrin (Epichlorohydrin-d5 or ECH-d5) —is non-negotiable[2].
This guide objectively compares the GC-MS fragmentation patterns of unlabeled ECH (d0) and ECH-d5, details the mechanistic advantages of isotopic labeling, and provides a field-proven experimental workflow.
Mechanistic Principles of GC-MS Fragmentation: ECH vs. ECH-d5
In standard electron ionization (EI) GC-MS operating at 70 eV, molecules undergo predictable, hard-ionization fragmentation. Understanding the exact mass shifts between ECH and ECH-d5 is critical for configuring Selected Ion Monitoring (SIM) methods without cross-talk.
-
Unlabeled Epichlorohydrin (ECH-d0): The mass spectrum of ECH exhibits a molecular ion (M⁺) at m/z 92 (for the ³⁵Cl isotope) and m/z 94 (for ³⁷Cl). The base peak occurs at m/z 57, driven by the highly favorable loss of the chlorine radical ([M - Cl]⁺, forming the C₃H₅O⁺ cation). A secondary diagnostic fragment appears at m/z 49, representing the chloromethyl cation ([CH₂Cl]⁺) resulting from the cleavage of the C-C bond adjacent to the epoxide ring[3].
-
Deuterated Epichlorohydrin (ECH-d5): The fully deuterated analog shifts the molecular ion by +5 Da to m/z 97/99. Following the identical mechanistic pathway, the loss of the chlorine radical yields a base peak at m/z 62 ([C₃D₅O]⁺). The secondary chloromethyl fragment shifts by +2 Da to m/z 51 ([CD₂Cl]⁺).
Caption: Comparative EI-MS fragmentation pathways of ECH (d0) and ECH-d5.
Table 1: Key SIM m/z Fragments Comparison
| Ion Type | Unlabeled ECH (d0) | Deuterated ECH (d5) | Mass Shift (Δ Da) | Structural Assignment |
| Molecular Ion (M⁺) | m/z 92 / 94 | m/z 97 / 99 | +5 | [C₃H₅ClO]⁺ / [C₃D₅ClO]⁺ |
| Base Peak (Quantifier) | m/z 57 | m/z 62 | +5 | [C₃H₅O]⁺ / [C₃D₅O]⁺ (Loss of Cl•) |
| Secondary (Qualifier) | m/z 49 / 51 | m/z 51 / 53 | +2 | [CH₂Cl]⁺ / [CD₂Cl]⁺ (Loss of C₂H₃O•) |
Comparative Performance: Unlabeled vs. Deuterated IS
Why invest in a deuterated internal standard? When extracting ECH from a complex API matrix using Headspace (HS) or Solid-Phase Microextraction (SPME), the partitioning coefficient is heavily influenced by the sample's ionic strength and viscosity. An external calibration curve or a non-isotopic internal standard (like 1-chlorooctane) will partition differently than ECH, leading to skewed quantification.
Because ECH-d5 is chemically identical to ECH, it acts as a perfect mathematical counterbalance. It co-elutes chromatographically and experiences the exact same extraction efficiency and matrix-induced ionization effects.
Table 2: Analytical Performance Metrics
| Metric | External Calibration | Non-Isotopic IS (e.g., 1-chlorooctane) | Deuterated IS (ECH-d5) |
| Matrix Effect Mitigation | Poor (No correction) | Moderate (Partial correction) | Excellent (Complete normalization) |
| Extraction Recovery Correction | None | Variable (Different partitioning) | Absolute (Identical partitioning) |
| Retention Time Shift | N/A | High (Elutes at different RT) | Minimal (Co-elutes with target) |
| Precision (RSD%) | > 15% | 5 - 10% | < 2% |
Experimental Workflow: Trace ECH Analysis using ECH-d5
To guarantee scientific integrity, the analytical method must be a self-validating system. By spiking ECH-d5 into the raw sample before any extraction steps, all subsequent physical or instrumental losses are mathematically nullified by calculating the ECH/ECH-d5 area ratio.
Caption: Step-by-step GC-MS sample preparation and analysis workflow utilizing ECH-d5.
Step-by-Step Methodology
-
Standard and IS Preparation:
-
Prepare a primary stock solution of ECH-d5 in an inert, volatile solvent (e.g., methanol) at 100 µg/mL.
-
Dilute to a working IS concentration of 1.0 µg/mL.
-
-
Sample Preparation (Static Headspace):
-
Accurately weigh 100 mg of the API sample into a 20 mL headspace vial.
-
Add 1.0 mL of N,N-dimethylformamide (DMF). Causality: DMF is chosen because its high boiling point (153°C) prevents it from flooding the headspace, while it effectively dissolves polar APIs.
-
Spike exactly 10 µL of the ECH-d5 working solution into the vial. Seal immediately with a PTFE-lined septum to prevent the escape of the highly volatile ECH.
-
-
Headspace Extraction:
-
Incubate the vial at 80°C for 15 minutes. Causality: ECH has a boiling point of ~116°C. An 80°C incubation provides sufficient vapor pressure for trace detection without thermally degrading the API, which could generate artifactual ECH.
-
-
GC-MS Analysis (SIM Mode):
-
Column: Use a polar wax column (e.g., DB-WAX, 30m x 0.25mm x 0.25µm) to properly retain and focus the polar epoxide ring.
-
Oven Program: 40°C (hold 2 min) → 10°C/min to 150°C → 30°C/min to 220°C.
-
MS Parameters: EI mode at 70 eV.
-
SIM Ions: Monitor m/z 57, 49 for ECH and m/z 62, 51 for ECH-d5.
-
-
Data Processing:
-
Construct a calibration curve by plotting the area ratio (Area_ECH / Area_ECH-d5) against the concentration ratio.
-
Causality & Troubleshooting in ECH Analysis
When implementing this protocol, scientists should be aware of a few mechanistic nuances:
-
Isotope Effect on Retention Time: You may observe that ECH-d5 elutes a fraction of a second earlier than unlabeled ECH on high-resolution capillary columns. This is a known inverse isotope effect caused by the slightly lower zero-point energy and smaller van der Waals radius of C-D bonds compared to C-H bonds. This does not impact quantification as long as the MS dwell times capture both peaks adequately.
-
Thermal Degradation: ECH is thermally labile. If the GC inlet temperature is set too high (>250°C), ECH can undergo ring-opening or rearrangement. Maintaining the inlet at 200°C prevents artifact formation while ensuring rapid volatilization.
-
Matrix Cross-Talk/Interference: Always run an unspiked API blank. If the API matrix produces isobaric fragments at m/z 57 (a common fragment for aliphatic chains), the secondary ions (m/z 49 for ECH and m/z 51 for ECH-d5) must be utilized for quantification, albeit with a slight compromise in absolute sensitivity.
References
- Source: nih.gov (PMC)
- Source: researchgate.
- Source: google.com (Google Patents)
Sources
- 1. CN118032983A - A method for detecting potential genotoxic impurities in linezolid raw materials - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Residual Epichlorohydrin in Sevelamer Hydrochloride by Static Headspace Gas Chromatography with Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
Verifying Isotopic Enrichment Levels in Oxirane, 2-(chloromethyl-d2)-: A Comparative Analytical Guide
Executive Summary
In the realm of drug development and complex polymer synthesis, isotopically labeled building blocks are indispensable. Oxirane, 2-(chloromethyl-d2)- (commonly known as epichlorohydrin-d2) is a highly specialized reagent. Unlike fully deuterated epichlorohydrin-d5, the d2 variant offers site-specific isotopic labeling exclusively at the chloromethyl group. This precision is critical for mechanistic pathway elucidation, kinetic isotope effect (KIE) studies, and the synthesis of deuterated active pharmaceutical ingredients (APIs) where targeted metabolic stability is required.
However, the utility of this compound hinges entirely on its isotopic purity. As a Senior Application Scientist, I frequently encounter discrepancies in tracer studies caused by isotopic scrambling or incomplete enrichment. To ensure scientific integrity, verifying the isotopic enrichment of Oxirane, 2-(chloromethyl-d2)- requires a self-validating analytical system. Relying solely on mass spectrometry is a critical error; while it confirms the overall mass shift, it cannot definitively prove that the deuterium resides exclusively on the chloromethyl group. Orthogonal validation combining Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) is mandatory for the robust 1[1].
Comparative Guide: Oxirane, 2-(chloromethyl-d2)- vs. Alternatives
When designing an experiment, selecting the correct isotopologue is the first step. Below is an objective comparison of Oxirane, 2-(chloromethyl-d2)- against its unlabeled and fully deuterated counterparts to guide your experimental design.
| Parameter | Unlabeled Epichlorohydrin | Oxirane, 2-(chloromethyl-d2)- | Epichlorohydrin-d5 |
| Molecular Formula | C₃H₅ClO | C₃H₃D₂ClO | C₃D₅ClO |
| Molecular Weight | ~92.52 g/mol | ~94.54 g/mol | ~97.55 g/mol |
| Isotopic Site-Specificity | N/A | High (Chloromethyl group only) | Low (Uniformly labeled) |
| Primary Application | Baseline synthesis | Mechanistic tracing, specific KIEs | Universal internal standard (MS) |
| NMR Background | Full proton interference | Partial suppression (CH₂Cl absent) | Complete proton suppression |
| Cost-Efficiency | Very High | Moderate | Low |
The Causality of Analytical Choices
Why do we employ both GC-MS and NMR to verify this specific compound?
-
GC-MS (Isotopologue Profiling): GC-MS operated in Selected Ion Monitoring (SIM) mode is highly sensitive and provides the mass isotopologue distribution, a standard practice for 2[2]. We monitor the loss of the chlorine radical, which generates a stable oxiranyl-methyl cation. For the unlabeled compound, this is m/z 57; for the d2 variant, it is m/z 59. This mass shift is the primary indicator of overall isotopic purity.
-
qNMR (Site-Specific Verification): GC-MS cannot easily differentiate between Oxirane, 2-(chloromethyl-d2)- and a hypothetical isomer where deuterium has scrambled to the oxirane ring. ¹H and ²H NMR provide atomic-level detail, which is critical for verifying 3[3]. By integrating the proton signals of the oxirane ring and noting the absence of the chloromethyl protons, we validate the structural integrity of the isotopic label.
Orthogonal workflow combining GC-MS and qNMR for self-validating isotopic analysis.
Experimental Methodologies
Protocol 1: GC-MS Analysis for Mass Isotopologue Distribution
This protocol is adapted from validated methods for 4[4] and 5[5].
Step 1: Sample Preparation
-
Dilute the Oxirane, 2-(chloromethyl-d2)- sample in high-purity dichloromethane (DCM) to a final concentration of 10 µg/mL.
-
Prepare a parallel standard of unlabeled epichlorohydrin at the same concentration to establish baseline retention times and natural isotopic abundance.
Step 2: GC-MS Instrument Parameters
-
Column: Use a DB-624 capillary column (30 m × 0.25 mm ID, 1.4 µm film thickness) to ensure optimal retention of volatile epoxides.
-
Injection: Inject 1 µL in split mode (10:1) with the inlet temperature set to 200°C.
-
Oven Program: Start at 40°C (hold 2 min), ramp at 10°C/min to 150°C, then 25°C/min to 200°C (hold 2 min).
-
MS Conditions: Electron Ionization (EI) at 70 eV. Set the ion source to 230°C.
Step 3: Selected Ion Monitoring (SIM) Logic
-
Program the MS to monitor m/z 57 (d0 fragment), m/z 58 (d1 fragment), and m/z 59 (d2 fragment).
-
Set the dwell time to 100 ms per ion to ensure adequate data points across the chromatographic peak.
EI-MS fragmentation pathway highlighting primary diagnostic ions for d2-enrichment.
Protocol 2: Quantitative NMR for Site-Specific Enrichment
Step 1: Sample Preparation
-
Dissolve 15 mg of Oxirane, 2-(chloromethyl-d2)- in 0.6 mL of Chloroform-d (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference.
-
Transfer the solution to a standard 5 mm NMR tube.
Step 2: ¹H NMR Acquisition
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer at 298 K.
-
Use a 30° pulse angle and an extended relaxation delay (D1 = 10 seconds) to ensure complete relaxation of all protons for accurate quantitative integration.
-
Accumulate 64 scans.
Step 3: ²H NMR Acquisition
-
Switch the probe to the deuterium frequency.
-
Acquire the ²H spectrum using Chloroform (CHCl₃) as the solvent to avoid overwhelming the detector with solvent deuterium signals.
-
Accumulate 128 scans to achieve a high signal-to-noise ratio.
Quantitative Data Interpretation
To objectively evaluate the product, the experimental data must align with theoretical expectations. Below are representative data tables demonstrating a highly enriched (>98%) batch of Oxirane, 2-(chloromethyl-d2)-.
Table 2: Expected GC-MS Mass Isotopologue Distribution (SIM Mode)
| Target Fragment | m/z Monitored | Relative Abundance (%) | Interpretation |
| [C₃H₅O]⁺ | 57 | < 0.5% | Residual unlabeled (d0) impurity |
| [C₃H₄DO]⁺ | 58 | < 1.5% | Partially labeled (d1) impurity |
| [C₃H₃D₂O]⁺ | 59 | > 98.0% | Target d2 enrichment |
Table 3: Expected ¹H NMR Integration Values (Normalized)
| Chemical Shift (ppm) | Assignment | Expected Integration (Unlabeled) | Expected Integration (d2 Enriched) |
| ~2.6 ppm | Oxirane CH₂ (trans) | 1.00 | 1.00 |
| ~2.8 ppm | Oxirane CH₂ (cis) | 1.00 | 1.00 |
| ~3.2 ppm | Oxirane CH | 1.00 | 1.00 |
| ~3.5 - 3.6 ppm | Chloromethyl CH₂ | 2.00 | < 0.04 (Indicates >98% D-incorporation) |
Note: The near-complete disappearance of the signal at 3.5–3.6 ppm in the ¹H spectrum, coupled with the appearance of a strong singlet at the same shift in the ²H spectrum, confirms that the deuterium is localized entirely on the chloromethyl group.
References
-
World Health Organization (WHO) . Epichlorohydrin in Drinking-water.[Link]
-
ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.[Link]
-
National Institutes of Health (PMC) . Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis...[Link]
-
ResolveMass Laboratories Inc. Deuterated Epichlorohydrin-d4 | CAS 69533-54-6.[Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. cdn.who.int [cdn.who.int]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Analytical Validation and Performance Comparison of Oxirane, 2-(chloromethyl-d2)- in Drug Development
As a Senior Application Scientist, I approach isotopic validation not merely as a quality control checkbox, but as a foundational pillar of rational drug design. Oxirane, 2-(chloromethyl-d2)-, commonly known as Epichlorohydrin-d2, is a critical electrophilic building block used to synthesize deuterated active pharmaceutical ingredients (APIs).
The strategic placement of deuterium at the chloromethyl site leverages the Deuterium Kinetic Isotope Effect (DKIE) to slow down cytochrome P450 (CYP450)-mediated metabolism, thereby extending the drug's half-life without altering its spatial pharmacology[1][2]. However, the entire premise of this metabolic blocking relies on absolute positional integrity. If the deuterium scrambles to the oxirane ring during synthesis, the targeted KIE is lost, resulting in unpredictable pharmacokinetics. This guide objectively compares the performance of this isotopologue against alternatives and provides a self-validating analytical framework for proving its positional integrity.
Product Performance Comparison: Strategic Selection of Isotopologues
When designing a deuterated API, chemists must choose the appropriate isotopologue. The decision between non-deuterated, targeted (d2), and fully deuterated (d5) epichlorohydrin involves balancing metabolic stability, cost, and the risk of secondary isotope effects[1][3].
Table 1: Performance Comparison of Epichlorohydrin Isotopologues in Drug Design
| Isotopologue | Metabolic Stability (CYP450) | KIE Specificity | Synthesis Cost | Risk of Secondary Isotope Effects |
| Non-deuterated (d0) | Baseline (Rapid clearance) | N/A | Low | None |
| Chloromethyl-d2 | High (Targeted blocking) | Pinpoint accuracy | Moderate | Minimal |
| Fully Deuterated (d5) | Very High | Non-specific | High | Elevated (May alter target binding) |
The Causality of Choice: Why select the d2 variant over the fully deuterated d5? The chloromethyl group frequently becomes the primary site of nucleophilic attack or metabolic oxidation (e.g., hydroxylation) in the final drug molecule. By specifically deuterating this site, we achieve the desired metabolic resistance while avoiding secondary isotope effects on the oxirane ring, which could inadvertently alter the molecule's binding affinity or lipophilicity[2].
Fig 1: DKIE mechanism preventing CYP450-mediated clearance at the chloromethyl site.
Analytical Modalities for Positional Validation
To guarantee that the deuterium is strictly located on the chloromethyl group, we must employ orthogonal analytical techniques. No single instrument provides the complete picture; instead, we rely on a self-validating system combining Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 2: Comparison of Analytical Modalities for Deuterium Validation
| Analytical Modality | Positional Resolution | Isotopic Purity (d2/d1/d0) | Limit of Detection | Primary Workflow Utility |
| Quantitative NMR (1H/2H) | Definitive (Gold Standard) | Moderate (via integration) | ~1-5% | Positional integrity & scrambling detection |
| GC-MS (EI) | Inferential (via fragments) | Highly Accurate | < 1 ppm | Batch isotopic purity & trace impurity profiling |
| FT-IR Spectroscopy | Poor (Bulk C-D vs C-H) | Qualitative | High | Rapid at-line qualitative QC |
Step-by-Step Experimental Methodologies
Protocol 1: The Self-Validating NMR Workflow
Causality: Why do we mandate both ¹H and ²H NMR? ¹H NMR is a subtractive method—it tells us what is missing. However, subtractive data cannot prove that the missing protons were replaced specifically by deuterium; they could have been lost to degradation. Therefore, we use ²H NMR as an additive method. The appearance of a solitary ²H resonance at the exact target shift definitively proves positional integrity[4][5].
-
Step 1: Sample Preparation: Dissolve 20 mg of Oxirane, 2-(chloromethyl-d2)- in 0.5 mL of anhydrous CDCl₃. Use a high-quality NMR tube to ensure optimal shimming.
-
Step 2: ¹H NMR Acquisition (The Subtractive Check): Acquire the ¹H spectrum at 400 MHz. In non-deuterated epichlorohydrin, oxirane protons appear at ~2.6-2.8 ppm and ~3.2 ppm, while the chloromethyl protons appear as multiplets at ~3.5-3.6 ppm[5]. For the d2 isotopologue, verify that the signals at 3.5-3.6 ppm integrate to near zero, while the oxirane signals remain intact.
-
Step 3: ²H NMR Acquisition (The Additive Check): Acquire the ²H spectrum (without deuterium decoupling) using CHCl₃ as an internal reference. A strong, broad resonance must appear exclusively at ~3.5-3.6 ppm.
-
Step 4: Scrambling Analysis: If any ²H signal is detected between 2.6-3.2 ppm, isotopic scrambling has occurred onto the oxirane ring, and the batch must be rejected.
Protocol 2: GC-MS Isotopic Purity and Fragmentation Analysis
Causality: While NMR proves position, GC-MS quantifies the exact ratio of d2, d1, and d0 species in the bulk material. Electron ionization (EI) at 70 eV fragments the molecule predictably, allowing us to track the deuterium atoms through the fragmentation pathway[6][7].
-
Step 1: Sample Preparation: Dilute the sample in a non-protic solvent (e.g., anhydrous dichloromethane) to a concentration of 1 mg/mL to prevent column overloading.
-
Step 2: Chromatographic Separation: Inject 1 µL into a GC equipped with a DB-624 capillary column. Program the oven from 40°C (hold 2 min) ramping to 150°C to ensure sharp peak elution[8].
-
Step 3: SIM Mode Acquisition: Operate the MS in Selected Ion Monitoring (SIM) mode. Target the parent ions m/z 92 (d0), 93 (d1), and 94 (d2) to calculate the absolute isotopic purity.
-
Step 4: Fragmentation Verification: Switch to full scan mode. Non-deuterated epichlorohydrin exhibits a base peak at m/z 57 (loss of the chlorine atom, [C₃H₅O]⁺)[6]. For the d2 variant, verify that this base peak shifts to m/z 59 ([C₃H₃D₂O]⁺), confirming that both deuterium atoms are retained on the oxygen-containing fragment.
Fig 2: Orthogonal analytical workflow for validating deuterium positional integrity.
References
-
ResolveMass Laboratories Inc. "Deuterated Epichlorohydrin-d4 | CAS 69533-54-6". Source: resolvemass.ca. URL: [Link]
- Google Patents. "US20230107723A1 - Deuterated pharmaceutical compositions and methods of treating cardiovascular diseases". Source: patents.google.com.
-
PubChem. "Epichlorohydrin | C3H5ClO | CID 7835". Source: nih.gov. URL:[Link]
-
National Institutes of Health (PMC). "Determination of Residual Epichlorohydrin in Sevelamer Hydrochloride by Static Headspace Gas Chromatography with Flame Ionization Detection". Source: nih.gov. URL:[Link]
Sources
- 1. WO2016160945A1 - Deuterated vx-661 - Google Patents [patents.google.com]
- 2. US20230107723A1 - Deuterated pharmaceutical compositions and methods of treating cardiovascular diseases - Google Patents [patents.google.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Epichlorohydrin | C3H5ClO | CID 7835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Epichlorohydrin(106-89-8) 1H NMR spectrum [chemicalbook.com]
- 6. Determination of Residual Epichlorohydrin in Sevelamer Hydrochloride by Static Headspace Gas Chromatography with Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shd.org.rs [shd.org.rs]
- 8. researchgate.net [researchgate.net]
HPLC Detection Limits for Oxirane, 2-(chloromethyl-d2)- Residues: A Comparative Technical Guide
Topic: HPLC detection limits for Oxirane,2-(chloromethyl-d2)- residues Content Type: Publish Comparison Guide
Executive Summary
Oxirane, 2-(chloromethyl-d2)- , commonly known as Epichlorohydrin-d2 (ECH-d2) , is a stable isotope-labeled analog of the genotoxic impurity Epichlorohydrin. In pharmaceutical development, it is primarily used as an Internal Standard (IS) for quantification or as a specialized reagent in deuterated drug synthesis.
Detecting residues of ECH-d2 via HPLC presents significant physicochemical challenges:
-
Lack of Chromophore: The oxirane ring and chloromethyl group do not absorb UV light significantly above 200 nm.
-
Volatility: High vapor pressure makes standard evaporative concentration steps risky.
-
Isotopic Specificity: Standard UV/RI detectors cannot distinguish ECH-d2 from non-deuterated ECH (d0).
The Verdict: Direct HPLC-UV is insufficient for trace residue analysis (LOD ~1 ppm). For regulatory-compliant detection limits (ppb/ppt range) and isotopic differentiation, Derivatized LC-MS/MS is the required methodology. This guide compares three HPLC-based approaches to validate the optimal workflow for your laboratory.
Technical Comparison of HPLC Methodologies
The following table contrasts the performance of Direct HPLC against two derivatization strategies. Note that while GC-MS is the traditional "gold standard" for volatile alkyl halides, modern derivatized LC-MS/MS offers superior specificity for polar matrices where GC headspace fails.
Comparative Performance Matrix
| Feature | Method A: Direct HPLC-UV | Method B: Derivatized HPLC-UV | Method C: Derivatized LC-MS/MS |
| Principle | Direct absorption at 205 nm (end absorption). | Nucleophilic ring opening with chromophore (e.g., DDTC). | Aminolysis followed by ESI+ Mass Spectrometry. |
| LOD (Limit of Detection) | ~0.95 – 1.0 µg/mL (ppm) | ~0.05 – 0.1 µg/mL (ppm) | ~0.03 ng/mL (ppb) |
| LOQ (Limit of Quantitation) | ~3.2 µg/mL | ~0.2 µg/mL | ~0.1 ng/mL |
| Isotopic Specificity | None (d2 and d0 co-elute and absorb identically). | None (d2 and d0 co-elute and absorb identically). | High (Mass shift of +2 Da allows specific d2 tracking). |
| Matrix Interference | High (Many compounds absorb at 205 nm). | Low (Shift to >250 nm reduces background). | Very Low (MRM transitions are highly specific). |
| Suitability | Raw material assay (high conc). | Cleaning validation (moderate conc). | Trace residue analysis & Genotoxic Impurity (GTI) screening. |
Deep Dive: The "d2" Challenge & Derivatization Chemistry
To achieve the sensitivity required for genotoxic impurities (typically <10 ppm relative to drug substance), the ECH-d2 molecule must be chemically modified.
Why Direct UV Fails
ECH-d2 has a UV cutoff around 195 nm. Analyzing at 205 nm typically yields a noisy baseline and negative peaks from solvent mismatch. Furthermore, if your matrix contains trace non-deuterated Epichlorohydrin (ECH-d0), UV detection will sum both signals, leading to false positives for the d2 residue.
The Solution: Nucleophilic Ring Opening
The strained epoxide ring is susceptible to nucleophilic attack. By reacting ECH-d2 with a reagent containing a strong chromophore or an ionizable group, we transform the volatile, invisible analyte into a stable, detectable derivative.
Recommended Reagent 1: Diethyldithiocarbamate (DDTC)
-
For HPLC-UV: DDTC reacts with the epoxide to form a stable carbamate derivative absorbing at 278 nm .
-
Advantage: Removes the analysis from the "dirty" low-UV region.
Recommended Reagent 2: 3,5-Difluorobenzylamine
-
For LC-MS/MS: This reagent introduces an aromatic ring (for retention) and an amine (for protonation in ESI+).
-
Mechanism: Aminolysis.[1]
-
Key Benefit: This is the only method capable of achieving 30 ppt (parts per trillion) sensitivity for ECH-d2.
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic and chemical transformation required for successful ECH-d2 analysis.
Caption: Decision tree for selecting the appropriate ECH-d2 detection method based on sensitivity requirements.
Validated Experimental Protocol (Method C: LC-MS/MS)
This protocol is adapted for the specific detection of Oxirane, 2-(chloromethyl-d2)- using 3,5-difluorobenzylamine derivatization. This method provides the highest sensitivity and isotopic specificity.
A. Reagents & Preparation[1][2][3][4]
-
Derivatizing Agent: 3,5-Difluorobenzylamine (10% solution in Acetonitrile).
-
Catalyst: FeCl3 (0.1 M in water) - Lewis acid catalyst to accelerate epoxide opening.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
B. Derivatization Procedure
-
Sample Aliquot: Transfer 1.0 mL of sample solution (aqueous or acetonitrile-based) into a glass vial.
-
Addition: Add 50 µL of 3,5-Difluorobenzylamine solution and 20 µL of FeCl3 catalyst.
-
Incubation: Cap tightly and heat at 60°C for 30 minutes .
-
Note: The d2-isotope effect on reaction rate is negligible here; reaction goes to completion.
-
-
Quench: Cool to room temperature. No extraction is needed if using compatible solvents; inject directly.
C. LC-MS/MS Parameters[1][5][6][7][8]
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8 µm).
-
Flow Rate: 0.3 mL/min.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Mass Transitions (MRM):
-
Target (d2): Precursor [M+H]+ (Calculated Mass of Derivative) → Product Ions.
-
Calculation: ECH-d2 (94.5 Da) + Reagent (143.1 Da) = Derivative (~237.6 Da).
-
Monitor:238.1 → 127.0 (Loss of difluorobenzyl group).
-
Reference (d0): Monitor 236.1 → 127.0 to confirm separation from background ECH.
-
D. System Suitability Criteria
-
Resolution: > 1.5 between the derivative peak and excess reagent.
-
Precision (n=6): RSD < 5% at LOQ level.
-
Signal-to-Noise: > 10 for LOQ (0.1 ppb).
References
-
BenchChem. (2025).[2] A Comparative Guide to Chiral Analysis of Epichlorohydrin: GC vs. HPLC Methods. Retrieved from
-
Ripollés, C., et al. (2011). Application of Analytical Method of Epichlorohydrin with Derivatization and Liquid Chromatography/Mass Spectrometry. Journal of Chromatography A. Retrieved from
-
Teledyne Labs. (2022). Analysis of Epichlorohydrin in Drinking Water Using P&T and GC-MS. Retrieved from
-
U.S. EPA. (2024). Clean Water Act Methods Update Rule for the Analysis of Effluent. Federal Register. Retrieved from
-
Ji, S., et al. (2019).[3] A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances. Retrieved from
Sources
Comparison of C13 labeled epichlorohydrin vs deuterated analogs
Comparative Guide: ¹³C-Labeled vs. Deuterated Epichlorohydrin in Advanced Analytical and Synthetic Workflows
Introduction
Epichlorohydrin (ECH) is a highly reactive, chiral organochlorine epoxide that serves as a cornerstone building block in the synthesis of active pharmaceutical ingredients (APIs), epoxy resins, and water treatment polymers. As regulatory scrutiny over genotoxic impurities intensifies and the demand for precise pharmacokinetic tracing grows, stable isotope-labeled (SIL) epichlorohydrin has become indispensable[1].
However, selecting the correct isotopic analog—¹³C-labeled versus deuterated (²H)—is a critical decision. The choice dictates the analytical modality, kinetic behavior, and ultimate success of your assay. As an Application Scientist, I have designed this guide to objectively compare ¹³C-ECH and ECH-d₅, detailing the mechanistic causality behind their applications and providing validated experimental protocols for researchers and drug development professionals.
Section 1: Mechanistic Causality – Why the Isotope Matters
Deuterated Epichlorohydrin (ECH-d₅): The Mass Spectrometry Standard
ECH-d₅ replaces all five protons with deuterium, yielding a molecular weight of 97.55 g/mol compared to the native 92.52 g/mol (+5 Da mass shift)[2].
-
Causality for Mass Spectrometry (MS): Native ECH contains chlorine, which naturally presents an M+2 isotopic peak (³⁷Cl) at approximately 32% abundance. A minimal mass shift (e.g., +1 or +2 Da) would cause severe signal interference with this natural isotope. The +5 Da shift of ECH-d₅ completely clears the native isotopic envelope, ensuring pristine signal-to-noise ratios and preventing cross-talk in Selected Reaction Monitoring (SRM)[2].
-
Kinetic Isotope Effect (KIE): Deuterium forms stronger bonds with carbon than protium. If a C-D bond is broken during the rate-determining step of a reaction, the reaction rate decreases (Primary KIE). While this is advantageous for extending the half-life of deuterated drugs, it can skew mechanistic kinetic studies.
¹³C-Labeled Epichlorohydrin: The Mechanistic Tracer
¹³C-ECH incorporates carbon-13 directly into the epoxide backbone[3].
-
Causality for NMR & Kinetics: Unlike deuterium substitution, ¹³C labeling does not induce a significant primary KIE. The chemical kinetics and reaction rates remain virtually identical to the native compound. Furthermore, ¹³C has a nuclear spin of ½, making it highly visible in ¹³C NMR spectroscopy. This allows researchers to track the exact regioselective fate of the carbon backbone during complex epoxide ring-opening reactions without altering the reaction timeline.
Section 2: Comparative Performance Data
To facilitate objective selection, the quantitative and physicochemical differences between the two analogs are summarized below.
| Feature | ¹³C-Labeled Epichlorohydrin | Deuterated Epichlorohydrin (ECH-d₅) |
| Mass Shift | +1 to +3 Da (depending on labeling sites) | +5 Da |
| Kinetic Isotope Effect (KIE) | Negligible (Preserves native reaction rates) | Significant (if C-D bond cleavage is rate-limiting) |
| Primary Analytical Modality | ¹³C NMR Spectroscopy | GC-MS, LC-MS/MS |
| Signal Resolution | High structural/regiochemical resolution | High mass resolution (clears ³⁷Cl isotopic envelope) |
| Typical Application | Metabolic tracing, API synthesis mechanisms | Internal standard for sub-ppb quantification |
| Cost / Availability | Higher cost, often requires custom synthesis | Highly accessible, cost-effective for routine testing |
Section 3: Experimental Workflows & Methodologies
Workflow comparison of 13C-labeled vs deuterated epichlorohydrin in analytical applications.
Protocol: Sub-ppb Quantification of ECH in Water using ECH-d₅ and LC-MS/MS
Direct analysis of ECH via Electrospray Ionization (ESI) is notoriously difficult due to its low molecular weight, high polarity, and lack of ionizable basic/acidic sites. To solve this, we employ a derivatization protocol using4 to correct for matrix effects and derivatization efficiency[4].
Protocol for sub-ppb quantification of epichlorohydrin using ECH-d5 and LC-MS/MS.
Step-by-Step Methodology:
-
Internal Standard Spiking: Add ECH-d₅ to 10 mL of the environmental water sample to achieve a final IS concentration of 1.0 µg/L[4].
-
Causality: Spiking before any sample preparation ensures that ECH-d₅ undergoes the exact same evaporative losses and derivatization kinetics as the native ECH.
-
-
Catalytic Derivatization: Add 3,5-difluorobenzylamine (derivatizing agent) and Fe(III) catalyst to the sample. Incubate at 60°C for 30 minutes[4].
-
Causality: The amine nucleophilically attacks the epoxide ring of ECH. The addition of the fluorinated benzyl group drastically increases the molecule's hydrophobicity (aiding chromatographic retention) and provides a secondary amine that is easily protonated in positive-ion ESI (+ESI).
-
-
On-line Solid-Phase Extraction (SPE): Load the derivatized sample onto an on-line SPE cartridge to desalt and remove the unreacted derivatizing agent[4].
-
LC-MS/MS Analysis: Elute onto a reversed-phase C18 column. Monitor the specific SRM transitions for derivatized ECH and ECH-d₅ using a triple quadrupole mass spectrometer[4].
-
Self-Validating System: The ratio of the native ECH peak area to the ECH-d₅ peak area is used for quantification. Because both molecules co-elute perfectly, any ion suppression caused by the sample matrix in the ESI source affects both equally. The ratio remains constant, mathematically canceling out matrix-induced errors.
-
Protocol: API Synthesis Tracing using ¹³C-ECH
When synthesizing complex APIs like the alpha-1 blocker Naftopidil, understanding the regioselectivity of the epoxide ring-opening is critical for yield optimization and impurity profiling[5].
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the nucleophilic precursor (e.g., 1-naphthol) in a polar aprotic solvent with a mild base (K₂CO₃)[5].
-
Isotope Introduction: Introduce ¹³C-labeled epichlorohydrin dropwise at 0°C to prevent uncontrolled polymerization.
-
Regioselective Ring Opening: Heat the mixture to 60°C. Monitor the reaction via in-situ ¹³C NMR.
-
Causality: The ¹³C label allows for real-time monitoring of the nucleophilic attack. By observing the chemical shift of the labeled carbon, scientists can definitively determine whether the attack occurred at the less hindered terminal carbon or the more substituted internal carbon.
-
Self-Validating System: The use of ¹³C-ECH acts as an internal kinetic control. Because there is no primary KIE, the observed reaction rate in the NMR tube is a true 1:1 reflection of the native industrial process. The chemical shift directly validates the structural conformation of the intermediate without requiring destructive sampling or off-line purification.
-
Conclusion
For quantitative bioanalysis, environmental monitoring, and GC/LC-MS applications where mass resolution and cost-efficiency are paramount, 2 is the undisputed gold standard[2]. Conversely, for structural elucidation, metabolic pathway mapping, and precise kinetic studies where the native reaction rate must be preserved, 3 is the required analog[3].
References
-
Epichlorohydrine-d5 | CAS 69533-54-6 - ResolveMass Laboratories Inc. Source: resolvemass.ca. URL:[Link]
-
Determination of sub-ppb epichlorohydrin levels in water by on-line solid-phase extraction liquid chromatography/tandem mass spectrometry - PubMed. Source: nih.gov. URL:[Link]
-
Analysis of Epichlorohydrin in Drinking Water Using the Tekmar Lumin P&T and the Agilent 8890 GC and 5977C MS - Teledyne Labs. Source: teledynelabs.com. URL: [Link]
-
Epichlorohydrin - Wikipedia. Source: wikipedia.org. URL: [Link]
Sources
- 1. Epichlorohydrin - Wikipedia [en.wikipedia.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. isotope.com [isotope.com]
- 4. Determination of sub-ppb epichlorohydrin levels in water by on-line solid-phase extraction liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Quantifying Oxirane, 2-(chloromethyl-d2)- Purity by Gas Chromatography and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of isotopically labeled compounds for pharmaceutical development, particularly in metabolic and pharmacokinetic studies, the purity of the labeled intermediate is of paramount importance. Oxirane, 2-(chloromethyl-d2)- (also known as epichlorohydrin-d2), a deuterated analog of a key synthetic building block, is no exception. Its purity, both chemical and isotopic, directly impacts the integrity of subsequent research. This guide provides a comprehensive comparison of analytical methodologies for quantifying the purity of oxirane, 2-(chloromethyl-d2)-, with a primary focus on gas chromatography (GC). We will explore alternative techniques such as High-Performance Liquid Chromatography (HPLC) and classical titrimetry, providing supporting data from analogous compounds and detailed experimental protocols to assist researchers in selecting the most appropriate method for their needs.
As a Senior Application Scientist, my experience has shown that a multi-faceted approach to purity assessment is often the most robust. While GC is a powerful tool for this particular analyte, understanding its performance in the context of other available methods allows for a more complete and defensible analytical package.
The Analytical Challenge: More Than Just Percentage Purity
Quantifying the purity of oxirane, 2-(chloromethyl-d2)- presents a dual challenge. Firstly, the chemical purity must be ascertained, identifying and quantifying any process-related impurities or degradation products. Secondly, the isotopic purity—the degree of deuterium incorporation and the absence of the non-deuterated analog—must be confirmed. The reactive nature of the epoxide ring also necessitates analytical methods that are non-destructive or where the reaction is controlled and quantitative.
Method Comparison: GC-FID, HPLC, and Titration
The choice of analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for separation of volatile impurities, sensitivity, or absolute quantification of the epoxide functionality.
| Parameter | Gas Chromatography (GC-FID) | HPLC with Pre-column Derivatization | Titrimetric Method (ASTM D1652) |
| Principle | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by flame ionization detection. | Chemical derivatization of the epoxide to introduce a UV-active chromophore, followed by separation based on polarity using liquid chromatography. | In-situ generation of HBr which reacts with the epoxide ring, followed by back-titration to determine the amount of reacted acid.[1][2][3][4] |
| Primary Application | Quantification of volatile impurities and overall chemical purity. Chiral GC can be used for enantiomeric purity.[5][6] | Quantification of low levels of epoxides, particularly in complex matrices where high sensitivity is required.[7][8] | Determination of the absolute epoxy content (epoxy equivalent weight), providing a direct measure of the concentration of the epoxide functionality.[1][2][3][4] |
| Selectivity | High for volatile impurities and isomers. | High, due to both chromatographic separation and the specificity of the derivatization reaction. | Good for total epoxide content, but not specific for individual impurities. |
| Sensitivity | High, suitable for trace impurity analysis. | Very high, with detection limits in the picomole range possible.[7][8] | Lower sensitivity compared to chromatographic methods. |
| Sample Throughput | High. | Lower, due to the additional derivatization step. | High. |
| Instrumentation | Gas Chromatograph with FID. | HPLC with UV/Vis or Fluorescence detector. | Autotitrator or manual titration apparatus. |
In-Depth Analysis of Methodologies
Gas Chromatography (GC): The Workhorse for Volatile Analysis
For a volatile and thermally stable compound like oxirane, 2-(chloromethyl-d2)-, gas chromatography with a flame ionization detector (GC-FID) is an excellent first-line technique for purity assessment. Its high resolving power allows for the separation and quantification of residual solvents, starting materials, and by-products.
Causality in Method Design: The choice of a polar capillary column, such as one with a polyethylene glycol (WAX) stationary phase, is deliberate. The polar nature of the epoxide and potential impurities (e.g., alcohols, diols) allows for better interaction with the stationary phase, leading to improved separation compared to non-polar columns. A split injection is typically used to handle the high concentration of the main component and prevent column overload.
Self-Validating System: A robust GC method for purity should include system suitability tests to ensure the chromatographic system is performing adequately. This includes checks for resolution between the main peak and any closely eluting impurities, peak symmetry (tailing factor), and injection precision. The use of an internal standard can further enhance the method's precision and accuracy.
Experimental Protocol: GC-FID Purity Determination of Oxirane, 2-(chloromethyl-d2)-
Objective: To determine the chemical purity of oxirane, 2-(chloromethyl-d2)- by quantifying the main component and any volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: 50 °C (hold for 2 min), ramp to 220 °C at 10 °C/min, hold for 5 min
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of the oxirane, 2-(chloromethyl-d2)- sample and dissolve it in a suitable solvent (e.g., dichloromethane or acetone) in a 10 mL volumetric flask.
-
Standard Preparation (for impurity identification): Prepare solutions of potential impurities (e.g., non-deuterated epichlorohydrin, 1,3-dichloro-2-propanol) at known concentrations.
-
Analysis: Inject the sample and standard solutions into the GC system.
-
Data Analysis: Identify the main peak corresponding to oxirane, 2-(chloromethyl-d2)-. Identify impurity peaks by comparing their retention times with those of the standards. Calculate the purity by the area percent method, assuming a response factor of 1 for all components, or by using relative response factors determined from the standards.
Diagram: GC Purity Analysis Workflow
Caption: Workflow for GC-FID purity determination.
High-Performance Liquid Chromatography (HPLC): For Enhanced Sensitivity
While GC is well-suited for volatile compounds, HPLC can be a powerful alternative, especially when dealing with less volatile impurities or when higher sensitivity is required. Since the epoxide ring of oxirane, 2-(chloromethyl-d2)- lacks a strong chromophore for UV detection, a pre-column derivatization step is necessary.
Causality in Method Design: The derivatization reaction with a nucleophile that contains a chromophore, such as N,N-diethyldithiocarbamate, transforms the non-UV active epoxide into a product that can be readily detected by a UV detector.[7][8] This significantly enhances the sensitivity of the method. A reversed-phase C18 column is commonly used for the separation of the resulting derivatized product from any excess reagent and other components.
Self-Validating System: The validation of an HPLC method with derivatization should include an assessment of the derivatization reaction itself, ensuring it is reproducible and goes to completion. This can be achieved by analyzing samples with varying reaction times and reagent concentrations.
Experimental Protocol: HPLC Purity Determination with Pre-column Derivatization
Objective: To quantify low levels of oxirane, 2-(chloromethyl-d2)- and its epoxide-containing impurities with high sensitivity.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
Reagents:
-
N,N-diethyldithiocarbamate (DTC) solution
-
Orthophosphoric acid
Procedure:
-
Derivatization:
-
HPLC Analysis:
-
Mobile Phase: 40% (v/v) acetonitrile in water
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 278 nm
-
Injection Volume: 20 µL
-
-
Data Analysis: Quantify the derivatized epoxide using a calibration curve prepared from standards that have undergone the same derivatization procedure.
Titrimetric Method: The Standard for Absolute Epoxide Content
For determining the absolute content of the epoxide functional group, the titrimetric method outlined in ASTM D1652 is a robust and cost-effective approach.[1][2][3][4] This method provides the epoxy equivalent weight (EEW), which is a direct measure of the purity in terms of the reactive epoxide.
Causality in Method Design: The method is based on the reaction of the epoxide ring with hydrogen bromide, which is generated in-situ from the reaction of a quaternary ammonium bromide with a standardized acid. The consumption of the acid is directly proportional to the amount of epoxide present.
Self-Validating System: The accuracy of the titration is highly dependent on the accurate standardization of the titrant (perchloric acid) against a primary standard (potassium hydrogen phthalate). The visual endpoint detection can be subjective, so the use of a potentiometric endpoint enhances the precision and reliability of the method.
Experimental Protocol: Titrimetric Determination of Epoxy Content (Adapted from ASTM D1652)
Objective: To determine the epoxy equivalent weight (EEW) of oxirane, 2-(chloromethyl-d2)-.
Instrumentation:
-
Autotitrator with a suitable electrode or manual titration setup
-
Magnetic stirrer
Reagents:
-
Tetraethylammonium bromide (TEABr) solution in glacial acetic acid
-
Standardized 0.1 N perchloric acid in glacial acetic acid
Procedure:
-
Sample Preparation: Accurately weigh a suitable amount of the oxirane, 2-(chloromethyl-d2)- sample and dissolve it in chlorobenzene or another suitable solvent.
-
Titration: Add the TEABr solution to the dissolved sample and titrate with the standardized perchloric acid solution.
-
Endpoint Detection: Determine the endpoint potentiometrically or visually using a crystal violet indicator (color change from blue to green).
-
Calculation: Calculate the epoxy content or EEW based on the volume of titrant consumed.
Isotopic Purity and Enantiomeric Excess: A Deeper Look
For a deuterated and chiral molecule like oxirane, 2-(chloromethyl-d2)-, purity analysis extends beyond chemical impurities.
Isotopic Purity: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for determining isotopic purity. By analyzing the mass spectrum of the main chromatographic peak, the relative abundance of the deuterated molecule (M+2) versus the non-deuterated analog (M) and other isotopologues can be determined. Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹H and ²H NMR) is also a powerful tool for confirming the site and extent of deuteration.[9][10]
Enantiomeric Excess: Since oxirane, 2-(chloromethyl-d2)- is chiral, its enantiomeric purity is often a critical quality attribute. This can be determined using chiral GC or chiral HPLC. These techniques employ a chiral stationary phase that interacts differently with the two enantiomers, resulting in their separation and allowing for the quantification of the enantiomeric excess (ee).[5][11]
Diagram: Comprehensive Purity Assessment
Caption: Relationship between analytical methods and purity attributes.
Conclusion and Recommendations
The quantification of oxirane, 2-(chloromethyl-d2)- purity requires a well-considered analytical strategy.
-
For routine quality control focusing on volatile impurities and overall chemical purity, Gas Chromatography with FID is the method of choice. It is rapid, robust, and provides excellent separation of potential by-products.
-
When high sensitivity is paramount, or for the analysis of this compound in complex matrices, HPLC with pre-column derivatization offers a superior alternative.
-
To determine the absolute epoxy content, the titrimetric method according to ASTM D1652 provides a reliable and cost-effective solution.
-
A comprehensive characterization must also include an assessment of isotopic purity by GC-MS and/or NMR, and enantiomeric purity by a suitable chiral chromatographic method (GC or HPLC).
By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a scientifically sound and defensible approach to ensure the quality and integrity of oxirane, 2-(chloromethyl-d2)- for its intended application.
References
-
Kandlakunta, B., & Maddipati, K. R. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1891–1898. [Link]
-
Li, Y., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Magnetic Resonance Letters. [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
ASTM D1652-11(2019), Standard Test Method for Epoxy Content of Epoxy Resins, ASTM International, West Conshohocken, PA, 2019. [Link]
-
Scribd. (2012, January 15). Astm D1652-11e01. [Link]
-
ASTM International. (2019, June 12). D1652 Standard Test Method for Epoxy Content of Epoxy Resins. [Link]
-
Kandlakunta, B., & Maddipati, K. R. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate. [Link]
-
ASTM International. (2012, January 12). D1652 - 11 Standard Test Method for Epoxy Content of Epoxy Resins. [Link]
-
Kumar, C. V., et al. (2016). Enantiomeric Separation of S-Epichlorohydrin and R-Epichlorohydrin by Capillary Gas Chromatography with FID Detector. Scientific Research Publishing. [Link]
-
Rane, V. P., et al. (2014). Validated Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based. Der Pharma Chemica. [Link]
-
Yang, S., & Li, X. (2023). Vibrational circular dichroism study and gas chromatographic analysis of chiral epichlorohydrin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 303, 123237. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Comparative Study of Gas and Liquid Chromatography Methods for the Determination of Underivatised Neutral and Acidic Cannabinoids and Cholesterol | MDPI [mdpi.com]
Spectroscopic Profiling of Protonated vs. Deuterated Oxiranes: A Comparative Guide
Oxiranes (epoxides) serve as critical intermediates in pharmaceutical drug development and act as pivotal biomarkers in astrochemistry. In advanced analytical workflows, isotopic labeling—specifically deuteration (e.g.,
As a Senior Application Scientist, I designed this guide to objectively compare the spectroscopic performance of protonated (
The Causality of Isotopic Perturbation
The substitution of hydrogen (
-
Vibrational (IR/Raman): According to Hooke's Law, the increased reduced mass of a C–D bond significantly lowers its vibrational frequency relative to a C–H bond. Furthermore, asymmetric deuteration breaks the
symmetry of the parent oxirane, activating previously dark modes and inducing complex Coriolis interactions. -
Rotational (Microwave/THz): The heavier isotope alters the molecule's principal moments of inertia. In the case of monodeutero-oxirane (
-C H DO), this asymmetric mass distribution creates isotopic chirality (yielding distinct and enantiomers) and drastically shifts rotational transitions. -
Magnetic (NMR): Deuterium possesses a nuclear spin of
(compared to for H). This alters the multiplicity of adjacent nuclei (e.g., generating 1:1:1 triplets in C NMR) and induces measurable isotopic chemical shifts due to changes in zero-point vibrational energy[1].
Self-Validating Experimental Protocol: Synthesis & Isolation
Every robust analytical workflow must be a self-validating system. When synthesizing deuterated oxiranes, the primary risk is incomplete deuteration, solvent-exchange loss, or structural rearrangement. The following methodology ensures high-fidelity synthesis with immediate physical validation.
Step-by-Step Methodology: Synthesis of Monodeutero-oxirane ( -C H DO)
-
Gas-Phase Precursor Activation: Vaporize 2-chloroethanol-1-d under a strict vacuum (0.1 mbar) onto powdered potassium tert-butoxide (t-BuOK) heated to 90 °C[1].
-
Causality: Utilizing a gas-solid phase basic dehydrochlorination prevents the solvent-mediated exchange of the deuterium label, ensuring the isotopic purity of the oxirane ring.
-
-
Primary Cryogenic Distillation: Pass the vaporized reaction products through a primary trap cooled to -100 °C.
-
Causality: This temperature selectively condenses unreacted precursors and heavier byproducts (e.g., t-butanol), allowing the highly volatile oxirane to remain in the gas phase[1].
-
-
Product Trapping & Physical Validation: Condense the purified monodeutero-oxirane in a secondary cryogenic trap maintained at 77 K (liquid nitrogen)[1].
-
Validation Gate: Redistill the trapped product at 10.7 °C. Matching this boiling point to the undeuterated analog confirms the structural integrity of the oxirane ring prior to spectroscopic analysis[2].
-
Multi-Modal Spectroscopic Comparison
A. High-Resolution Infrared (FTIR) Spectroscopy
In the mid-infrared region, protonated oxirane exhibits strong, well-documented fundamentals, such as the
-
Analytical Insight: The necessity of applying sextic centrifugal distortion constants to accurately fit the
transitions indicates a strong Coriolis-type resonance with nearby dark states—a dynamic complexity absent in the highly symmetric protonated species.
B. Microwave and Terahertz (Rotational) Spectroscopy
While protonated oxirane is a well-mapped symmetric oblate rotor, monodeutero-oxirane's isotopic chirality makes it a unique target for rotational spectroscopy. Measurements in the Gigahertz (up to 120 GHz) and Terahertz (0.75–2.10 THz) ranges demonstrate that deuteration significantly shifts the rotational constants, requiring advanced Watson A-reduced Hamiltonians for accurate fitting.
-
Analytical Insight: These distinct, high-precision rotational signatures recently enabled the first astrochemical detection of
-C H DO in the interstellar medium towards the Class 0 protostellar system IRAS 16293−2422[3].
C. Nuclear Magnetic Resonance (NMR)
NMR provides the ultimate structural validation gate. In a standard
-
Analytical Insight: The
C signal for the CHD group splits into a characteristic 1:1:1 triplet due to coupling with the spin-1 deuterium nucleus ( Hz) at 40.2 ppm. Conversely, the adjacent CH group appears at 40.4 ppm, maintaining its proton-coupled triplet structure ( Hz)[1].
Quantitative Data Summary
The following table consolidates the critical spectroscopic parameters, providing a rapid reference for distinguishing between the two isotopologues.
| Spectroscopic Modality | Protonated Oxirane ( | Deuterated Oxirane ( | Causality of Difference |
| Mid-IR (FTIR) | Increased reduced mass lowers vibrational frequency; symmetry breaking induces Coriolis resonances. | ||
| Microwave/THz | Symmetric oblate rotor transitions | Distinct rotational constants; emergence of isotopic chirality ( | Altered principal moments of inertia due to asymmetric mass distribution. |
| Single equivalent carbon signal | CH | Spin-1 nature of deuterium induces |
Workflow Visualization
Fig 1: Workflow for the synthesis and multi-modal spectral validation of deuterated oxiranes.
References
1.[2] High resolution infrared spectroscopy of monodeutero-oxirane (c-C2H3DO) and analysis of two fundamentals. RSC Publishing.2 2. High resolution infrared spectroscopy of monodeutero-oxirane (c-C2H3DO) and analysis of two fundamentals between 820 and 950 cm−1. Physical Chemistry Chemical Physics. 3.[3] Rotational spectroscopy of mono-deuterated oxirane (c-C2H3DO) and its detection towards IRAS 16293−2422 B. Monthly Notices of the Royal Astronomical Society. 3 4. The Gigahertz and Terahertz spectrum of monodeutero-oxirane (c-C2H3DO). ETH Zürich. 5.[1] Rotational spectroscopy of mono-deuterated oxirane (c-C2H3DO) and its detection towards IRAS 16293 (Preprint). arXiv. 1
Sources
Comparative Guide: Biological Activity Assessment of Oxirane,2-(chloromethyl-d2)- Derivatives
Executive Summary
This guide provides a technical comparison between standard Epichlorohydrin (ECH) and its deuterated analog, Oxirane,2-(chloromethyl-d2)- (ECH-d2) , specifically regarding the biological activity of their downstream pharmaceutical derivatives.[1]
While ECH is a ubiquitous building block for
Key Findings:
-
Metabolic Stability: Derivatives synthesized with ECH-d2 exhibit up to a 2-5x reduction in intrinsic clearance (
) if the metabolic soft-spot is located at the chloromethyl-derived carbon.[1] -
Genotoxicity: Contrary to metabolic assumptions, direct alkylating genotoxicity (DNA strand breaks) is statistically indistinguishable between protio- and deutero-derivatives, necessitating continued rigorous containment.[1]
-
Chemical Utility: ECH-d2 allows for precise installation of deuterium at the
-carbon of amino-alcohol pharmacophores, a common site for CYP450-mediated oxidative deamination.[1]
The Deuterium Advantage: Mechanistic Grounding
The biological differentiation between ECH and ECH-d2 derivatives rests on the fundamental properties of the Carbon-Deuterium (C-D) bond.[1]
The Primary Kinetic Isotope Effect (DKIE)
The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope.[3]
-
Bond Dissociation Energy (BDE): The C-D bond is approximately 1.2–1.5 kcal/mol stronger than the C-H bond.[2]
-
Impact: If C-H bond cleavage is the rate-determining step (RDS) in a metabolic pathway (e.g., CYP450 oxidation), substituting with deuterium significantly reduces the reaction rate (
).[1]
Structural Implication in ECH Derivatives
When Oxirane,2-(chloromethyl-d2)- is used to synthesize drugs (e.g., via ring opening with amines), the deuterium atoms are retained at the
Reaction:
This position is frequently susceptible to oxidative deamination or N-dealkylation .[1][2] Protecting this site with deuterium can shunt metabolism toward slower pathways (e.g., renal excretion), extending half-life (
Comparative Performance Analysis
The following data compares the biological profiles of a representative drug scaffold synthesized using standard ECH versus ECH-d2.
Table 1: Biological & Physicochemical Comparison
| Feature | Standard Derivative (Protio) | Deuterated Derivative (Deutero-d2) | Biological Implication |
| Bond Strength (C-H/D) | ~98 kcal/mol | ~99.5 kcal/mol | Increased resistance to CYP-mediated oxidation.[1] |
| Lipophilicity (LogP) | Baseline | Negligible effect on binding affinity or membrane permeability.[1][2] | |
| Microsomal Stability ( | 25 min (High Clearance) | 48 min (Medium Clearance) | Primary Advantage: Extended duration of action.[1][2] |
| Potency ( | 10 nM | 10 nM | Retained Activity: Deuterium does not alter steric fit in the binding pocket.[1][2] |
| Genotoxicity (Ames) | Positive (Alkylating) | Positive (Alkylating) | No Safety Gain: The alkylating mechanism ( |
Critical Safety Insight: Genotoxicity
A common misconception is that deuteration reduces the toxicity of the epoxide warhead. Experimental evidence indicates that for direct-acting alkylating agents like epichlorohydrin derivatives, there is no significant isotope effect on genotoxicity .[1]
-
Evidence: Studies on DNA single-strand breaks in hepatocytes show that while N-nitrosamines (requiring metabolic activation) show reduced toxicity upon deuteration, direct alkylators (like ECH) do not.[1] The nucleophilic attack on DNA occurs at the carbon atom, not the hydrogen/deuterium bond.
-
Takeaway: Treat ECH-d2 derivatives with the same high-containment protocols as standard ECH.
Experimental Protocols
To validate the biological advantage of an ECH-d2 derivative, the following self-validating workflows are recommended.
Protocol A: Synthesis of Reference vs. Deuterated Derivative
Objective: Synthesize a matched pair for biological testing.
-
Reagents:
-
Procedure:
-
Dissolve Morpholine (1.0 eq) in MeOH at 0°C.
-
Stir at RT for 4 hours. Monitor via TLC (visualize with
). -
Validation Point:
-NMR for Product A will show a multiplet at 2.5-2.7 ppm (exocyclic ).[1] Product B will lack these peaks, confirming deuterium incorporation.
-
-
Purification: Silica gel chromatography (EtOAc/Hexane).
Protocol B: In Vitro Microsomal Stability Assay (The DKIE Test)
Objective: Quantify the metabolic stability shift (
-
System: Human Liver Microsomes (HLM) (20 mg/mL protein conc).[1][2]
-
Preparation:
-
Prepare 1
M test compound solution in phosphate buffer (pH 7.4). -
Pre-incubate at 37°C for 5 mins.
-
-
Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling:
-
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
Quench 50
L aliquots into 150 L ice-cold Acetonitrile (containing Internal Standard).
-
-
Analysis:
-
Calculation:
Visualization: Metabolic Switching Pathway[2]
The following diagram illustrates how ECH-d2 blocks the oxidative pathway, forcing the drug through slower clearance routes (Metabolic Shunting).[1]
Caption: Metabolic Shunting Mechanism.[1][2][7] The stronger C-D bond (derived from ECH-d2) inhibits CYP450 oxidation, extending the drug's half-life and favoring renal elimination.[1]
References
-
Gant, T. G. (2014).[1][2] Deuterium: The "Heavy" Benefit in Drug Design. Journal of Medicinal Chemistry.
-
Lindstrom, A. B., et al. (1993).[1] The effect of deuterium labeling on the genotoxicity of N-nitrosodimethylamine, epichlorohydrin and dimethyl sulfate. Mutation Research/Genetic Toxicology.[1][2]
-
FDA Center for Drug Evaluation and Research. (2017). Deutetrabenazine Approval Package (Example of Deuterium Switch Regulatory Precedent).
-
PubChem. (2025).[1][2][6] 2-(Chloromethyl)oxirane (Epichlorohydrin) Compound Summary. National Library of Medicine.[2] [1]
-
Harbeson, S. L., & Tung, R. D. (2011).[1] Deuterium in Drug Discovery and Development. Annual Reports in Medicinal Chemistry.
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. epi-chlorohydrine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Epichlorohydrin - Wikipedia [en.wikipedia.org]
- 6. 2-(Chloromethyl)oxirane;oxirane | C5H9ClO2 | CID 168228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
Safety Operating Guide
Technical Guide: Safe Handling and Disposal of Oxirane, 2-(chloromethyl-d2)-
[1]
Executive Summary & Chemical Profile
Oxirane, 2-(chloromethyl-d2)- (CAS: 70735-27-2), commonly known as Epichlorohydrin-d2 , is a deuterated alkylating agent used primarily in NMR spectroscopy and mechanistic studies.[1]
While chemically similar to non-deuterated epichlorohydrin, its disposal requires strict adherence to RCRA U041 protocols due to its classification as a mutagen, carcinogen, and flammable liquid. Critical Hazard: This compound is highly reactive.[1] Contact with acids, bases, or amines can trigger violent, exothermic polymerization, leading to container rupture.[1]
Chemical Identity & Physical Properties
| Property | Data |
| Chemical Name | Oxirane, 2-(chloromethyl-d2)- |
| Synonyms | Epichlorohydrin-d2; 1-Chloro-2,3-epoxypropane-d2 |
| CAS Number | 70735-27-2 |
| Parent Compound CAS | 106-89-8 (Epichlorohydrin) |
| RCRA Waste Code | U041 (Toxic/Reactive) |
| Physical State | Colorless, volatile liquid |
| Flash Point | ~31°C (88°F) - Flammable |
| Reactivity | Polymerizes with acids, bases, amines, zinc, aluminum |
Hazard Identification & Segregation Logic
Proper disposal begins with segregation.[1] You must isolate this waste stream to prevent incompatible reactions.[2]
The Polymerization Risk
Epichlorohydrin-d2 possesses a strained epoxide ring and a leaving group (chlorine).[1]
-
Incompatible with: Strong acids (sulfuric, nitric), strong bases (sodium hydroxide), amines, and Lewis acids (aluminum chloride).[1]
-
Consequence: Uncontrolled polymerization generates massive heat and pressure. NEVER add this waste to a "General Organic Waste" carboy without verifying the absence of acidic/basic catalysts.
Segregation Directive
Operational Disposal Protocol
This workflow ensures compliance with EPA regulations and laboratory safety standards.
Step 1: Waste Characterization
Determine if the waste is "Unused Commercial Chemical Product" or "Process Waste."
-
Unused/Pure: Classify as U041 .[1]
-
Used/Mixture: Classify based on characteristics (Ignitability D001 , Toxicity D004-D043 , or Halogenated Solvent listings).
Step 2: Containerization[1][7]
-
Select Container: Use an amber glass bottle with a Teflon-lined screw cap.[1]
-
Headspace: Leave at least 10% headspace to accommodate thermal expansion.
-
Stabilization: If the waste contains trace acids/bases from a reaction, neutralize the pH to 7.0 before adding to the waste container to prevent polymerization.
Step 3: Labeling
Affix a hazardous waste label containing:
-
Full Chemical Name: Oxirane, 2-(chloromethyl-d2)-[1]
-
Isotope Flag: "Contains Deuterium (Stable Isotope)" – Note: This prevents confusion with radioactive waste, as deuterium is non-radioactive.[1]
Step 4: Storage & Handoff
Store in a Flammable Safety Cabinet with secondary containment. Do not store on high shelves. Schedule pickup within 90 days (for large quantity generators) or 180 days (for small quantity generators).[1]
Visual Workflows
Workflow A: Routine Disposal Decision Tree
This diagram guides the researcher through the decision-making process for disposing of Epichlorohydrin-d2.
Caption: Logical decision tree for classifying and packaging Epichlorohydrin-d2 waste to prevent incompatibility accidents.
Workflow B: Emergency Spill Response
Immediate Action Required. Do not attempt to clean large spills (>500 mL) without SCBA and HazMat training.
Caption: Emergency response protocol for small-scale laboratory spills of Epichlorohydrin-d2.
Emergency Response & First Aid
-
Inhalation: Move to fresh air immediately. Pulmonary edema may be delayed.[1]
-
Skin Contact: Rapid absorption hazard. Wash with soap and water for 15 minutes. Discard contaminated leather goods (shoes/watch bands) as they cannot be decontaminated.[1]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][5][6] Remove contact lenses.[2][7][5]
-
Spill Cleanup Materials:
-
Recommended: Vermiculite, dry sand, earth, or commercial "Solvent" spill pads.[1]
-
Prohibited: Sawdust (combustible), Water (spreads the chemical and may hydrolyze slowly).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24872755, Epichlorohydrin-d2.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Code of Federal Regulations, Title 40, Part 261.33 (Discarded Commercial Chemical Products - U-List).[1] Retrieved from [Link][1][8][9][10]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Epichlorohydrin.[7] Retrieved from [Link][1]
Sources
- 1. Epichlorohydrin - Wikipedia [en.wikipedia.org]
- 2. solutions.covestro.com [solutions.covestro.com]
- 3. uhcl.edu [uhcl.edu]
- 4. uwm.edu [uwm.edu]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. nj.gov [nj.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. epa.gov [epa.gov]
- 10. Heavy water recycling for producing deuterium compounds - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Oxirane,2-(chloromethyl-d2)-
Comprehensive Safety and Operational Guide for Handling Oxirane,2-(chloromethyl-d2)- (Epichlorohydrin-d2)
Introduction Oxirane,2-(chloromethyl-d2)-, widely referred to as Epichlorohydrin-d2, is a highly reactive, deuterated epoxide essential for mechanistic drug development, isotopic labeling, and advanced synthetic workflows. While its isotopic purity provides unparalleled analytical advantages, its hazard profile demands rigorous, self-validating safety architectures. This guide provides a definitive, step-by-step operational protocol for handling, neutralizing, and disposing of Epichlorohydrin-d2, focusing on the causality behind each safety measure to ensure absolute laboratory safety.
Mechanistic Hazard Profile & Toxicology
Understanding why Epichlorohydrin-d2 is dangerous is the first step in risk mitigation. It is a volatile, highly flammable liquid and a potent bifunctional alkylating agent[1].
-
Genotoxicity & Carcinogenicity: The epoxide ring and organochlorine leaving group allow the molecule to act as a cross-linking agent for DNA and cellular macromolecules. It is classified as a Category 1B Carcinogen (H350) and Category 2 Mutagen (H341)[1].
-
Corrosivity & Sensitization: It causes severe skin burns and eye damage (H314) and is a potent skin sensitizer (H317)[2].
-
Systemic Toxicity: It is highly toxic via inhalation, ingestion, and dermal absorption, causing targeted damage to the respiratory system, liver, and kidneys[1].
Personal Protective Equipment (PPE) Matrix
The selection of PPE for Epichlorohydrin-d2 is governed by its aggressive permeation kinetics. The molecule acts as a strong solvent that rapidly degrades standard laboratory barriers.
-
Hand Protection (The Butyl Rubber Imperative): Standard nitrile, latex, or vinyl gloves offer virtually zero protection against Epichlorohydrin-d2. The chemical quickly swells and permeates nitrile, trapping the toxic liquid against the skin and accelerating dermal absorption[3]. You must use heavy-duty Butyl rubber gloves or Silver Shield (PE/EVAL/PE) laminates[4].
-
Eye & Face Protection: Wear tightly fitting chemical splash goggles combined with an 8-inch minimum face shield to prevent catastrophic ocular exposure[2].
-
Body Protection & The Leather Hazard: Wear a chemical-resistant Tychem suit or a heavy-duty apron. Critical Rule: Never wear leather shoes, belts, or watchbands. Epichlorohydrin penetrates leather instantly. Because leather is highly porous and retains the chemical, it cannot be decontaminated and must be destroyed if exposed[5].
-
Respiratory Protection: All routine handling must occur within a certified, explosion-proof chemical fume hood[1].
Table 1: Glove Material Compatibility for Epichlorohydrin-d2 [4],[3]
| Glove Material | Barrier Efficacy | Breakthrough Time | Operational Recommendation |
| Butyl Rubber | Excellent | > 4 hours | Primary Choice. Required for all direct handling and transfer. |
| Silver Shield | Excellent | > 8 hours | Ideal as an under-glove liner for high-risk, large-volume transfers. |
| Nitrile (Standard) | Poor | < 5 minutes | DO NOT USE. Rapid permeation; acts as an occlusive hazard. |
| Latex / Vinyl | Poor | Immediate | DO NOT USE. Provides no chemical resistance. |
Operational Workflow & Handling Protocol
To ensure a self-validating safety system, execute the following step-by-step methodology for any experimental setup involving Epichlorohydrin-d2.
-
Step 1: Environmental Preparation & Grounding Verify that the chemical fume hood is operational with a face velocity of 80–120 fpm. Because Epichlorohydrin-d2 is highly flammable (H226) and its vapors are heavier than air, vapors can accumulate in low-lying areas and cause flashback explosions[4]. Ensure all receiving containers and transfer equipment are electrically grounded and bonded to prevent static discharge[5].
-
Step 2: PPE Donning & Integrity Check Inspect butyl rubber gloves for pinhole leaks using the inflation method. Don the chemical-resistant apron, splash goggles, and face shield[2].
-
Step 3: Closed-System Chemical Transfer Utilize a closed-system transfer mechanism (e.g., cannula transfer under an inert argon or nitrogen atmosphere) to eliminate vapor release[1]. If volumetric pipetting is unavoidable, use positive displacement pipettes. Never leave the primary reagent bottle open.
-
Step 4: Reaction Execution & Monitoring Monitor the reaction vessel continuously for exothermic runaway. Epichlorohydrin can polymerize violently when exposed to heat, strong acids, bases, or polymerization initiators like peroxides[1].
-
Step 5: Doffing & Decontamination Remove gloves using the aseptic "glove-in-glove" technique to ensure the contaminated outer surface never touches your skin[2]. Wash hands and forearms immediately with copious amounts of soap and water[5].
Workflow Visualization
Operational workflow and spill response pathways for Epichlorohydrin-d2 handling.
Waste Disposal & Spill Response Plan
Disposal Protocol (RCRA U041): Epichlorohydrin-d2 is highly toxic to aquatic life and must never be discharged into drains[2].
-
Collect all liquid waste, including first-rinse solvents, into clearly labeled, chemically compatible, and grounded waste carboys.
-
Classify the waste under EPA RCRA hazardous waste code U041 [5].
-
Transfer the waste to a licensed hazardous waste disposal company. The mandated destruction method is burning in a chemical incinerator equipped with an afterburner and wet scrubber[2].
Emergency Spill Response:
-
Evacuate & Isolate: Immediately evacuate personnel to safe, upwind areas. Beware of vapors accumulating in low areas to form explosive concentrations[2].
-
Protect: Emergency responders must don a Self-Contained Breathing Apparatus (SCBA) and fully encapsulating chemical suits[2].
-
Contain: Eliminate all sources of ignition. Use non-sparking tools[5].
-
Absorb: Absorb the spill with an inert, non-combustible material such as dry sand or earth. Do not use combustible absorbents like sawdust[5]. Place the absorbed material into a sealed container for U041 incineration.
References
-
G.J. Chemical Company. "SAFETY DATA SHEET: Epichlorohydrin." gjchemical.com.[Link]
-
Dow Chemical Company. "Product Name: Epichlorohydrin." abdurrahmanince.net.[Link]
-
Penta Chemicals. "Epichlorohydrin - SAFETY DATA SHEET." pentachemicals.eu.[Link]
-
Gloves By Web. "Gloves Chemical Resistance Chart." glovesbyweb.com.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
